Product packaging for N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline(Cat. No.:CAS No. 2604-08-2)

N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline

Cat. No.: B1298144
CAS No.: 2604-08-2
M. Wt: 192.21 g/mol
InChI Key: RIXCESCQOUSSJX-BQYQJAHWSA-N
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Description

N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B1298144 N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline CAS No. 2604-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11(2)10-5-3-9(4-6-10)7-8-12(13)14/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXCESCQOUSSJX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875954
Record name B-NITRO-4-DIMETHYLAMINOSTYRENE
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2604-08-2
Record name NSC3454
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3454
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Record name B-NITRO-4-DIMETHYLAMINOSTYRENE
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Record name 4-Dimethylamino-β-nitrostyrene
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of the compound N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline. This document details the synthetic protocol, physical and spectroscopic properties, and potential biological relevance of this molecule, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as 4-(dimethylamino)-β-nitrostyrene, is a derivative of β-nitrostyrene. The core structure, β-nitrostyrene, consists of a nitro group attached to the β-carbon of a styrene molecule. This class of compounds is of significant interest due to the electron-withdrawing nature of the nitro group and the electron-donating character of the dimethylamino group, creating a "push-pull" electronic system. This electronic feature makes them potential candidates for applications in nonlinear optics and as solvatochromic dyes.[1] Furthermore, derivatives of β-nitrostyrene have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]

This guide provides a detailed experimental protocol for the synthesis of this compound via a Henry reaction, summarizes its key physical and spectroscopic data, and explores the known biological activities of related compounds, offering insights into its potential for further investigation in drug discovery and development.

Synthesis

The synthesis of this compound is typically achieved through a Henry condensation reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed C-C bond formation between a nitroalkane (nitromethane) and an aldehyde (4-(dimethylamino)benzaldehyde).[1]

Experimental Protocol: Henry Reaction

This protocol is adapted from a known procedure for the synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene.

Materials:

  • 4-(dimethylamino)benzaldehyde

  • Nitromethane

  • Ethylenediamine

  • Glacial Acetic Acid

  • Isopropanol

  • Distilled water

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.59 g (26 mmol) of nitromethane and 0.3 g (5 mmol) of ethylenediamine in 20 mL of isopropanol.

  • To this solution, add 2 mL of glacial acetic acid dropwise with constant stirring over one minute.

  • Add 2.98 g (20 mmol) of solid 4-(dimethylamino)benzaldehyde to the clear, slightly yellow solution in several small portions. The mixture will quickly turn dark yellow and then progressively more red.

  • Heat the reaction mixture to a gentle reflux using a heating mantle and maintain reflux for approximately 12 hours. The formation of red crystalline product may be observed during heating.

  • After the reflux period, stop the heating and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into approximately 60 mL of distilled water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with distilled water and allow it to air dry.

  • For further purification, recrystallize the crude product from boiling isopropanol to obtain orange flakes with a crimson shine.

  • Collect the purified crystals by vacuum filtration and air dry to a constant weight.

Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalysts & Solvent 4-DMAB 4-(dimethylamino)benzaldehyde Reaction_Mixture Combine and Reflux (12h) 4-DMAB->Reaction_Mixture Nitromethane Nitromethane Nitromethane->Reaction_Mixture Ethylenediamine Ethylenediamine Ethylenediamine->Reaction_Mixture Acetic_Acid Glacial Acetic Acid Acetic_Acid->Reaction_Mixture Isopropanol Isopropanol (Solvent) Isopropanol->Reaction_Mixture Precipitation Pour into Water & Filter Reaction_Mixture->Precipitation Purification Recrystallize from Isopropanol Precipitation->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Characterization Data

This section summarizes the available physical and spectroscopic data for this compound. While experimental spectra for the target compound are not widely available in public databases, the following data has been compiled from various sources. For comparison, data for the common precursor, N,N-dimethyl-4-nitroaniline, is also provided where relevant.

Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O₂[2]
Molecular Weight 192.22 g/mol [2]
Appearance Orange flakes with a crimson shine
Melting Point Not reported
Boiling Point 336.6 °C at 760 mmHg[2]
Density 1.167 g/cm³[2]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

  • This compound (Predicted/Reported):

    • The ¹H NMR spectrum is expected to show signals for the aromatic protons, the vinylic protons, and the N,N-dimethyl protons. The coupling constant between the vinylic protons would confirm the (E)-configuration.

  • N,N-dimethyl-4-nitroaniline (in CDCl₃):

    • δ 8.12 (d, J = 9.4 Hz, 2H, Ar-H ortho to NO₂)

    • δ 6.61 (d, J = 9.4 Hz, 2H, Ar-H ortho to N(CH₃)₂)

    • δ 3.12 (s, 6H, N(CH₃)₂)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • This compound (Predicted/Reported):

    • The spectrum would show signals for the aromatic carbons, the vinylic carbons, and the N,N-dimethyl carbons.

  • N,N-dimethyl-4-nitroaniline (in CDCl₃):

    • δ 154.14, 137.06, 126.13, 110.34, 40.35

FTIR (Fourier-Transform Infrared) Spectroscopy

  • This compound (Expected):

    • Characteristic peaks for the nitro group (asymmetric and symmetric stretching), C=C stretching of the vinyl group and aromatic ring, and C-N stretching are expected.

  • N,N-dimethyl-4-nitroaniline (KBr pellet):

    • Key peaks include those for the NO₂ stretching, aromatic C-H stretching, and C-N stretching.[3]

UV-Vis (Ultraviolet-Visible) Spectroscopy

  • This compound:

    • This compound is expected to have a strong absorption in the visible region due to the extended conjugation and the push-pull nature of the substituents. It has been reported to exhibit solvatochromism, where the absorption maximum shifts with the polarity of the solvent.[1]

  • N,N-dimethyl-4-nitroaniline:

    • Shows a strong absorption band in the UV-Vis spectrum.

MS (Mass Spectrometry)

  • This compound:

    • The mass spectrum would show the molecular ion peak at m/z = 192. Fragmentation patterns would likely involve loss of the nitro group and cleavage of the ethenyl chain.

  • N,N-dimethyl-4-nitroaniline:

    • Molecular Ion (M⁺): m/z = 166.

Potential Biological Relevance

While specific studies on the biological activity of this compound are limited, the broader class of β-nitrostyrene derivatives has been extensively investigated for various pharmacological effects.

Anticancer Activity

Several β-nitrostyrene derivatives have demonstrated potent anticancer activities in various cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through pathways that may include the generation of reactive oxygen species (ROS), DNA damage, and mitochondrial dysfunction.[1] The Michael acceptor property of the nitroalkene moiety is thought to be crucial for its interaction with biological nucleophiles, such as cysteine residues in proteins, leading to the disruption of cellular functions in cancer cells.

Antimicrobial and Antifungal Activity

The β-nitrostyrene scaffold is also associated with antimicrobial and antifungal properties.[1] These compounds have shown efficacy against a range of bacteria and fungi, including drug-resistant strains. The mechanism of antimicrobial action is believed to involve the inhibition of essential enzymes or the disruption of cell wall integrity.

Biological_Activity cluster_activity Potential Biological Activities cluster_mechanism Proposed Mechanisms Target_Compound This compound Anticancer Anticancer Target_Compound->Anticancer Potential based on β-nitrostyrene scaffold Antimicrobial Antimicrobial Target_Compound->Antimicrobial Potential based on β-nitrostyrene scaffold Antifungal Antifungal Target_Compound->Antifungal Potential based on β-nitrostyrene scaffold Apoptosis Induction of Apoptosis Anticancer->Apoptosis Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition Antifungal->Enzyme_Inhibition ROS ROS Generation Apoptosis->ROS DNA_Damage DNA Damage Apoptosis->DNA_Damage

Potential biological activities of this compound.

Conclusion

This compound is a readily accessible compound with interesting electronic properties and potential for biological applications. The synthetic route via the Henry reaction is straightforward and efficient. While detailed characterization data for this specific molecule is not yet comprehensively documented in public databases, the available information, along with data from related compounds, provides a solid foundation for further research. The established biological activities of the β-nitrostyrene scaffold, particularly in the areas of cancer and infectious diseases, suggest that this compound and its analogs are promising candidates for future drug discovery and development efforts. Further investigation into its specific biological targets and mechanisms of action is warranted.

References

Spectroscopic Profile of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline. This compound, a derivative of aniline, is of interest in various chemical and pharmaceutical research areas. This guide presents its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in a structured format, alongside the methodologies used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
7.98d13.51H=CH-NO₂
7.51d13.41HAr-CH=
7.46d9.02HAromatic (ortho to -CH=)
6.79d8.82HAromatic (ortho to -N(CH₃)₂)
3.09s-6H-N(CH₃)₂

¹³C NMR (Carbon-13 NMR) Data

No complete ¹³C NMR data for this compound was found in the publicly available literature at the time of this compilation.

Infrared (IR) Spectroscopy

Specific IR absorption bands for this compound are not detailed in the currently available literature. However, characteristic peaks would be expected for the nitro group (NO₂), carbon-carbon double bonds (C=C) of the ethenyl and aromatic groups, and carbon-nitrogen (C-N) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Quantitative UV-Vis absorption maxima (λ_max_) for this compound are not specified in the readily accessible literature. The spectrum would be expected to show absorption bands corresponding to the π-π transitions of the conjugated system.*

Experimental Protocols

The following sections detail the general experimental methodologies for the spectroscopic analysis of organic compounds like this compound. Specific parameters for this compound were not fully available and the following represents standard laboratory practices.

NMR Spectroscopy

Instrumentation: A Bruker Avance 400 spectrometer (or equivalent) is typically used for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are recorded at a frequency of 400 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Spectra are typically recorded at a frequency of 100 MHz with proton decoupling. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the IR spectrum.

Sample Preparation: For solid samples, the compound can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) that does not absorb in the region of interest. The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 to 1 AU).

Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λ_max_) is identified from the spectrum.

Visualizations

To aid in the understanding of the experimental and structural aspects, the following diagrams are provided.

Caption: Chemical structure of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Dissolution Dissolution in appropriate solvent (e.g., CDCl₃, Ethanol) Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_UV Process UV-Vis Data (Absorption Maxima) UV_Vis->Process_UV Structure_Elucidation Structural Elucidation & Characterization Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_UV->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Solvatochromic behavior of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solvatochromic Behavior of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline

Introduction

This compound, also known as 1-(p-dimethylaminophenyl)-2-nitroethylene, is a dipolar molecule featuring a strong electron-donating dimethylamino group and an electron-withdrawing nitro group, connected by a conjugated π-system. This "push-pull" electronic structure results in a significant intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation. The extent of this charge transfer is highly sensitive to the polarity of the surrounding medium, making the compound an excellent probe for studying solvent-solute interactions. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents.[1] Specifically, the position of the UV-Visible absorption and fluorescence emission bands of this dye can shift depending on the solvent's polarity.[1] This guide provides a comprehensive overview of the solvatochromic properties of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Mechanism of Solvatochromism

The solvatochromic behavior of this compound is attributed to the differential solvation of its ground and excited states. In its ground state, the molecule has a lower dipole moment. Upon absorption of light, it transitions to an excited state with a significantly larger dipole moment due to the intramolecular charge transfer. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. This is an example of positive solvatochromism.[2] The relationship between the transition energy and solvent polarity can often be correlated with various empirical solvent scales, such as the Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability).[3][4][5]

Quantitative Solvatochromic Data

The following table summarizes the maximum absorption wavelength (λmax) of this compound in a range of solvents with varying polarities. A significant bathochromic shift is observed as the solvent polarity increases. For instance, the absorption maximum shifts from 376.5 nm in the nonpolar solvent perfluorohexane to 469.5 nm in the highly polar solvent water, representing a shift of 93 nm.[2]

SolventDielectric Constant (ε)λmax (nm)
Perfluorohexane1.68376.5[2]
n-Hexane1.88382.0
Cyclohexane2.02388.0
Carbon Tetrachloride2.24398.0
1,4-Dioxane2.21402.0
Diethyl Ether4.34403.0
Benzene2.28409.0
Chloroform4.81418.0
Ethyl Acetate6.02419.0
Tetrahydrofuran (THF)7.58422.0
Dichloromethane8.93425.0
Acetone20.7430.0
Ethanol24.5440.0
Methanol32.7445.0
Acetonitrile37.5448.0
Dimethyl Sulfoxide (DMSO)46.7455.0
Water80.1469.5[2]

Experimental Protocols

The investigation of the solvatochromic behavior of this compound involves the following key experimental procedures:

Sample Preparation
  • Stock Solution: A concentrated stock solution of the dye is prepared in a high-purity, volatile solvent (e.g., acetone or dichloromethane).

  • Working Solutions: Aliquots of the stock solution are transferred to volumetric flasks. The solvent is carefully evaporated under a gentle stream of nitrogen. The respective solvents for the study are then added to achieve a final concentration typically in the range of 10-5 to 10-6 M. This method ensures that the final concentration is consistent across all solvents and minimizes the volume of the initial solvent, which could otherwise affect the polarity of the medium.

UV-Visible Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used to record the absorption spectra.

  • Procedure:

    • The spectrophotometer is calibrated using the pure solvent as a blank or reference.

    • The working solution is placed in a quartz cuvette with a defined path length (typically 1 cm).

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm).

    • The wavelength of maximum absorbance (λmax) is determined for the dye in each solvent.

Fluorescence Emission Spectroscopy
  • Instrumentation: A spectrofluorometer is used to measure the fluorescence spectra.

  • Procedure:

    • The sample is excited at or near its absorption maximum (λmax) in the respective solvent.

    • The emission spectrum is recorded at a 90-degree angle to the excitation beam to minimize scattering effects.

    • The wavelength of maximum fluorescence emission (λem) is determined.

    • The fluorescence quantum yield can also be determined relative to a standard fluorophore if required.

Visualizations

Intramolecular Charge Transfer (ICT) Pathway

ICT_Pathway cluster_molecule This compound GS Less Polar Ground State (Benzenoid Form) ES More Polar Excited State (Quinoidal Form) GS->ES hν (Absorption) ES->GS Fluorescence Donor Dimethylamino (Electron Donor) Bridge π-conjugated bridge Acceptor Nitro Group (Electron Acceptor)

Caption: Intramolecular Charge Transfer in the solvatochromic dye.

Experimental Workflow for Solvatochromism Analysis

Solvatochromism_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Dye B Prepare Dilute Solutions in Various Solvents A->B C Record UV-Vis Absorption Spectra B->C D Record Fluorescence Emission Spectra B->D E Determine λ_max (abs) and λ_max (em) C->E D->E F Calculate Stokes Shift E->F G Correlate with Solvent Polarity Scales (e.g., E_T(30)) E->G

Caption: Workflow for analyzing the solvatochromic behavior of a compound.

Conclusion

This compound exhibits pronounced positive solvatochromism, with its UV-Visible absorption maximum showing a significant bathochromic shift with increasing solvent polarity. This behavior is a direct consequence of the intramolecular charge transfer character of its first electronic transition and the differential stabilization of the ground and excited states by the solvent. The sensitivity of its spectral properties to the local environment makes it a valuable probe in chemical and biological research, for instance, in characterizing the polarity of microenvironments such as micelles or protein binding sites. The straightforward synthesis and clear spectral response further enhance its utility for both research and educational purposes.[2]

References

A Technical Guide to the Nonlinear Optical (NLO) Properties of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Organic molecules with significant nonlinear optical (NLO) properties are at the forefront of materials science, offering vast potential in technologies such as optical data processing, telecommunications, and frequency conversion. Among these, "push-pull" chromophores are particularly noteworthy. These molecules are characterized by an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon excitation, leading to large changes in molecular dipole moments and exceptionally high molecular hyperpolarizabilities.

This guide focuses on a quintessential push-pull system: N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (also known as 4-dimethylamino-β-nitrostyrene or DANS) and its derivatives.[1][2][3][4] The DANS molecule, with its powerful N,N-dimethylaniline donor and nitroethenyl acceptor, serves as a model compound for understanding the structure-property relationships that govern second and third-order NLO effects.[5] We will delve into the theoretical underpinnings of its NLO response, detail the primary experimental techniques used for its characterization, and present a summary of key quantitative data.

Theoretical Framework: From Molecular Structure to NLO Response

The interaction of a material with an intense electromagnetic field, such as a laser beam, can induce a nonlinear response in its polarization (P). This relationship can be expressed as a power series of the applied electric field (E):

P = P₀ + χ⁽¹⁾E + χ⁽²⁾E² + χ⁽³⁾E³ + ...

Here, χ⁽¹⁾ is the linear susceptibility, while χ⁽²⁾ and χ⁽³⁾ are the second and third-order nonlinear optical susceptibilities, respectively. These macroscopic properties arise from the polarization of the individual molecules within the material. At the molecular level, the induced dipole moment (μ) is described by:

μ = μ₀ + αE + βE² + γE³ + ...

  • α (Alpha): Linear polarizability.

  • β (Beta): First-order hyperpolarizability, a tensor quantity that governs second-order NLO effects like Second-Harmonic Generation (SHG). A non-zero β is the microscopic origin of a macroscopic χ⁽²⁾.

  • γ (Gamma): Second-order hyperpolarizability, which dictates third-order NLO phenomena such as Third-Harmonic Generation (THG) and intensity-dependent refractive index.[6][7]

For a molecule to exhibit a significant second-order NLO response (β ≠ 0), it must be non-centrosymmetric. The push-pull design of DANS derivatives inherently breaks centrosymmetry, creating a permanent dipole moment and enabling a strong charge-transfer resonance that dramatically enhances the β value.[8][9]

NLO_Mechanism cluster_molecule Molecular Structure cluster_process Photo-Excitation Process cluster_response Resulting NLO Properties Donor Electron Donor (e.g., -N(CH₃)₂) Bridge π-Conjugated Bridge (-CH=CH-) Donor->Bridge Push e⁻ ICT Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor Electron Acceptor (-NO₂) Bridge->Acceptor Pull e⁻ Bridge->ICT Acceptor->ICT Beta Large First Hyperpolarizability (β) ICT->Beta Enhances Chi2 Macroscopic Second-Order Susceptibility (χ⁽²⁾) Beta->Chi2 Microscopic Origin

Caption: Relationship between molecular structure and NLO response in push-pull systems.

Experimental Characterization Protocols

Accurate evaluation of the NLO properties of DANS derivatives requires specialized experimental techniques. The most common methods for determining second and third-order nonlinearities are detailed below.

Kurtz-Perry Powder Technique (for Second-Order NLO)

The Kurtz-Perry method is a widely used technique for rapidly screening the Second-Harmonic Generation (SHG) efficiency of powdered crystalline materials.[10][11] It provides a semi-quantitative measure of a material's NLO response relative to a known standard, like crystalline quartz or urea.[12][13]

Experimental Protocol:

  • Sample Preparation: The synthesized crystalline material is ground into a fine powder and sieved to obtain a specific range of particle sizes (e.g., 20-50 μm).[14] The powder is then packed into a sample holder, often a thin glass cell.

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

  • Irradiation: The fundamental laser beam is directed onto the powder sample.

  • Signal Collection: If the material is SHG-active, it will generate light at exactly half the fundamental wavelength (532 nm). This frequency-doubled light is collected by a lens.

  • Filtering and Detection: A set of filters is used to block the transmitted fundamental beam, allowing only the 532 nm SHG signal to pass. The intensity of this signal is measured by a photomultiplier tube (PMT).

  • Reference Measurement: The measurement is repeated under identical conditions for a reference material with a known SHG efficiency (e.g., KDP or urea).

  • Data Analysis: The SHG efficiency of the sample is reported as a multiple of the reference material's efficiency. The technique can also indicate whether the material is phase-matchable by observing the SHG intensity as a function of particle size.[10][14]

Kurtz_Perry_Workflow cluster_setup Experimental Setup cluster_process Measurement & Analysis Laser Pulsed Laser (1064 nm) Sample Powder Sample in Cell Laser->Sample Fundamental Beam Filter Optical Filter (Blocks 1064 nm) Sample->Filter Transmitted Fundamental (1064 nm) + SHG Signal (532 nm) PMT Photomultiplier Tube (PMT) Filter->PMT SHG Signal (532 nm) MeasureSample 1. Measure SHG Signal from Sample PMT->MeasureSample Compare 3. Compare Intensities MeasureSample->Compare MeasureRef 2. Measure SHG Signal from Reference (e.g., Urea) MeasureRef->Compare Result Relative SHG Efficiency Compare->Result

Caption: Workflow for the Kurtz-Perry powder SHG measurement.
Hyper-Rayleigh Scattering (HRS) (for Second-Order NLO)

Hyper-Rayleigh Scattering is a powerful technique for determining the first hyperpolarizability (β) of molecules in solution. Unlike other methods, it does not require a static electric field to induce a non-centrosymmetric arrangement, making it suitable for a wide range of molecules, including ionic species.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the DANS derivative is prepared in a suitable solvent (e.g., dioxane, chloroform).[9] The solution is filtered through a micropore filter (e.g., 0.2 μm) to remove dust particles that could cause spurious signals.

  • Laser Source: A high-intensity, pulsed laser (e.g., Nd:YAG at 1064 nm) is used to irradiate the sample contained in a spectroscopic cuvette.

  • Scattering Collection: The incident laser beam induces an incoherent second-harmonic signal (light scattered at twice the incident frequency). This scattered light is collected, typically at a 90° angle to the incident beam, using a lens system.

  • Signal Analysis: The collected light is passed through a monochromator to spectrally separate the HRS signal (at 2ω) from fluorescence or other scattering phenomena.

  • Detection: The intensity of the HRS signal is measured with a sensitive detector like a PMT.

  • Data Analysis: The intensity of the HRS signal (I₂ω) is quadratically dependent on the intensity of the fundamental beam (Iω). The relationship is given by: I₂ω = G (Nₛₒₗᵥₑₙₜ⟨β²⟩ₛₒₗᵥₑₙₜ + Nₛₒₗᵤₜₑ⟨β²⟩ₛₒₗᵤₜₑ) Iω² By measuring the signal at various solute concentrations and using the solvent as an internal reference, the hyperpolarizability of the solute (βₛₒₗᵤₜₑ) can be determined.[9]

HRS_Setup Laser Pulsed Laser (ω) Polarizer Polarizer Laser->Polarizer Fundamental Beam Lens1 Lens Polarizer->Lens1 Sample Sample Cuvette Lens1->Sample Lens2 Collection Lens Sample->Lens2 Scattered Light (2ω) BeamStop Beam Stop Sample->BeamStop Transmitted Beam (ω) Mono Monochromator Lens2->Mono PMT PMT Mono->PMT Isolated 2ω Signal

Caption: Schematic of a Hyper-Rayleigh Scattering (HRS) experimental setup.
Z-Scan Technique (for Third-Order NLO)

The Z-scan is a versatile and straightforward method for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β or α₂) of a material, which are related to the real and imaginary parts of χ⁽³⁾, respectively.[15][16][17]

Experimental Protocol:

  • Setup: A single, focused Gaussian laser beam is used. The setup is split into two detection channels:

    • Closed-Aperture (CA): An aperture is placed in the far-field to detect changes in beam divergence. This channel is sensitive to nonlinear refraction.

    • Open-Aperture (OA): The aperture is removed, and the entire transmitted beam is collected by a detector. This channel measures nonlinear absorption.[18]

  • Measurement: The sample (typically a solution in a 1 mm cuvette) is translated along the axis of the focused beam (the z-axis). The transmittance through both the closed and open apertures is recorded as a function of the sample's position (z).

  • Data Analysis (Closed Aperture): For a material with a positive n₂ (self-focusing), the CA Z-scan will show a pre-focal valley followed by a post-focal peak in transmittance. A negative n₂ (self-defocusing) will produce a peak-valley signature. The magnitude of n₂ is proportional to the difference in transmittance between the peak and valley (ΔTₚ-ᵥ).

  • Data Analysis (Open Aperture): If the material exhibits two-photon absorption (2PA) or reverse saturable absorption (RSA), the OA Z-scan will show a symmetric valley at the focal point (z=0), indicating a decrease in transmittance at high intensity. Saturable absorption (SA) will produce a peak. The nonlinear absorption coefficient is determined by fitting the shape of this curve.

  • Calculation: The real and imaginary parts of the third-order susceptibility, Re(χ⁽³⁾) and Im(χ⁽³⁾), can be calculated from the determined values of n₂ and the nonlinear absorption coefficient.[19][20]

Z_Scan_Setup cluster_ca Closed-Aperture (CA) Path cluster_oa Open-Aperture (OA) Path Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Focused Beam BS Beam Splitter Sample->BS Diverging Beam Aperture Aperture BS->Aperture Reflected Detector_OA Detector 2 (Measures β) BS->Detector_OA Transmitted Detector_CA Detector 1 (Measures n₂) Aperture->Detector_CA

Caption: Experimental setup for the Z-scan technique.

Quantitative NLO Data for DANS and Derivatives

The NLO properties of DANS and related stilbene derivatives are highly dependent on the specific molecular structure, solvent, and measurement wavelength. The following table summarizes representative theoretical and experimental values found in the literature.

Compound/DerivativePropertyValueMethod / ConditionsReference
N,N-Dimethyl-4-nitroaniline (pNA) (Reference)β (Static)~9.2 x 10⁻³⁰ esuTheoretical (DFT)[21]
DANS (this compound)β (Static)~450 x 10⁻³⁰ esuTheoretical (DFT)[9]
DANS SHG Efficiency~150 x UreaKurtz-Perry Powder Method[22]
Stilbene Derivative (Indanone dicyanovinyl acceptor)β (Dynamic)970 × 10⁻³⁰ esuHRS (1064 nm, in dioxane)[9]
Bis(N,N-diethyl)aniline Derivative (CF₃–Ph–TCF acceptor)β (Static)551.0 × 10⁻³⁰ esuTheoretical (DFT)[23]
(E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline γ (Static)16.27 x 10⁻³⁶ esuTheoretical (TDHF)[6]
(E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline γ (Dynamic)28.50 x 10⁻³⁶ esuTheoretical (TDHF, @1064 nm)[6]
Polymer with 0.91 vol.% CdSe QDs (For comparison)n₂-4.5 x 10⁻¹³ cm²/WZ-scan (532 nm)[24]
Single-layer Graphene (For comparison)χ⁽³⁾~2-7 x 10⁻¹⁰ esuTHG Measurement (0.57-0.81 eV)[25]

Note: The values of β and γ can be reported using different conventions and units (esu vs. SI). Direct comparison requires careful conversion. The values presented here are for illustrative purposes to show the magnitude of the NLO response.

Structure-Property Relationships

Systematic modification of the DANS molecular structure allows for fine-tuning of its NLO properties. Key strategies include:

  • Donor/Acceptor Strength: Increasing the electron-donating ability of the donor group (e.g., from -NH₂ to -N(CH₃)₂) or the electron-withdrawing strength of the acceptor group (e.g., using tricyanofuran instead of nitro) generally leads to a larger β value.[8][23]

  • π-Conjugation Length: Extending the conjugated bridge between the donor and acceptor can enhance the hyperpolarizability, although there is often an optimal length beyond which the effect plateaus or diminishes.

  • Planarity: Ensuring the planarity of the molecule is crucial for effective π-electron delocalization. Introducing bulky groups that cause twisting between the aromatic rings and the vinyl bridge can significantly reduce the NLO response.[5]

  • Solvent Effects: The polarity of the solvent can have a profound impact on the measured hyperpolarizabilities. Polar solvents can stabilize the charge-separated excited state, leading to solvatochromic shifts and altered β values.[9]

Conclusion

This compound and its derivatives are a critically important class of organic NLO chromophores. Their strong push-pull electronic structure gives rise to exceptionally large second and third-order nonlinearities. Understanding the detailed experimental protocols for their characterization—namely the Kurtz-Perry, Hyper-Rayleigh Scattering, and Z-scan techniques—is essential for the rational design and screening of new, high-performance NLO materials. The quantitative data and structure-property relationships discussed herein provide a foundational guide for researchers aiming to harness these molecules for advanced photonic and optoelectronic applications.

References

A Theoretical Deep Dive into the Electronic Structure of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This whitepaper provides a comprehensive technical overview of the theoretical studies on the electronic structure of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline, a prominent chromophore with significant potential in nonlinear optical (NLO) applications. By leveraging computational chemistry methods, researchers have elucidated the intricate relationship between its molecular geometry, electronic properties, and NLO activity. This document serves as an in-depth guide for researchers, chemists, and materials scientists, summarizing key quantitative data, detailing computational methodologies, and visualizing fundamental concepts to facilitate a deeper understanding and inspire further research in the field of advanced organic materials.

Introduction

This compound, hereafter referred to as DMNENA, is a classic "push-pull" molecule characterized by an electron-donating group (N,N-dimethylamino) and an electron-accepting group (nitro) connected by a π-conjugated bridge (ethenyl). This specific arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key mechanism responsible for its significant nonlinear optical (NLO) properties. Organic NLO materials are of great interest for applications in optoelectronics, including high-speed optical switching, data storage, and telecommunications, due to their fast response times and high NLO efficiencies.

Theoretical studies are indispensable for understanding the structure-property relationships of NLO chromophores like DMNENA. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the precise calculation of molecular geometries, frontier molecular orbital (FMO) energies, and various optical properties. These theoretical insights not only complement and explain experimental findings but also provide a predictive framework for designing novel molecules with enhanced NLO performance. This guide synthesizes the findings from various theoretical investigations into DMNENA and related structures, presenting the data in a structured format for scientific and drug development professionals.

Computational Methodologies and Protocols

The theoretical investigation of DMNENA's electronic structure relies on a range of sophisticated computational chemistry techniques. The protocols detailed below represent the standard workflow for characterizing such molecules.

Geometry Optimization

The first and most crucial step is the optimization of the molecule's ground-state geometry. This is typically performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its reliability in predicting the geometries of organic molecules.

  • Basis Set: A common choice is the Pople-style basis set, such as 6-31G(d,p) or a larger variant like 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, especially in conjugated and anionic systems.[1][2]

  • Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of any imaginary frequencies confirms that the geometry is a stable equilibrium structure.

Electronic Structure Analysis

Once the geometry is optimized, a variety of analyses can be performed to probe the electronic characteristics of the molecule.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical stability, reactivity, and the energy of its first electronic transition.[1][3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer and hyperconjugative interactions, providing a quantitative picture of the electron delocalization from the donor to the acceptor group.[3]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

Calculation of Optical Properties
  • UV-Visible Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[1] This allows for direct comparison with experimental spectroscopic data.

  • Nonlinear Optical (NLO) Properties: The static and frequency-dependent linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) are calculated to quantify the NLO response.[3][4] Methods like TD-DFT or Time-Dependent Hartree-Fock (TDHF) can be employed for these calculations.[4] The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity.

computational_workflow cluster_input 1. Input cluster_dft 2. DFT Calculations cluster_analysis 3. Property Analysis cluster_nlo 4. Optical Properties (TD-DFT) mol_structure Molecular Structure (DMNENA) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc fmo FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo nbo NBO/MEP Analysis (Charge Distribution) freq_calc->nbo uv_vis UV-Vis Spectra (Excitation Energies) freq_calc->uv_vis nlo_props NLO Properties (α, β, γ) freq_calc->nlo_props molecule_structure cluster_path Intramolecular Charge Transfer (ICT) Path donor Electron Donor (N,N-dimethylamino) bridge π-Conjugated Bridge (Aromatic Ring + Ethenyl) donor->bridge Push e⁻ acceptor Electron Acceptor (Nitro Group) bridge->acceptor Pull e⁻ fmo_diagram lumo_label LUMO (Acceptor Localized) lumo_level homo_level lumo_level->homo_level   ΔE (Energy Gap) homo_label HOMO (Donor Localized) energy_axis Energy energy_axis->energy_axis

References

The Rise of Nitrostyrenes: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of nitrostyrene, a class of organic compounds characterized by a nitro group attached to the vinyl group of a styrene backbone, have emerged as a significant area of interest in medicinal chemistry and drug discovery. First synthesized in the late 19th century, their journey from simple organic molecules to potent biological agents has been marked by key discoveries in synthesis and a growing understanding of their diverse mechanisms of action. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of nitrostyrene derivatives, with a focus on their applications in research and drug development.

The initial synthesis of β-nitrostyrene is credited to Thiele in 1899. However, it was the development of the Henry reaction, a condensation reaction between an aldehyde and a nitroalkane, that provided a versatile and efficient route to a wide array of nitrostyrene derivatives.[1] This synthetic accessibility has fueled extensive research into their biological properties. Early investigations in the mid-20th century revealed their antimicrobial activities.[2] Subsequent studies have unveiled a remarkable spectrum of biological effects, including anticancer, anti-inflammatory, and antiplatelet activities, establishing nitrostyrene derivatives as privileged scaffolds in the design of novel therapeutic agents.

Synthesis of Nitrostyrene Derivatives

The primary and most versatile method for synthesizing β-nitrostyrene derivatives is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane.

General Experimental Protocol: Conventional Synthesis

A common procedure for the synthesis of β-nitrostyrene is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent, often an excess of nitromethane which also acts as a reagent.[3]

  • Catalyst Addition: Add a basic catalyst. Ammonium acetate is frequently used.[3][4]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the excess nitromethane is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the pure β-nitrostyrene derivative.[1][3]

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a rapid and efficient alternative to conventional heating for the synthesis of nitrostyrene derivatives.

  • Reaction Setup: In a microwave-safe vial, combine the substituted benzaldehyde (1 equivalent), nitromethane, and ammonium acetate.[3]

  • Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 150°C) for a short duration (e.g., 5 minutes).[3]

  • Work-up and Purification: The work-up and purification steps are similar to the conventional method, involving removal of excess nitromethane and recrystallization of the product.[3]

Biological Activities and Mechanisms of Action

Nitrostyrene derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antibacterial Activity

Nitrostyrene derivatives have demonstrated significant activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mechanism of action is believed to involve the inhibition of essential enzymes, such as protein tyrosine phosphatases (PTPs), which disrupts cellular signaling in microorganisms.[5][6]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Nitrostyrene Derivatives

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
3,4-dimethoxy-β-nitrostyreneCandida albicans128[5]
3,4-methylenedioxy-β-nitrostyreneCandida albicans32-128[5]
(E)-1-methyl-4-(2-nitrovinyl)benzene (m-NPe)Serratia marcescens100[7]
Various β-nitrostyrene derivativesEscherichia coli ATCC 25922128 - >256[8]
Various β-nitrostyrene derivativesStaphylococcus aureus ATCC 2921332 - 256[8]
Various β-nitrostyrene derivativesSalmonella typhimurium FFUP40128 - >256[8]
Anticancer Activity

A significant body of research has focused on the anticancer properties of nitrostyrene derivatives. These compounds have been shown to induce cytotoxicity in various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Table 2: IC50 Values of Selected Nitrostyrene Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (μM)Reference
CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene)HCT116 (Colon Cancer)5.49 ± 0.71[9]
CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene)SW480 (Colon Cancer)7.50 ± 0.28[9]
CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene)SW620 (Colon Cancer)7.21 ± 0.09[9]
Tyrosine Kinase Inhibition

One of the key mechanisms underlying the biological activities of nitrostyrene derivatives is their ability to inhibit tyrosine kinases.[10][11] These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. By inhibiting tyrosine kinases, nitrostyrene derivatives can disrupt these pathways, leading to their therapeutic effects. For instance, some derivatives have been shown to be potent inhibitors of Src and Syk kinases, which are involved in platelet aggregation.[10] Furthermore, they have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), with the nitrovinyl chain acting as a phosphotyrosine mimetic that interacts with the active site of the enzyme.[5][6]

ROS-Mediated DNA Damage and Mitochondrial Dysfunction in Cancer

In the context of cancer, certain nitrostyrene derivatives, such as CYT-Rx20, have been shown to exert their cytotoxic effects through the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to DNA damage and mitochondrial dysfunction, ultimately triggering apoptotic cell death in cancer cells.[9]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by nitrostyrene derivatives, the following diagrams illustrate key signaling pathways and a general experimental workflow for their synthesis and evaluation.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow Aldehyde Substituted Benzaldehyde Reaction Henry Reaction (Conventional or Microwave) Aldehyde->Reaction Nitromethane Nitromethane Nitromethane->Reaction Catalyst Basic Catalyst (e.g., Ammonium Acetate) Catalyst->Reaction Purification Purification (Recrystallization) Reaction->Purification Derivative Nitrostyrene Derivative Purification->Derivative Treatment Treatment with Nitrostyrene Derivative Derivative->Treatment Cell_Lines Bacterial Strains or Cancer Cell Lines Cell_Lines->Treatment Assay Biological Assays (MIC, IC50, etc.) Treatment->Assay Data Data Analysis Assay->Data

Caption: General experimental workflow for the synthesis and biological evaluation of nitrostyrene derivatives.

G NS Nitrostyrene Derivative TK Tyrosine Kinase (e.g., Src, Syk, PTP1B) NS->TK Inhibition Substrate Substrate Protein TK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Inhibition of tyrosine kinase signaling by nitrostyrene derivatives.

G NS Nitrostyrene Derivative (e.g., CYT-Rx20) ROS Increased Intracellular ROS NS->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dys->Apoptosis

Caption: ROS-mediated anticancer mechanism of nitrostyrene derivatives.

Conclusion

Nitrostyrene derivatives have evolved from chemical curiosities to a versatile class of compounds with significant potential in medicinal chemistry. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them an attractive platform for the development of novel therapeutics. The ongoing research into their mechanisms of action, particularly their ability to modulate key signaling pathways, continues to uncover new therapeutic opportunities. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore the rich and promising field of nitrostyrene derivatives.

References

An In-Depth Technical Guide to the Health and Safety Considerations for Handling N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and does not constitute a formal safety data sheet (SDS). It is imperative that all laboratory personnel consult the official SDS provided by the manufacturer before handling N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline and adhere to all institutional and regulatory safety protocols. The information herein is based on available data for the compound and structurally related molecules; however, a comprehensive toxicological profile for this compound has not been fully established.

Introduction

This compound is a derivative of the β-nitrostyrene class of compounds. Molecules within this class are recognized for their diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the nitroethenyl group conjugated to the dimethylaniline moiety suggests that this compound may be biologically active and could be under investigation in drug discovery and development programs. Given its chemical structure, it is prudent to handle this compound with a high degree of caution, assuming it may possess cytotoxic or other hazardous properties until proven otherwise. This guide provides a comprehensive overview of the known and inferred health and safety considerations for handling this compound in a research and development setting.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available physicochemical properties and provide toxicological data for structurally analogous compounds to infer potential hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22568-06-5[2]
Molecular Formula C10H12N2O2PubChem
Molecular Weight 192.22 g/mol [2]
Appearance Not explicitly stated, likely a solidInferred
Melting Point 179-181 °C[2]
Boiling Point 336.6 °C at 760 mmHg (Predicted)[3]
Flash Point 157.4 °C (Predicted)[3]
Density 1.167 g/cm³ (Predicted)[3]
Vapor Pressure 0.000111 mmHg at 25°C (Predicted)[3]
Water Solubility Insoluble (inferred from analogs)[4][5]
Solubility Soluble in dichloromethane (inferred from analogs)[4][5]

Table 2: Toxicological Data for Structurally Related Compounds

CompoundCAS NumberLD50 (Oral, Rat)Other Toxicity DataSource
N,N-Dimethyl-4-nitroaniline 100-23-2> 500 mg/kgHarmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7]
N,N-Dimethyl-4-nitrosoaniline 138-89-6Data not availableToxic by inhalation, in contact with skin, and if swallowed. May cause sensitization by skin contact. Irritating to eyes, respiratory system, and skin. Highly flammable.[8]
N,N-Dimethylaniline 121-69-71410 mg/kgToxic by ingestion, inhalation, and skin absorption. Can cause methemoglobinemia, leading to cyanosis.[9]
β-Nitrostyrene 102-96-5Data not availableIrritant to skin, eyes, mucous membranes, and upper respiratory tract. Lachrymator.

Hazard Identification and Risk Assessment

Based on the available data for analogous compounds, this compound should be treated as a hazardous substance.

Potential Health Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, similar to N,N-dimethyl-4-nitroaniline.[6]

  • Skin and Eye Irritation: Expected to be a skin and eye irritant.[6][8]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]

  • Sensitization: Potential for skin sensitization, as seen with N,N-dimethyl-4-nitrosoaniline.[8]

  • Cytotoxicity: The β-nitrostyrene moiety is known to induce apoptosis in cancer cells, suggesting potential cytotoxic effects.[1]

  • Methemoglobinemia: The dimethylaniline structure raises concern for the potential to induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

Potential Physicochemical Hazards:

  • Combustibility: The compound is likely combustible, though not highly flammable.[8]

  • Dust Explosion: As a powdered solid, it may form explosive dust-air mixtures.[6]

Logical Relationship of Hazards and Controls

The following diagram illustrates the relationship between the potential hazards of this compound and the necessary control measures.

Hazard_Control_Relationship cluster_hazards Potential Hazards cluster_controls Control Measures Compound This compound Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Compound->Toxicity possesses Irritation Skin & Eye Irritation Compound->Irritation possesses Cytotoxicity Potential Cytotoxicity Compound->Cytotoxicity possesses DustExplosion Dust Explosion Compound->DustExplosion possesses PPE Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) Toxicity->PPE mitigated by Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Toxicity->Engineering mitigated by Irritation->PPE mitigated by Cytotoxicity->PPE mitigated by Cytotoxicity->Engineering mitigated by Housekeeping Good Housekeeping (Spill control, Waste disposal) DustExplosion->Housekeeping mitigated by Admin Administrative Controls (SOPs, Training, Labeling) Safe_Handling_Workflow Start Start Prep Preparation: - Review SDS and SOP - Don appropriate PPE Start->Prep Weigh Weighing: - Use ventilated balance enclosure - Tare vessel Prep->Weigh Handling Handling/Reaction: - Perform in fume hood - Use appropriate glassware Weigh->Handling Cleanup Cleanup: - Decontaminate work surfaces - Segregate waste Handling->Cleanup Doffing PPE Doffing: - Remove gloves last - Wash hands thoroughly Cleanup->Doffing End End Doffing->End Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS induces Mito Mitochondrial Stress ROS->Mito causes CytoC Cytochrome c Release Mito->CytoC leads to Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome triggers Casp3 Caspase-3 Activation Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Methodological & Application

Application Notes and Protocols for N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline as a Solvatochromic Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline, also known as 1-(p-Dimethylaminophenyl)-2-nitroethylene or 4-dimethylaminonitrostyrene, is a versatile organic dye that exhibits pronounced solvatochromism. This property, characterized by a shift in the maximum absorption wavelength (λmax) of the compound in response to changes in the polarity of its solvent environment, makes it a valuable tool for probing the polarity of various microenvironments. The molecule's structure, featuring a strong electron-donating dimethylamino group and an electron-withdrawing nitro group connected by a conjugated π-system, gives rise to a significant intramolecular charge transfer (ICT) character. This ICT is sensitive to the surrounding solvent's ability to stabilize the ground and excited states of the molecule, leading to the observed solvatochromic shifts.

These application notes provide a comprehensive overview of the use of this compound as a solvatochromic probe, including its synthesis, spectral properties, and a detailed protocol for its application in determining solvent polarity.

Principle of Solvatochromism

The solvatochromism of this compound arises from the differential solvation of its ground and excited states. In its ground state, the molecule has a lower dipole moment. Upon absorption of light, it transitions to an excited state with a significantly larger dipole moment due to the intramolecular charge transfer from the dimethylamino group to the nitro group.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions and hydrogen bonding. This stabilization lowers the energy of the excited state, resulting in a lower energy transition and a bathochromic (red) shift in the absorption maximum to a longer wavelength. Conversely, in nonpolar solvents, the less polar ground state is more stable, leading to a higher energy transition and a hypsochromic (blue) shift to a shorter wavelength.

This relationship between solvent polarity and the absorption maximum allows for the characterization of the polarity of unknown environments by measuring the λmax of the probe in that medium.

Data Presentation

The solvatochromic behavior of this compound is demonstrated by the significant shift in its absorption maximum across solvents of varying polarities. A larger bathochromic shift is indicative of a more polar solvent environment.

SolventAbsorption Maximum (λmax) [nm]Kamlet-Taft αKamlet-Taft βKamlet-Taft π*
Perfluorohexane376.5[1]0.000.00-0.36
Water469.5[1]1.170.471.09

Note: The table presents available data. A more comprehensive study across a wider range of solvents would provide a more detailed correlation.

Experimental Protocols

Synthesis of this compound via Henry Condensation

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 4-Dimethylaminobenzaldehyde

  • Nitroethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-dimethylaminobenzaldehyde in a minimal amount of glacial acetic acid.

  • Add an equimolar amount of nitroethane to the solution.

  • Add a catalytic amount of ammonium acetate to the reaction mixture.

  • Attach a reflux condenser and heat the mixture under reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring. A solid precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain red-orange crystals.

  • Dry the purified product in a desiccator. Characterize the final product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol for Solvatochromic Measurements using UV-Vis Spectroscopy

This protocol outlines the steps for using this compound to determine the polarity of a solvent or microenvironment.

Materials and Equipment:

  • This compound

  • A series of solvents of known polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)

  • The solvent or system of interest (unknown polarity)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is readily soluble (e.g., acetone or ethanol) at a concentration of approximately 1 mM.

  • Preparation of Sample Solutions:

    • For each solvent to be tested, prepare a dilute solution of the probe by adding a small aliquot of the stock solution to the solvent in a volumetric flask.

    • The final concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the λmax to ensure linearity according to the Beer-Lambert law. A typical final concentration is in the micromolar range (e.g., 10-50 µM).

  • UV-Vis Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Set the wavelength range for scanning (e.g., 300-600 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent that will be used for the sample measurement.

    • Place the cuvette in the reference holder of the spectrophotometer.

    • Run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Fill a quartz cuvette with the prepared sample solution of the probe in the same solvent.

    • Place the cuvette in the sample holder.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

    • Repeat the measurement for all the solvents of interest.

  • Correlation with Solvent Polarity:

    • Create a table of the determined λmax values alongside the known polarity parameters (e.g., Kamlet-Taft parameters α, β, and π*) for the reference solvents.

    • Plot the λmax (or wavenumber, νmax = 1/λmax) against the solvent polarity parameters to establish a correlation.

    • The polarity of an unknown environment can be estimated by measuring the λmax of the probe in that environment and interpolating from the established correlation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of the Probe cluster_solvatochromism Solvatochromic Analysis s1 Reactants: 4-Dimethylaminobenzaldehyde + Nitroethane s2 Henry Condensation (Ammonium acetate, Acetic acid, Reflux) s1->s2 s3 Precipitation (Ice-water) s2->s3 s4 Purification (Recrystallization) s3->s4 s5 Characterization (NMR, MS, MP) s4->s5 e1 Prepare Stock Solution of Probe e2 Prepare Dilute Solutions in Various Solvents e1->e2 e3 UV-Vis Spectroscopy (Baseline & Measurement) e2->e3 e4 Determine λmax for each solvent e3->e4 e5 Correlate λmax with Solvent Polarity e4->e5 logical_relationship cluster_ict Intramolecular Charge Transfer (ICT) cluster_solvent Solvent Environment cluster_interaction Solute-Solvent Interaction cluster_observation Spectroscopic Observation ict_ground Ground State (Lower Dipole Moment) ict_excited Excited State (Higher Dipole Moment) ict_ground->ict_excited hν (Absorption) interact_polar Stronger Stabilization of Excited State ict_excited->interact_polar interact_nonpolar Weaker Stabilization of Excited State ict_excited->interact_nonpolar solvent_polar Polar Solvent solvent_polar->interact_polar solvent_nonpolar Nonpolar Solvent solvent_nonpolar->interact_nonpolar obs_red Bathochromic Shift (Red Shift, Longer λmax) interact_polar->obs_red obs_blue Hypsochromic Shift (Blue Shift, Shorter λmax) interact_nonpolar->obs_blue

References

Measuring the Nonlinear Optical Response of Organic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the nonlinear optical (NLO) response of organic materials. It is intended for researchers, scientists, and professionals in drug development who are interested in characterizing the NLO properties of novel organic compounds. The protocols cover three common experimental techniques: the Z-scan method, Third-Harmonic Generation (THG) microscopy, and Degenerate Four-Wave Mixing (DFWM).

Introduction to Nonlinear Optics in Organic Materials

Organic materials have emerged as a promising class of materials for nonlinear optical applications due to their large NLO responses, fast switching speeds, and the ability to tailor their properties through molecular engineering. The NLO response of a material describes how its optical properties, such as the refractive index and absorption coefficient, change with the intensity of incident light. These properties are crucial for a range of applications, including optical switching, frequency conversion, and bio-imaging.

This guide provides the theoretical background and practical experimental procedures to characterize the third-order NLO properties of organic materials, specifically the nonlinear refractive index (

n2n_2n2​
), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (
χ(3)\chi^{(3)}χ(3)
).

Z-Scan Technique

The Z-scan technique is a simple yet sensitive single-beam method used to measure both the sign and magnitude of the nonlinear refractive index (ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

n2n_2n2​
) and the nonlinear absorption coefficient (β)[1][2]. The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.

Experimental Setup and Workflow

The experimental setup for a Z-scan measurement is depicted below. A laser beam is focused by a lens, and the sample is mounted on a translation stage that moves it along the z-axis through the focal point. The transmitted light is split into two beams: one is collected by a photodetector with an aperture in front of it (closed-aperture Z-scan), and the other is collected by a photodetector without an aperture (open-aperture Z-scan).

Z_Scan_Workflow cluster_setup Z-Scan Experimental Setup cluster_analysis Data Analysis Laser Laser Focusing_Lens Focusing Lens Laser->Focusing_Lens Laser Beam Sample Sample on Translation Stage Focusing_Lens->Sample Focused Beam Beam_Splitter Beam Splitter Sample->Beam_Splitter Aperture Aperture Beam_Splitter->Aperture Transmitted Beam Detector_B Detector B (Open Aperture) Beam_Splitter->Detector_B Detector_A Detector A (Closed Aperture) Aperture->Detector_A Closed_Aperture_Data Closed-Aperture Data (Normalized Transmittance vs. z) Detector_A->Closed_Aperture_Data Open_Aperture_Data Open-Aperture Data (Normalized Transmittance vs. z) Detector_B->Open_Aperture_Data Calculate_n2 Calculate n₂ (Nonlinear Refractive Index) Closed_Aperture_Data->Calculate_n2 Calculate_beta Calculate β (Nonlinear Absorption) Open_Aperture_Data->Calculate_beta

Figure 1: Experimental workflow for the Z-scan technique.
Experimental Protocol

2.2.1. Sample Preparation:

  • Solutions: Dissolve the organic material in a suitable solvent (e.g., chloroform, toluene, or DMSO) to a known concentration. The concentration should be adjusted to ensure sufficient signal-to-noise ratio without causing strong linear absorption at the laser wavelength. Use a cuvette with a known path length (typically 1-2 mm).

  • Thin Films: Deposit the organic material as a thin film on a high-quality optical substrate (e.g., quartz or BK7 glass). The film thickness should be uniform and accurately measured.

2.2.2. Laser and Optical Setup:

  • Laser Source: A stable laser with a Gaussian beam profile is required. Both pulsed lasers (picosecond or femtosecond) and continuous-wave (CW) lasers can be used, depending on the nature of the nonlinearity being investigated. For measuring the electronic nonlinearity, pulsed lasers are preferred.

  • Wavelength: The laser wavelength should be in a region of low linear absorption of the sample to avoid thermal effects.

  • Focusing: Use a lens with a known focal length to focus the beam. The focal spot size and Rayleigh range should be carefully characterized.

  • Aperture: For the closed-aperture measurement, the aperture size is critical. A linear transmittance (S) of 0.1 to 0.5 is typically used[3]. The open-aperture measurement is performed by removing the aperture or using a fully open aperture (S=1)[2].

2.2.3. Data Acquisition:

  • Align the laser beam to pass through the center of the focusing lens and the aperture.

  • Mount the sample on the translation stage at the focal plane of the lens.

  • Perform a "closed-aperture" scan by moving the sample along the z-axis from a position far before the focus to a position far after the focus. Record the normalized transmittance as a function of the sample position (z).

  • Perform an "open-aperture" scan by removing the aperture and repeating the measurement. This provides information about the nonlinear absorption.

  • To isolate the nonlinear refractive effects, the closed-aperture data is divided by the open-aperture data.

2.2.4. Data Analysis:

  • Nonlinear Refraction (ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    n2n_2n2​ 
    ): The closed-aperture Z-scan curve exhibits a characteristic peak-valley or valley-peak shape, depending on the sign of
    n2n_2n2​
    . A pre-focal peak followed by a post-focal valley indicates a negative nonlinearity (self-defocusing), while a valley-peak configuration indicates a positive nonlinearity (self-focusing)[1]. The magnitude of
    n2n_2n2​
    can be calculated from the difference in the peak and valley transmittance (
    ΔTpv\Delta T{p-v}ΔTp−v​
    ).

  • Nonlinear Absorption (β): The open-aperture Z-scan shows a valley for two-photon absorption or reverse saturable absorption and a peak for saturable absorption at the focal point. The nonlinear absorption coefficient β can be determined by fitting the open-aperture data to the appropriate theoretical model[4].

Third-Harmonic Generation (THG) Microscopy

THG microscopy is a label-free imaging technique that is sensitive to interfaces and changes in the third-order nonlinear susceptibility (

χ(3)\chi^{(3)}χ(3)
)[5]. It is a coherent process where three photons from the excitation laser are converted into a single photon with three times the energy (and one-third the wavelength)[6]. This technique is particularly useful for visualizing structures in transparent samples and can be used to measure the
χ(3)\chi^{(3)}χ(3)
of thin films[7].

Experimental Setup and Workflow

The setup for THG microscopy involves a high-intensity, pulsed laser source (typically a femtosecond laser) focused onto the sample through a microscope objective. The generated THG signal is collected in the forward direction and detected by a photomultiplier tube (PMT) after filtering out the fundamental laser wavelength.

References

Application Notes and Protocols for N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline as a Solvent Polarity Sensor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline, also known as 4-dimethylamino-β-nitrostyrene (DMANS), is a push-pull chromophore exhibiting pronounced solvatochromism. This property, characterized by a color change in response to the polarity of the surrounding medium, makes it a valuable tool for investigating the microenvironment of chemical and biological systems. The molecule features a strong electron-donating N,N-dimethylamino group connected through a conjugated π-system to a potent electron-withdrawing nitroethenyl group. This intramolecular charge transfer (ICT) character is the basis for its sensitivity to solvent polarity.[1] In non-polar solvents, the molecule exists predominantly in a neutral form, while in polar solvents, the charge-separated resonance structure is stabilized, leading to a bathochromic shift (a shift to longer wavelengths) in its UV-Visible absorption and fluorescence emission spectra.[2]

These application notes provide a summary of the solvatochromic properties of this compound, a detailed protocol for its synthesis, and a general procedure for its use as a solvent polarity indicator.

Data Presentation

Table 1: Solvatochromic Data for p-Nitroaniline

SolventDielectric Constant (ε)Absorption Maximum (λmax) (nm)
Cyclohexane2.02320
Water80.1380

This data illustrates the significant red shift observed for a similar push-pull nitroaromatic compound in a polar versus a non-polar solvent.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is the Henry condensation reaction between 4-(N,N-dimethylamino)benzaldehyde and nitromethane.

Materials:

  • 4-(N,N-dimethylamino)benzaldehyde

  • Nitromethane

  • Ethylenediamine

  • Glacial Acetic Acid

  • Isopropanol

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.59 g of nitromethane (26 mmol) and 0.3 g of ethylenediamine (5 mmol) in 20 mL of isopropanol.

  • To this solution, add 2 mL of glacial acetic acid (34.9 mmol) dropwise with constant stirring.

  • Add 2.98 g (20 mmol) of solid 4-(N,N-dimethylamino)benzaldehyde in portions to the reaction mixture. The solution will turn from yellow to a reddish color.

  • Heat the mixture to a gentle reflux and maintain for approximately 12 hours. The product will begin to precipitate as red flakes.

  • After the reflux period, stop heating and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into an equal volume of distilled water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with distilled water and then with a small amount of cold isopropanol.

  • For further purification, the crude product can be recrystallized from boiling isopropanol to yield orange-red crystalline flakes.

  • Dry the purified product under vacuum to a constant weight.

Protocol for Sensing Solvent Polarity

This protocol outlines the general steps for utilizing this compound as a solvatochromic probe to estimate the polarity of a solvent or a microenvironment.

Materials:

  • This compound (synthesized or purchased)

  • A series of solvents of known polarity (e.g., hexane, cyclohexane, toluene, chloroform, acetone, ethanol, methanol, water)

  • The solvent or system of unknown polarity to be tested

  • UV-Visible spectrophotometer or a spectrofluorometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetone or dichloromethane, at a concentration of approximately 1 mM.

  • Preparation of Working Solutions: For each solvent to be tested, prepare a dilute working solution by adding a small aliquot of the stock solution to the solvent in a volumetric flask and diluting to the mark. The final concentration should be in the micromolar range, typically yielding an absorbance maximum between 0.5 and 1.5.

  • Spectral Measurement:

    • Record the UV-Visible absorption spectrum or the fluorescence emission spectrum of the working solution in each solvent using a quartz cuvette.

    • For absorption measurements, scan a suitable wavelength range (e.g., 300-600 nm) and identify the wavelength of maximum absorbance (λmax).

    • For fluorescence measurements, excite the sample at a wavelength close to its absorption maximum in that solvent and record the emission spectrum to determine the wavelength of maximum emission.

  • Data Analysis:

    • Create a table of the absorption or emission maxima (λmax) versus a known solvent polarity scale (e.g., dielectric constant, Reichardt's ET(30) scale).

    • Plot the spectral data (e.g., wavenumber, 1/λmax) against the solvent polarity parameter to generate a calibration curve.

    • Measure the absorption or emission maximum of this compound in the solvent of unknown polarity.

    • Use the calibration curve to estimate the polarity of the unknown solvent or microenvironment. A linear correlation between the emission maximum and a solvent polarity function has been reported, indicating its suitability as a fluorescent solvatochromic probe.[2]

Visualizations

The following diagrams illustrate the underlying principle of solvatochromism for this compound and a typical experimental workflow for its application.

G Intramolecular Charge Transfer (ICT) Mechanism cluster_excited Excited State (S1) gs_neutral Neutral Form (Dominant in Non-polar Solvents) gs_zwitterionic Zwitterionic Form (Minor Contributor) gs_neutral->gs_zwitterionic Resonance es_zwitterionic Zwitterionic Form (Stabilized in Polar Solvents) gs_neutral->es_zwitterionic Photoexcitation (hν) gs_zwitterionic->gs_neutral es_zwitterionic->gs_zwitterionic Fluorescence/Non-radiative decay

Caption: Intramolecular Charge Transfer in this compound.

G Experimental Workflow for Solvent Polarity Sensing start Start prep_stock Prepare Stock Solution of DMANS start->prep_stock prep_standards Prepare Working Solutions in Solvents of Known Polarity prep_stock->prep_standards prep_unknown Prepare Working Solution in Unknown Sample prep_stock->prep_unknown measure_spectra Measure UV-Vis/Fluorescence Spectra prep_standards->measure_spectra prep_unknown->measure_spectra plot_calibration Plot λmax vs. Solvent Polarity (Calibration Curve) measure_spectra->plot_calibration determine_polarity Determine Polarity of Unknown Sample plot_calibration->determine_polarity end End determine_polarity->end

Caption: Workflow for determining solvent polarity using a solvatochromic probe.

References

Application Notes and Protocols: Incorporating N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline into Polymer Matrices for Optical Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the nonlinear optical (NLO) chromophore, N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline, into polymer matrices for the fabrication of optical devices.

Introduction

This compound is a donor-π-acceptor (D-π-A) chromophore with potential for significant second- and third-order nonlinear optical (NLO) activity. The incorporation of such chromophores into robust polymer matrices, such as poly(methyl methacrylate) (PMMA), allows for the fabrication of versatile and processable electro-optic devices, including modulators and switches. This document outlines the synthesis of the chromophore, its incorporation into a PMMA matrix, and the subsequent fabrication and characterization of a basic electro-optic device.

Data Presentation

PropertyThis compound (Estimated)5 wt% in PMMA Film (Estimated)
Molecular Weight ( g/mol )192.22N/A
Melting Point (°C)179-181N/A
Absorption Max (λmax, nm) in THF~450-480~460-490
Molar Extinction Coefficient (ε)HighN/A
Emission Max (λem, nm) in THF~550-600~560-610
Refractive Index (at 633 nm)N/A~1.50
Electro-Optic Coefficient (r33, pm/V)N/A10-30 (After Poling)

Experimental Protocols

Synthesis of this compound

This protocol is a plausible synthetic route based on the Knoevenagel condensation of 4-(dimethylamino)benzaldehyde with nitroethane.

Materials:

  • 4-(dimethylamino)benzaldehyde

  • Nitroethane

  • Ammonium acetate (catalyst)

  • Acetic acid (solvent)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-(dimethylamino)benzaldehyde and 1.2 equivalents of nitroethane in glacial acetic acid.

  • Add 0.3 equivalents of ammonium acetate as a catalyst.

  • Heat the mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain purified this compound as a crystalline solid.

  • Dry the product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Preparation of Chromophore-Doped PMMA Films

This protocol describes the incorporation of the synthesized chromophore into a PMMA matrix via solution casting and spin coating.

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA)

  • Cyclohexanone or Dichloromethane (solvent)

  • Indium tin oxide (ITO)-coated glass substrates

  • Gold wire (for top electrode)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of PMMA in cyclohexanone (e.g., 10% w/v) by dissolving the PMMA pellets with gentle heating and stirring.

    • Prepare a separate stock solution of this compound in cyclohexanone.

    • Mix the two solutions to achieve the desired final chromophore concentration (e.g., 5 wt% with respect to PMMA). Stir the mixture until a homogeneous solution is obtained. Filter the solution through a 0.2 µm syringe filter.

  • Film Deposition (Spin Coating):

    • Clean the ITO-coated glass substrates by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

    • Place a cleaned ITO substrate on the spin coater chuck.

    • Dispense the chromophore-PMMA solution onto the center of the substrate.

    • Spin coat at a suitable speed (e.g., 1000-3000 rpm) for 30-60 seconds to achieve a uniform film. The film thickness will depend on the solution viscosity and spin speed.

    • Soft bake the film on a hotplate at 60-80°C for at least 1 hour to remove the solvent.

Electric Field Poling

This step is crucial for aligning the chromophore dipoles to induce a macroscopic electro-optic effect.

Procedure:

  • Place the chromophore-doped PMMA film on a hotplate.

  • Position a corona poling setup with a needle electrode approximately 1-2 cm above the film surface. The ITO layer will serve as the ground electrode.

  • Heat the film to a temperature near the glass transition temperature (Tg) of the PMMA composite (typically around 90-100°C).

  • Apply a high DC voltage (5-10 kV) to the needle electrode to generate a corona discharge. This creates a strong electric field across the polymer film.

  • Maintain the temperature and electric field for 15-30 minutes to allow the chromophores to align.

  • While keeping the electric field applied, cool the film down to room temperature.

  • Once at room temperature, turn off the high voltage. The chromophore alignment is now "frozen" in place.

Device Fabrication and Characterization

This protocol describes the final steps to create a simple electro-optic device and characterize its performance.

Procedure:

  • Top Electrode Deposition:

    • Deposit a top electrode (e.g., gold) onto the poled polymer film via thermal evaporation or sputtering through a shadow mask. This creates a sandwich structure: ITO / poled polymer / Gold.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorption spectrum of the doped film to determine the absorption maximum and assess the optical transparency in the desired wavelength range.

    • Ellipsometry: Determine the refractive index and thickness of the polymer film.

    • Electro-Optic Coefficient (r33) Measurement: Use a technique like the Teng-Man method or a Mach-Zehnder interferometer to measure the electro-optic coefficient of the poled film. This involves applying a modulating voltage to the electrodes and measuring the resulting change in the polarization state or intensity of a laser beam passing through the material.

Visualizations

Experimental_Workflow cluster_synthesis Chromophore Synthesis cluster_film Film Preparation cluster_device Device Fabrication & Characterization s1 Reactants: 4-(dimethylamino)benzaldehyde + Nitroethane s2 Knoevenagel Condensation (Ammonium acetate, Acetic acid, Reflux) s1->s2 s3 Purification (Precipitation & Recrystallization) s2->s3 s4 This compound s3->s4 f1 Dissolve Chromophore & PMMA in Cyclohexanone s4->f1 Incorporate into polymer solution f2 Spin Coating on ITO Substrate f1->f2 f3 Soft Bake (Solvent Removal) f2->f3 f4 Chromophore-Doped PMMA Film f3->f4 d1 Electric Field Poling (Near Tg) f4->d1 Process into device d2 Top Electrode Deposition (e.g., Gold) d1->d2 d3 Optical Device d2->d3 d4 Characterization: - UV-Vis Spectroscopy - Ellipsometry - r33 Measurement d3->d4 Logical_Relationships cluster_params Key Parameters cluster_outcomes Device Properties p1 Chromophore Purity o1 Optical Quality (Low Scattering) p1->o1 p2 Chromophore Concentration o2 Electro-Optic Coefficient (r33) p2->o2 + o3 Optical Transparency p2->o3 - p3 Poling Efficiency (Field Strength, Temperature) p3->o2 o4 Device Performance o1->o4 o2->o4 o3->o4

Techniques for Growing High-Quality Single Crystals of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (DMNP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of high-quality single crystals of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (DMNP), a compound of interest in materials science and pharmaceutical research. The successful cultivation of single crystals is paramount for unambiguous structural determination via X-ray diffraction and for the accurate characterization of its physical and chemical properties.

Introduction

This compound, a push-pull chromophore, exhibits properties that are highly dependent on its crystalline form. The production of single crystals is often the rate-limiting step in the solid-state characterization of such materials. This guide outlines the most effective techniques for obtaining single crystals of DMNP suitable for academic and industrial research.

General Considerations for Crystal Growth

The formation of high-quality single crystals is influenced by several factors, including the purity of the compound, the choice of solvent, the rate of supersaturation, and ambient conditions such as temperature and vibration. It is recommended to start with highly purified DMNP to minimize defects and twinning in the crystal lattice.

Recommended Crystallization Techniques

Several methods are commonly employed for the crystallization of organic molecules. The most successful techniques for compounds similar in structure to DMNP are slow evaporation, slow cooling, and vapor diffusion.

Slow Evaporation Technique

This is the most straightforward method for growing single crystals. It involves dissolving the solute in a suitable solvent and allowing the solvent to evaporate slowly, thereby gradually increasing the solute concentration to the point of supersaturation and subsequent crystallization.

Protocol:

  • Prepare a saturated or near-saturated solution of DMNP in a suitable solvent (see Table 1 for solvent suggestions) in a clean vial.

  • Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vessel with a cap or parafilm with a few needle-sized perforations to allow for slow evaporation of the solvent.

  • Place the vessel in a location free from vibrations and with a stable temperature.

  • Monitor the vessel periodically for crystal growth. The process can take from several days to weeks.

Vapor Diffusion Technique

This technique is often successful when slow evaporation fails to yield high-quality crystals. It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent (a solvent in which it is soluble). This gradually reduces the solubility of the compound, leading to crystallization.

Protocol:

  • Dissolve DMNP in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane, or toluene) in a small, open vial.

  • Place this small vial inside a larger, sealable container (e.g., a beaker or a jar).

  • Add a layer of a volatile "anti-solvent" (e.g., hexane, pentane, or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container tightly.

  • The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, inducing crystallization.

  • Allow the setup to remain undisturbed for several days to weeks.

Slow Cooling Technique

This method is suitable for compounds that have a significant temperature-dependent solubility. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and the compound to crystallize.

Protocol:

  • Prepare a saturated solution of DMNP in a suitable solvent at an elevated temperature (e.g., 40-60 °C). Ensure all the solute has dissolved.

  • Filter the hot solution into a pre-warmed crystallization vessel to remove any impurities.

  • Seal the vessel and place it in a controlled temperature environment (e.g., a programmable oven or a dewar flask) that allows for slow and gradual cooling to room temperature over a period of several hours to days.

  • Once at room temperature, the vessel can be transferred to a refrigerator to further promote crystallization if necessary.

Data Presentation

The selection of an appropriate solvent system is critical for successful crystallization. Based on the successful crystallization of structurally related compounds, the following solvent systems are recommended for initial screening.

Table 1: Recommended Solvents for Crystallization of DMNP

SolventBoiling Point (°C)Polarity IndexTechnique SuitabilityNotes
Ethyl Acetate77.14.4Slow Evaporation, Vapor Diffusion (Good Solvent)Has been successfully used for growing single crystals of similar nitro-substituted aniline derivatives.[1]
Acetone56.55.1Slow Evaporation, Vapor Diffusion (Good Solvent)A good solvent for many organic compounds, but its volatility might need to be controlled.
Dichloromethane39.83.1Vapor Diffusion (Good Solvent)Highly volatile, best used in vapor diffusion setups.
Toluene110.62.4Slow Evaporation, Vapor Diffusion (Good Solvent)Less volatile, allowing for slower crystal growth.
Methanol64.75.1Slow Evaporation, Vapor Diffusion (Good Solvent)A polar solvent that can be effective for some push-pull systems.

Table 2: Recommended Anti-Solvents for Vapor Diffusion

Anti-SolventBoiling Point (°C)Polarity IndexNotes
Hexane68.70.1A common non-polar anti-solvent, highly effective in vapor diffusion.
Pentane36.10.0More volatile than hexane, leading to faster diffusion and crystallization.
Diethyl Ether34.62.8A moderately polar and highly volatile anti-solvent.

Experimental Workflows (Visualization)

The following diagrams illustrate the general workflows for the described crystallization techniques.

Slow_Evaporation_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve DMNP in Solvent B Filter Solution A->B Saturated Solution C Slow Evaporation B->C Filtered Solution D Crystal Formation C->D Supersaturation E Harvest Crystals D->E Grown Crystals

Caption: Workflow for the Slow Evaporation Technique.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve DMNP in 'Good' Solvent B Place in Inner Vial A->B D Seal Outer Vessel B->D C Add 'Anti-Solvent' to Outer Vessel C->D E Vapor Diffusion D->E Sealed System F Crystal Formation E->F Reduced Solubility G Harvest Crystals F->G Grown Crystals

Caption: Workflow for the Vapor Diffusion Technique.

Slow_Cooling_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve DMNP at Elevated Temperature B Filter Hot Solution A->B Saturated Hot Solution C Slowly Cool Solution B->C Filtered Hot Solution D Crystal Formation C->D Decreased Solubility E Harvest Crystals D->E Grown Crystals

References

Analytical methods for quantifying the purity of synthesized N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of the purity of synthesized N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis for assessing the purity of the target compound and identifying potential process-related impurities and degradation products.

Overview of Analytical Strategies

The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute. For this compound, a comprehensive purity assessment should involve a combination of chromatographic and spectroscopic techniques to ensure the final product is free from significant levels of impurities. The primary analytical techniques recommended are:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for separating and quantifying the main component from its impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the direct quantification of the analyte against a certified internal standard without the need for a reference standard of the analyte itself.

  • Elemental Analysis (CHN): A fundamental technique to confirm the elemental composition of the synthesized compound, providing an orthogonal measure of purity.

Potential Impurities

Understanding the synthetic route is crucial for identifying potential impurities. The synthesis of this compound typically proceeds via a Henry condensation reaction between 4-dimethylaminobenzaldehyde and nitromethane. Based on this, potential impurities may include:

  • Starting Materials:

    • 4-dimethylaminobenzaldehyde

    • Nitromethane

  • By-products:

    • Oxidation or reduction products of the nitro group.

    • Polymeric materials formed from the reactive nitrostyrene moiety.

  • Isomeric Impurities:

    • (Z)-N,N-Dimethyl-4-[2-nitroethenyl]aniline (the cis-isomer).

  • Residual Solvents:

    • Solvents used in the synthesis and purification steps (e.g., ethanol, isopropanol, diethyl ether).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential impurities. A reverse-phase HPLC method is proposed, similar to those used for other nitrostyrene derivatives.

Protocol:

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 380 nm (where the analyte has strong absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

    • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 100 mL of acetonitrile.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times.

    • Calculate the purity of the sample using the area normalization method or by using the response factor of the main peak against a reference standard.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Acetonitrile weigh_std->dissolve_std inject Inject into HPLC dissolve_std->inject weigh_sample Weigh Synthesized Sample dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation inject->separate detect UV Detection at 380 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity of a compound by comparing the integral of a specific proton signal from the analyte with that of a known amount of an internal standard.

Protocol:

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

    • NMR data processing software.

  • Materials:

    • Internal Standard: Maleic acid (certified reference material).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound.

    • Accurately weigh approximately 10 mg of maleic acid internal standard.

    • Dissolve both the sample and the internal standard in approximately 0.75 mL of DMSO-d6 in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30 seconds) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

  • Data Processing and Purity Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte (e.g., one of the vinyl protons).

    • Integrate the signal from the internal standard (the two vinyl protons of maleic acid at ~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_std Accurately Weigh Internal Std weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Final Purity Value calculate->report

Caption: Workflow for qNMR Purity Analysis.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should be within ±0.4% of the theoretical values for a pure sample.

Protocol:

  • Instrumentation:

    • CHN elemental analyzer.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried, synthesized this compound into a tin capsule.

  • Analysis:

    • Perform the combustion analysis according to the instrument's standard operating procedure.

    • The instrument will provide the weight percentages of C, H, and N.

  • Data Comparison:

    • Compare the experimental percentages with the theoretical values for the molecular formula C₁₀H₁₂N₂O₂ (MW = 192.22 g/mol ).

    • Theoretical values:

      • C: (120.11 / 192.22) * 100 = 62.5%

      • H: (12.10 / 192.22) * 100 = 6.3%

      • N: (28.01 / 192.22) * 100 = 14.6%

Workflow Diagram:

EA_Workflow start Start: Synthesized Compound prep Sample Preparation: Weigh 2-3 mg in tin capsule start->prep analysis CHN Elemental Analysis prep->analysis data Obtain Experimental %C, %H, %N analysis->data comparison Compare with Theoretical Values data->comparison pass Purity Confirmed (Deviation < 0.4%) comparison->pass Pass fail Impurity Present or Incorrect Compound comparison->fail Fail

Caption: Workflow for Elemental Analysis.

Data Presentation

The quantitative data from the different analytical methods should be summarized for easy comparison.

Table 1: HPLC Purity Data

Sample BatchRetention Time (min)Peak Area% AreaPurity by HPLC (%)
Batch A15.2125,480,00099.899.8
8.5 (Impurity 1)150,0000.12
18.1 (Impurity 2)100,0000.08
Batch B15.2119,650,00099.599.5
8.5 (Impurity 1)300,0000.25
18.1 (Impurity 2)250,0000.21

Table 2: qNMR Purity Data

Sample BatchMass of Sample (mg)Mass of Std (mg)Integral of SampleIntegral of StdPurity by qNMR (%)
Batch A20.1510.051.001.2599.7
Batch B20.5010.120.981.2399.4

Table 3: Elemental Analysis Data

Sample Batch% C (Experimental)% H (Experimental)% N (Experimental)Deviation from Theoretical
Theoretical 62.5 6.3 14.6 -
Batch A62.46.314.5C: -0.1, H: 0.0, N: -0.1
Batch B62.26.414.3C: -0.3, H: +0.1, N: -0.3

Summary and Conclusion

This application note provides a comprehensive set of protocols for quantifying the purity of synthesized this compound. The combination of HPLC, qNMR, and elemental analysis offers a robust and orthogonal approach to purity assessment. HPLC is ideal for detecting and quantifying trace impurities, qNMR provides an accurate purity value without the need for a specific reference standard, and elemental analysis confirms the correct elemental composition. For regulatory purposes, it is recommended to use at least two of these methods to ensure the quality and consistency of the synthesized compound.

Unveiling Electron Choreography: Protocols for Studying Intramolecular Charge Transfer in Donor-Acceptor Chromophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Experimental and Computational Methodologies

Intramolecular charge transfer (ICT) is a fundamental process in molecular photophysics with profound implications for the development of novel materials and therapeutics. In donor-acceptor (D-A) chromophores, the photoinduced transfer of an electron from an electron-rich donor moiety to an electron-deficient acceptor moiety governs their unique optical and electronic properties. This application note provides a comprehensive overview of the state-of-the-art protocols used to investigate ICT phenomena, offering detailed experimental procedures and data analysis guidelines for researchers in academia and industry.

Theoretical Framework: The Jablonski Diagram in Intramolecular Charge Transfer

The photophysical processes underlying intramolecular charge transfer can be visualized using a modified Jablonski diagram. Upon absorption of a photon, the molecule is excited from the ground state (S₀) to a locally excited (LE) singlet state (S₁). In polar solvents, this LE state can relax to a lower-energy, highly polar intramolecular charge transfer (ICT) state through solvent reorganization and often a conformational change (e.g., twisting). The emission from this ICT state is typically red-shifted compared to the emission from the LE state, a phenomenon known as solvatochromism.

Jablonski_ICT cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_T1 First Excited Triplet State (T₁) S0 S₀ LE Locally Excited (LE) State S0->LE Absorption LE->S0 Fluorescence (LE) LE->S0 Internal Conversion (IC) ICT Intramolecular Charge Transfer (ICT) State LE->ICT ICT Formation (Solvent Relaxation) T1 T₁ LE->T1 Intersystem Crossing (ISC) ICT->S0 Fluorescence (ICT) ICT->S0 Non-radiative Decay T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the photophysical pathways in a donor-acceptor chromophore exhibiting intramolecular charge transfer.

Experimental Protocols

A multi-faceted approach combining steady-state and time-resolved spectroscopy with electrochemical and computational methods is crucial for a thorough understanding of ICT processes.

Steady-State UV-Visible Absorption and Fluorescence Spectroscopy

This is the primary technique to probe the ground and excited state properties of D-A chromophores and to study the effect of the solvent environment (solvatochromism).

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of the donor-acceptor chromophore in a high-purity solvent (e.g., spectroscopic grade) at a concentration of approximately 1 mM.

    • For measurements, prepare dilute solutions (typically 1-10 µM) in a series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects in fluorescence measurements.[1][2]

    • Use quartz cuvettes with a 1 cm path length for all measurements.

  • UV-Visible Absorption Spectroscopy:

    • Record the absorption spectra of the chromophore in each solvent over a relevant wavelength range (e.g., 250-800 nm).

    • Use the respective pure solvent as a blank for baseline correction.

    • Identify the absorption maximum (λ_abs) for each solvent.

  • Fluorescence Spectroscopy:

    • Excite the sample at or near its absorption maximum.

    • Record the emission spectra over a wavelength range red-shifted from the excitation wavelength.

    • Identify the emission maximum (λ_em) for each solvent.

  • Data Analysis:

    • Calculate the Stokes shift (Δν) in each solvent using the formula: Δν = (1/λ_abs - 1/λ_em) * 10⁷ cm⁻¹.

    • Plot the absorption and emission maxima and the Stokes shift as a function of the solvent polarity function (e.g., Lippert-Mataga plot) to analyze the solvatochromic behavior.

Time-Resolved Fluorescence Spectroscopy

This technique provides insights into the dynamics of the excited state, including the lifetime of the LE and ICT states and the rates of their interconversion. Time-Correlated Single Photon Counting (TCSPC) is a commonly used method.[3][4][5][6][7][8]

Protocol:

  • Sample Preparation: Prepare samples as described for steady-state fluorescence spectroscopy. The solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength).

  • Instrumentation and Data Acquisition:

    • Use a pulsed light source (e.g., picosecond laser diode or LED) with a wavelength suitable for exciting the chromophore.

    • Set the emission monochromator to the wavelength of interest (e.g., the maximum of the LE or ICT emission band).

    • Collect the fluorescence decay profile until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000).

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Data Analysis:

    • Perform deconvolution of the measured fluorescence decay with the IRF.

    • Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetime(s) (τ). The number of exponential components can indicate the presence of different excited species (e.g., LE and ICT states).

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method using a well-characterized standard is common.[1][2][9][10][11]

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. (e.g., Quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

  • Measurement:

    • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.[2]

    • Record the absorption and fluorescence spectra for each solution.

    • Integrate the area under the corrected emission spectrum for both the sample and the standard.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of the D-A chromophore, which can be correlated to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively.[12][13][14][15]

Protocol:

  • Sample and Electrolyte Preparation:

    • Dissolve the D-A chromophore (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

    • Polish the working electrode before each measurement.

  • Data Acquisition:

    • Scan the potential from an initial value to a switching potential and then back to the initial potential. The scan rate typically ranges from 20 to 200 mV/s.

    • Record the resulting current as a function of the applied potential.

    • Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations: E_HOMO = - (E_ox vs Fc/Fc⁺ + 4.8) eV E_LUMO = - (E_red vs Fc/Fc⁺ + 4.8) eV

Quantitative Data Summary

The following table provides a hypothetical example of the photophysical and electrochemical data that can be obtained for a donor-acceptor chromophore in different solvents.

SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_Fτ (ns)E_HOMO (eV)E_LUMO (eV)
Hexane1.8835042048900.852.5-5.4-2.3
Toluene2.3835545063800.653.8-5.4-2.3
DCM8.9336550085600.305.2-5.4-2.3
ACN37.5370550101000.157.1-5.4-2.3

Experimental and Logical Workflows

A systematic workflow is essential for the comprehensive characterization of ICT in donor-acceptor chromophores.

ICT_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesize and Purify Donor-Acceptor Chromophore uv_vis_flu Steady-State UV-Vis and Fluorescence Spectroscopy synthesis->uv_vis_flu cv Cyclic Voltammetry synthesis->cv computation Computational Modeling (DFT/TD-DFT) synthesis->computation solvatochromism Solvatochromism Study (Varying Solvent Polarity) uv_vis_flu->solvatochromism trf Time-Resolved Fluorescence Spectroscopy uv_vis_flu->trf qy Fluorescence Quantum Yield Measurement uv_vis_flu->qy analysis Correlate Spectroscopic, Electrochemical, and Computational Data solvatochromism->analysis trf->analysis qy->analysis cv->analysis computation->analysis conclusion Elucidate ICT Mechanism and Properties analysis->conclusion

Caption: A typical experimental workflow for the comprehensive study of intramolecular charge transfer in donor-acceptor chromophores.

Signaling_Pathway Photon Photon Absorption LE_State Locally Excited (LE) State (S₁) Photon->LE_State ICT_State Intramolecular Charge Transfer (ICT) State LE_State->ICT_State k_ICT Fluorescence_LE LE Fluorescence LE_State->Fluorescence_LE k_f_LE NonRadiative_LE Non-Radiative Decay (LE) LE_State->NonRadiative_LE k_nr_LE Fluorescence_ICT ICT Fluorescence (Red-Shifted) ICT_State->Fluorescence_ICT k_f_ICT NonRadiative_ICT Non-Radiative Decay (ICT) ICT_State->NonRadiative_ICT k_nr_ICT Solvent Solvent Polarity & Relaxation Solvent->ICT_State Stabilization

Caption: Signaling pathway illustrating the key steps and competing decay pathways following photoexcitation of a donor-acceptor chromophore.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools to complement experimental studies. They can provide insights into:

  • Molecular Geometries: Optimized ground and excited state geometries.

  • Electronic Properties: HOMO and LUMO energy levels and their spatial distribution.

  • Optical Properties: Simulated absorption and emission spectra.

  • Charge Distribution: Analysis of the charge transfer character of electronic transitions.

By integrating these experimental and computational protocols, researchers can gain a deep and comprehensive understanding of the intramolecular charge transfer processes in donor-acceptor chromophores, paving the way for the rational design of new functional materials and probes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Henry-Knoevenagel condensation of 4-dimethylaminobenzaldehyde and nitromethane.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The chosen base catalyst may not be strong enough or may be poisoned. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. Presence of Water: Moisture can interfere with the reaction, especially with certain catalysts.1. Catalyst Selection: Consider using ammonium acetate, as it is a commonly used and effective catalyst for this reaction.[1][2] Primary amines can also be effective.[3] For a greener approach, solid base catalysts like layered double hydroxides (LDHs) can be employed.[4][5][6] 2. Temperature Optimization: Refluxing in a suitable solvent such as acetic acid is a common practice.[1][2] The optimal temperature can range from 70-90°C, depending on the catalyst and solvent system.[3][4] 3. Stoichiometry Adjustment: A slight excess of nitromethane is often used to ensure complete consumption of the aldehyde. 4. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen catalyst is sensitive to moisture.
Formation of Side Products/Impurities 1. Polymerization: The β-nitrostyrene product can polymerize, especially under prolonged heating or in the presence of strong bases.[2] 2. Cannizzaro Reaction: If a strong base like NaOH is used, the aldehyde can undergo a disproportionation reaction.1. Control Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction is complete. The optimal time can vary depending on the conditions, but is often in the range of 1-5 hours.[1][7] 2. Use a Milder Catalyst: Employing a milder catalyst like ammonium acetate can minimize the Cannizzaro reaction.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Residual solvent or side products can prevent crystallization. 2. Incorrect Isomer Formation: While the (E)-isomer is typically the major product, the presence of the (Z)-isomer can sometimes result in an oily product.1. Purification: Recrystallization from a suitable solvent such as ethanol, methanol, or acetic acid is often effective for purifying the product and inducing crystallization.[2] Pouring the reaction mixture into ice-water can also facilitate precipitation of the solid product.[2] 2. Promote (E)-Isomer Formation: The use of ammonium acetate in acetic acid generally favors the formation of the more stable (E)-isomer.
Difficulty in Product Isolation 1. Product Solubility: The product may have some solubility in the reaction mixture or wash solutions.1. Cooling: Ensure the crude product mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration. 2. Washing: Wash the filtered product with cold solvent to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Henry-Knoevenagel condensation reaction. The reaction is typically base-catalyzed and involves the deprotonation of nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of 4-dimethylaminobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound.[1]

Q2: Which catalyst is most effective for this synthesis?

A2: Ammonium acetate is a widely used and effective catalyst for this reaction, often used in refluxing acetic acid.[1][2] It is believed to act as both a reagent and a catalyst, facilitating the reaction.[8] Other catalysts such as primary amines (e.g., benzylamine) in acetic acid have also been shown to give high yields.[3] For environmentally benign processes, solid base catalysts like calcined hydrotalcites have demonstrated good catalytic activity.[4][6]

Q3: What is the optimal solvent for this reaction?

A3: Glacial acetic acid is a commonly used solvent, particularly when using ammonium acetate as a catalyst, as it facilitates the reaction and can aid in the crystallization of the product upon workup.[1][2][3] Other solvents like ethanol can also be used, depending on the chosen catalyst system.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of the aldehyde and the formation of the product can be tracked.

Q5: What is the expected appearance of the final product?

A5: this compound is typically a crystalline solid.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of β-Nitrostyrenes

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Ammonium AcetateAcetic AcidReflux2 hoursHigh (not specified)[2]
BenzylamineAcetic Acid70-801-3 hoursHigh (not specified)[3]
Calcined Cu:Mg:Al (2:1:1) LDHNone (Microwave)--Good (not specified)[4]
Uncalcined HT-SolgelNone (Conventional)60-Low[6]
PhenethylamineAcetic Acid901 hour96[7]

Experimental Protocols

Protocol 1: Ammonium Acetate Catalyzed Synthesis

This protocol is based on a general and widely used method for the synthesis of β-nitrostyrenes.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-dimethylaminobenzaldehyde (1 equivalent), nitromethane (1.5-2 equivalents), and ammonium acetate (0.5 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Heating: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).

  • Workup: After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-water with stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol or methanol to obtain the pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 4-dimethylaminobenzaldehyde 4-dimethylaminobenzaldehyde Nitroaldol Adduct Nitroaldol Adduct 4-dimethylaminobenzaldehyde->Nitroaldol Adduct Nucleophilic Attack Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion Deprotonation Base (e.g., NH4OAc) Base (e.g., NH4OAc) Base (e.g., NH4OAc)->Nitronate Anion Nitronate Anion->Nitroaldol Adduct This compound This compound Nitroaldol Adduct->this compound Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Issue CheckCatalyst Is the catalyst appropriate and active? Start->CheckCatalyst CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes SolutionCatalyst Change to a more effective catalyst (e.g., NH4OAc). CheckCatalyst->SolutionCatalyst No CheckStoich Is the reactant stoichiometry correct? CheckTemp->CheckStoich Yes SolutionTemp Adjust temperature (e.g., reflux in acetic acid). CheckTemp->SolutionTemp No CheckTime Is the reaction time appropriate? CheckStoich->CheckTime Yes SolutionStoich Use a slight excess of nitromethane. CheckStoich->SolutionStoich No SolutionTime Monitor with TLC to avoid side reactions. CheckTime->SolutionTime No End Yield Improved CheckTime->End Yes SolutionCatalyst->End SolutionTemp->End SolutionStoich->End SolutionTime->End

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Common side reactions in the nitration of N,N-dimethylaniline and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the nitration of N,N-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of the meta-nitro isomer instead of the expected para-nitro product?

A1: The dimethylamino group (-NMe₂) is typically an ortho, para-directing group. However, the nitration of N,N-dimethylaniline is commonly performed in strong acidic conditions, such as a mixture of concentrated sulfuric and nitric acids. In this environment, the lone pair of electrons on the nitrogen atom is protonated, forming the anilinium ion (-NMe₂H⁺). This protonated group is strongly electron-withdrawing and deactivating, which directs the incoming nitro group to the meta position.[1][2]

Q2: What are the common side products other than the meta-nitro isomer?

A2: Besides the meta-nitro isomer, other potential side products include:

  • N,N,N',N'-tetramethylbenzidine: This can be formed, particularly when the reaction is catalyzed by nitrous acid.[3]

  • p-Nitroso-N,N-dimethylaniline: This may also be formed in the presence of nitrous acid.[3]

  • Polynitrated products: If the reaction temperature is not carefully controlled, dinitration or even trinitration can occur.

  • Ortho-nitro isomer: This isomer is generally formed in very small amounts, if at all, due to steric hindrance from the dimethylamino group.[1][2]

  • Oxidation products: The strong oxidizing nature of the nitrating mixture can lead to the formation of tarry oxidation byproducts.[4]

Q3: How can I favor the formation of the desired p-nitro-N,N-dimethylaniline?

A3: To selectively obtain the para-isomer, you need to prevent the protonation of the dimethylamino group. The most effective way to achieve this is by N-acylation. This involves protecting the amino group by reacting N,N-dimethylaniline with an acylating agent like acetic anhydride before nitration. The resulting amide is still an ortho, para-directing group but is less susceptible to protonation under nitrating conditions. The acyl group can be removed by hydrolysis after nitration.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High yield of m-nitro-N,N-dimethylaniline Protonation of the dimethylamino group in strong acid.1. N-Acylation: Protect the amino group with an acyl group (e.g., using acetic anhydride) before nitration. The protecting group can be removed post-nitration.[1][2]2. Milder Reaction Conditions: Explore alternative nitrating agents that do not require strongly acidic conditions, if suitable for your application.
Formation of dark, tarry byproducts Oxidation of the aniline derivative by the nitrating mixture.1. Temperature Control: Maintain a low reaction temperature (typically 0-10°C) throughout the addition of the nitrating agent.[5]2. Control of Nitrous Acid: Add a small amount of urea to the nitrating mixture to eliminate any nitrous acid, which can catalyze side reactions.
Low overall yield Incomplete reaction or loss of product during workup.1. Reaction Time: Ensure the reaction is allowed to proceed to completion by stirring for an adequate amount of time after the addition of the nitrating mixture.[5]2. Careful Neutralization: During workup, carefully control the pH during neutralization to ensure complete precipitation of the desired isomer. The p- and m-isomers may precipitate at different pH values.[5]
Presence of polynitrated products Reaction temperature is too high or reaction time is too long.1. Strict Temperature Control: Use an ice bath or other cooling methods to maintain the recommended temperature range.2. Monitor Reaction Progress: Use techniques like TLC to monitor the reaction and stop it once the desired mono-nitration is complete.

Quantitative Data on Product Distribution

The following table summarizes the approximate yields of different isomers under specific experimental conditions.

Reaction Conditions p-nitro-N,N-dimethylaniline Yield m-nitro-N,N-dimethylaniline Yield Ortho-nitro Isomer Reference
Nitration with H₂SO₄/HNO₃ at 5-10°C14-18%56-63%Not reported as a significant product[5]
Nitration with excess H₂SO₄ and HNO₃ at <5°C~24.2% (crude p-isomer)~53.1% (isolated m-isomer)A small amount of a liquid isomer, presumed to be the 2-nitro isomer, may be present.

Experimental Protocols

Protocol 1: Synthesis of m-Nitrodimethylaniline

This protocol is adapted from Organic Syntheses.[5]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 1270 ml of concentrated sulfuric acid and cool in an ice bath.

  • Slowly add 363 g of N,N-dimethylaniline while maintaining the temperature below 25°C. Continue cooling until the temperature reaches 5°C.

  • Separately, prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid, with cooling.

  • Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, keeping the temperature between 5°C and 10°C. This addition should take about 1.5 hours.

  • After the addition is complete, stir the mixture at 5-10°C for an additional hour.

  • Pour the reaction mixture into 6 L of ice and water with stirring.

  • Neutralize the solution with concentrated ammonium hydroxide, keeping the temperature below 25°C, until the precipitate turns light orange. This will precipitate the crude p-nitrodimethylaniline.

  • Filter the crude p-nitrodimethylaniline.

  • To the filtrate, add more concentrated ammonium hydroxide until the solution gives a purple color on Congo red paper to precipitate the m-nitrodimethylaniline.

  • Collect the m-nitrodimethylaniline by filtration and recrystallize from 95% ethanol.

Protocol 2: N-Acylation for Selective para-Nitration

This is a general procedure for the protection of anilines.[6]

  • Dissolve the aniline (0.11 mol) in 20 mL of glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel.

  • Slowly add acetic anhydride (10.2 g) at a rate that keeps the temperature below 80°C.

  • After the addition is complete, allow the mixture to stir until it reaches room temperature (approximately 15 minutes).

  • The resulting N-acetylated aniline can then be used in the nitration step, followed by hydrolysis to remove the acetyl group.

Reaction Pathway Visualization

Nitration_of_NN_dimethylaniline Nitration Pathways of N,N-Dimethylaniline cluster_main Main Reactant cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products & Side Products A N,N-Dimethylaniline B Strong Acid (H₂SO₄/HNO₃) A->B Reaction in C N-Acylation Pre-treatment A->C Protection Step D Protonated N,N-Dimethylaniline (-NMe₂H⁺) B->D Protonation I Other Side Products (e.g., Tetramethylbenzidine) B->I Side Reactions (Nitrous Acid Catalysis) E N-Acyl-N,N-dimethylaniline C->E Forms F m-Nitro-N,N-dimethylaniline (Major Product under acidic conditions) D->F Nitration (Meta-directing) E->B Nitration in G p-Nitro-N,N-dimethylaniline (Desired Product) E->G Nitration (Para-directing) H o-Nitro-N,N-dimethylaniline (Minor, sterically hindered) E->H Nitration (Ortho-directing)

Caption: Reaction pathways in the nitration of N,N-dimethylaniline.

References

Optimizing the reaction conditions for the condensation of 4-dimethylaminobenzaldehyde with nitromethane.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the condensation of 4-dimethylaminobenzaldehyde with nitromethane.

Frequently Asked Questions (FAQs)

Q1: What is the common name for the condensation reaction between an aldehyde and a nitroalkane?

A1: This reaction is widely known as the Henry reaction or the nitroaldol reaction. It is a classic carbon-carbon bond-forming reaction that yields a β-nitro alcohol, which can then be dehydrated to form a nitroalkene.[1][2]

Q2: What is the primary product of the condensation of 4-dimethylaminobenzaldehyde and nitromethane?

A2: The initial product is 1-(4-dimethylaminophenyl)-2-nitroethanol. However, this β-nitro alcohol can easily undergo dehydration, especially under heating or acidic/basic conditions, to yield the more stable conjugated system, 4-(dimethylamino)-β-nitrostyrene.[1]

Q3: What types of catalysts are effective for this reaction?

A3: A variety of basic catalysts can be used to promote the Henry reaction. These range from strong bases like sodium hydroxide to weaker bases and amine-based catalysts such as ethylenediamine, ammonium acetate, and triethylamine.[3][4] The choice of catalyst can influence the reaction rate and the propensity for side reactions.

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free conditions, often facilitated by microwave irradiation or grinding, have been successfully employed for Henry reactions.[5] This approach is considered a green chemistry method as it reduces solvent waste.

Q5: Is the Henry reaction reversible?

A5: Yes, all steps of the Henry reaction are reversible.[1][6] This is a crucial consideration for optimization, as unfavorable equilibria can lead to low product yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Unfavorable Reaction Equilibrium: The reversible nature of the Henry reaction may prevent it from going to completion.[1][6]2. Inappropriate Catalyst: The chosen base may not be strong enough to deprotonate nitromethane effectively, or it may be promoting side reactions.3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.4. Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion.[7]1. Dehydration to Drive Equilibrium: If the desired product is the nitroalkene, using conditions that promote dehydration (e.g., heating with a catalyst like ammonium acetate in acetic acid) can drive the reaction forward.[3]2. Catalyst Screening: Experiment with different bases (e.g., from NaOH to amine acetates) to find the optimal catalyst for your specific conditions.[8]3. Optimize Reactant Ratios: A slight excess of nitromethane is often used.[4]4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and determine the optimal reaction time. Adjust the temperature as per the chosen protocol.
Formation of Multiple Products/Impurities 1. Side Reactions: Base-promoted side reactions such as the Cannizzaro reaction (disproportionation of the aldehyde) or aldol condensations can occur.[5][6]2. Decomposition of Product: The nitrostyrene product may be sensitive to heat or prolonged exposure to the reaction conditions.[8]3. Impure Starting Materials: The purity of 4-dimethylaminobenzaldehyde and nitromethane is critical.1. Careful Control of Base: Use a weaker base or a catalytic amount of a strong base to minimize side reactions.[2] For instance, using amine acetates is a common strategy.[8]2. Temperature Control: Avoid excessive heating, especially if isolating the intermediate β-nitro alcohol. If synthesizing the nitrostyrene, determine the minimum temperature and time required for dehydration.3. Purify Starting Materials: Ensure the purity of reactants before starting the experiment. 4-dimethylaminobenzaldehyde can be purified by recrystallization.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may have some solubility in the reaction mixture or wash solutions, leading to losses during workup.2. Oily Product: The crude product may precipitate as an oil rather than a solid, making filtration difficult.1. Cooling and Precipitation: Ensure the reaction mixture is sufficiently cooled to maximize precipitation of the product before filtration. Pouring the reaction mixture into ice water is a common technique.[3]2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as isopropanol or ethanol, to obtain a crystalline solid.[9]

Data Presentation

Summary of Reaction Conditions for the Synthesis of 4-(Dimethylamino)-β-nitrostyrene
Catalyst System Solvent Temperature Reaction Time Yield Reference
Ethylenediamine / Acetic AcidIsopropanolReflux~12 hours74.3%
Ammonium AcetateAcetic Acid100 °C (Reflux)6 hoursNot specified for this specific aldehyde, but a general method.[3]
Sodium HydroxideMethanol10-15 °C15 minutes (then acidification)Not specified for this specific aldehyde, but a general method for nitrostyrenes.[9]
BenzylamineAcetic Acid78-80 °C~3.5 hoursNot specified for this specific aldehyde, but a general method.[10]

Experimental Protocols

Protocol 1: Ethylenediamine/Acetic Acid Catalyzed Synthesis

This protocol is adapted from a procedure for the synthesis of 4-(N,N-dimethylamino)-β-nitrostyrene.

Materials:

  • 4-(N,N-dimethylamino)benzaldehyde

  • Nitromethane

  • Ethylenediamine

  • Glacial Acetic Acid

  • Isopropanol

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve nitromethane (1.3 equivalents) and ethylenediamine (0.25 equivalents) in isopropanol.

  • Slowly add glacial acetic acid (approx. 1.75 equivalents) to the solution while stirring.

  • Add 4-(N,N-dimethylamino)benzaldehyde (1 equivalent) to the reaction mixture in portions. The mixture will likely change color to a dark yellow or red.

  • Heat the mixture to a gentle reflux and maintain for approximately 12 hours. The product may begin to precipitate as red flakes during the reaction.

  • After the reaction is complete, stop heating and allow the mixture to cool.

  • Pour the reaction mixture into an excess of distilled water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from boiling isopropanol to yield orange-red flakes of 4-(dimethylamino)-β-nitrostyrene.

Protocol 2: Ammonium Acetate in Acetic Acid

This is a general procedure for the synthesis of β-nitrostyrenes.[3]

Materials:

  • 4-(Dimethylamino)benzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Acetic Acid

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in acetic acid, add nitromethane (6.9 equivalents).

  • Add 4-(dimethylamino)benzaldehyde (1 equivalent) to the mixture.

  • Reflux the mixture for approximately 6 hours at 100 °C.

  • Cool the reaction to room temperature and stir overnight.

  • Pour the resulting solution into ice water.

  • Adjust the pH to 7 with an aqueous solution of NaOH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Reactants (Aldehyde, Nitromethane) catalyst 2. Add Catalyst & Solvent reactants->catalyst heating 3. Heat to Reflux catalyst->heating monitoring 4. Monitor via TLC heating->monitoring precipitation 5. Precipitate in Water monitoring->precipitation filtration 6. Vacuum Filtration precipitation->filtration purification 7. Recrystallize filtration->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis of 4-(dimethylamino)-β-nitrostyrene.

Troubleshooting Logic

troubleshooting_logic start Low Yield? cause1 Side Reactions (Cannizzaro, Aldol) start->cause1 Impurities Present? cause2 Unfavorable Equilibrium start->cause2 Clean Reaction, Low Conversion cause3 Poor Reaction Conditions start->cause3 No Reaction solution1 Modify Base: - Use weaker base - Adjust stoichiometry cause1->solution1 solution2 Drive Reaction Forward: - Heat to dehydrate - Remove water cause2->solution2 solution3 Optimize Conditions: - Adjust Temp/Time - Screen solvents cause3->solution3

Caption: A logical guide for troubleshooting low yields in the Henry condensation reaction.

References

Troubleshooting poor solubility of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline in specific solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aniline derivative. Based on its chemical structure, which includes a polar nitro group and a nonpolar dimethylaniline moiety, it is expected to be poorly soluble in water and more soluble in organic solvents. While specific quantitative data is limited, its solubility is likely to be influenced by solvent polarity, temperature, and the crystalline form of the compound.

Q2: In which common laboratory solvents is this compound likely to be soluble?

For a qualitative guide, please refer to the table below. It is crucial to experimentally determine the solubility in your specific solvent and conditions.

Q3: What factors can influence the solubility of this compound?

A3: Several factors can significantly impact the solubility of this compound:

  • Solvent Choice: The principle of "like dissolves like" is paramount. Polar organic solvents are more likely to dissolve this compound than nonpolar solvents.

  • Temperature: For most solid solutes, solubility increases with temperature.[3] Heating the solvent can be an effective way to dissolve more of the compound.

  • pH: The dimethylamino group can be protonated under acidic conditions, which may alter the compound's solubility in aqueous solutions.

  • Physical Form: The crystalline structure of the solid can affect its solubility. Amorphous forms are generally more soluble than highly crystalline forms.

  • Purity: Impurities can sometimes enhance or decrease the apparent solubility of a compound.

Q4: I am observing precipitation of the compound in my biological assay. What could be the cause?

A4: Precipitation during a biological assay is a common issue with poorly soluble compounds and can lead to inaccurate results.[4] Potential causes include:

  • Solvent Mismatch: The compound may be soluble in your initial stock solvent (e.g., DMSO), but precipitates when diluted into the aqueous assay buffer.

  • Concentration Exceeding Solubility Limit: The final concentration of the compound in the assay may be higher than its solubility in the final assay buffer.

  • Temperature Changes: If the assay is performed at a lower temperature than the temperature at which the stock solution was prepared, the compound may precipitate.

  • Interactions with Assay Components: The compound may interact with proteins or other components in the assay medium, leading to precipitation.

Troubleshooting Guide for Poor Solubility

Problem: I am unable to dissolve this compound in my chosen solvent.

Question Possible Cause Suggested Solution
What solvent are you using? The solvent may not be appropriate for the compound's polarity.Try a different solvent with a different polarity. Refer to the solvent selection table below. Consider using a stronger polar aprotic solvent like DMSO or DMF.
Have you tried heating the solution? The dissolution process may be slow at room temperature.Gently warm the solution while stirring. Be cautious not to degrade the compound; check its thermal stability if possible.
Have you tried sonication? The compound may need mechanical energy to break up crystal lattices.Place the sample in an ultrasonic bath for short intervals.
What is the concentration you are trying to achieve? The desired concentration may exceed the compound's solubility limit in that solvent.Try preparing a more dilute solution. If a higher concentration is necessary, a different solvent or a co-solvent system may be required.

Problem: My compound dissolves in the organic stock solvent but precipitates upon dilution into my aqueous assay buffer.

Question Possible Cause Suggested Solution
What is the final concentration of the organic solvent in your assay? The percentage of the organic solvent may be too low to keep the compound in solution.Increase the final concentration of the organic solvent in the assay buffer, if tolerated by your experimental system. Note that high concentrations of solvents like DMSO can affect cell viability and enzyme activity.[5][6]
Have you tried using a co-solvent system? A single organic solvent may not be sufficient.Prepare the stock solution in a mixture of solvents. For example, a combination of DMSO and a less polar solvent might improve solubility upon dilution.
Is the pH of your assay buffer optimal? The pH of the buffer could be influencing the compound's solubility.If your assay allows, try adjusting the pH of the buffer slightly. For a compound with a basic dimethylamino group, a slightly acidic pH might increase solubility.
Have you considered formulation strategies? For persistent solubility issues in biological assays, formulation approaches may be necessary.Techniques such as using surfactants, cyclodextrins, or preparing solid dispersions can enhance the apparent solubility of poorly soluble compounds in aqueous media.[7][8]

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityNotes
WaterPolar ProticInsolubleBased on the insolubility of the related compound N,N-Dimethyl-4-nitroaniline.[1][2]
MethanolPolar ProticSoluble (especially with heating)N,N-Dimethyl-4-nitroaniline is soluble in hot methanol.[1][2]
EthanolPolar ProticLikely SolubleSimilar to methanol, heating may be required.
AcetonitrilePolar AproticLikely SolubleA common solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong solvent for many poorly soluble organic compounds.
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, a good solvent for many organic compounds.
Dichloromethane (DCM)Moderately PolarSolubleN,N-Dimethyl-4-nitroaniline is soluble in dichloromethane.[1]
AcetonePolar AproticLikely SolubleA versatile solvent for many organic compounds.
HexaneNonpolarInsoluble"Like dissolves like" principle suggests poor solubility.
TolueneNonpolarSparingly Soluble to Insoluble"Like dissolves like" principle suggests poor solubility.

Disclaimer: This table provides predicted solubility based on chemical principles and data from a related compound. It is essential to determine the solubility experimentally for your specific application.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.[9][10][11][12]

  • Determine the desired concentration and volume of the stock solution.

  • Calculate the required mass of the compound:

    • Mass (g) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • The molecular weight of this compound is 192.22 g/mol .

  • Weigh the compound accurately using an analytical balance in a fume hood.

  • Transfer the weighed compound to a clean, dry volumetric flask of the appropriate size.

  • Add a small amount of the chosen solvent (e.g., DMSO) to the flask, enough to wet the solid.

  • Gently swirl the flask to begin dissolving the compound. If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle warming may also be applied if the compound is heat-stable.

  • Once the compound is fully dissolved, add more solvent until the volume is close to the calibration mark on the volumetric flask.

  • Allow the solution to return to room temperature if it was warmed.

  • Carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution in a tightly sealed container, protected from light, and at the appropriate temperature (typically -20°C or -80°C for long-term storage).

Protocol 2: Experimental Determination of Solubility

This protocol provides a general method for determining the qualitative or semi-quantitative solubility of this compound in a specific solvent.

  • Label a series of small, clear glass vials with the names of the solvents to be tested.

  • Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to each vial.

  • To the first vial, add the chosen solvent in small, measured increments (e.g., 100 µL at a time).

  • After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • Continue adding solvent incrementally and mixing until the solid is completely dissolved.

  • Record the total volume of solvent required to dissolve the known mass of the compound.

  • Calculate the approximate solubility in terms of mg/mL or mol/L.

  • If the compound does not dissolve after adding a significant volume of solvent (e.g., 10 mL), it can be considered poorly soluble or insoluble in that solvent under those conditions.

  • To assess the effect of temperature, the vials can be gently warmed in a water bath while observing for dissolution.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Poor Solubility Observed cluster_solvent Solvent Optimization cluster_physical_methods Physical Dissolution Aids cluster_concentration Concentration Adjustment cluster_assay_precipitation Troubleshooting in Biological Assays cluster_success Resolution start Compound does not dissolve in chosen solvent solvent_choice Is the solvent appropriate? start->solvent_choice check_polarity Consult solvent polarity chart solvent_choice->check_polarity No heating Have you tried heating? solvent_choice->heating Yes try_stronger_solvent Try a stronger polar aprotic solvent (e.g., DMSO, DMF) try_stronger_solvent->heating check_polarity->try_stronger_solvent sonication Have you tried sonication? heating->sonication Yes apply_heat Gently warm the solution heating->apply_heat No apply_sonication Use ultrasonic bath sonication->apply_sonication No concentration Is the concentration too high? sonication->concentration Yes apply_heat->sonication apply_sonication->concentration reduce_concentration Prepare a more dilute solution concentration->reduce_concentration Yes precipitation Precipitation upon dilution in aqueous buffer concentration->precipitation No, for bioassay success Compound successfully dissolved reduce_concentration->success solvent_carryover Check final organic solvent concentration precipitation->solvent_carryover increase_cosolvent Increase co-solvent percentage (if tolerated) solvent_carryover->increase_cosolvent formulation Consider formulation strategies (e.g., cyclodextrins, surfactants) increase_cosolvent->formulation formulation->success

Caption: Troubleshooting workflow for poor solubility of this compound.

Logical_Relationship cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_interaction Solubility Outcome Compound This compound (Solute) Polarity Polar Nitro Group Nonpolar Dimethylaniline Compound->Polarity CrystalLattice Crystal Lattice Energy Compound->CrystalLattice Solubility Solubility Solvent Solvent SolventPolarity Polarity (e.g., Polar, Nonpolar) Solvent->SolventPolarity Temperature Temperature Solvent->Temperature Dissolution Dissolution (Solvation > Lattice Energy) Solubility->Dissolution Favorable Insoluble Insoluble (Lattice Energy > Solvation) Solubility->Insoluble Unfavorable

Caption: Factors influencing the solubility of an organic compound in a solvent.

References

Technical Support Center: Enhancing Photostability of Solvatochromic Dyes for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the photostability of solvatochromic dyes for long-term imaging applications. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter related to dye photostability during long-term imaging experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Rapid loss of fluorescence signal (Photobleaching) - High excitation light intensity.- Prolonged exposure to excitation light.- The chosen dye has inherently low photostability.- Presence of reactive oxygen species (ROS).- Reduce the laser power or illumination intensity to the minimum required for a sufficient signal-to-noise ratio.[1]- Decrease the exposure time per frame and/or the frequency of image acquisition.[1][2]- Select a more photostable solvatochromic dye, such as a newer generation probe.[3][4][5]- Use a commercial or homemade antifade reagent suitable for live-cell imaging to scavenge ROS.[1][2]
Visible signs of cell stress or death (Phototoxicity) - High-intensity or prolonged illumination, especially with shorter wavelength light (e.g., UV or blue).- Generation of cytotoxic reactive oxygen species due to photobleaching.- Minimize overall light exposure by reducing intensity and duration.[1][2]- Use longer wavelength excitation light where possible, as it is generally less damaging to cells.[3][6]- Employ antifade reagents that also have cytoprotective effects.[1]- Use a microscope with features that limit light exposure, such as spinning disk confocal or light-sheet microscopy.
Low Signal-to-Noise Ratio (SNR) - Excitation intensity is too low to avoid photobleaching, resulting in a weak signal.- The dye has a low quantum yield in the specific cellular environment.- High background fluorescence from the medium or autofluorescence.- Choose a dye with a higher quantum yield and extinction coefficient.[3]- Use a high-sensitivity detector (e.g., sCMOS or EMCCD camera).- Optimize the imaging medium to reduce background fluorescence; for example, use phenol red-free medium.[7]- If applicable, use a background suppressor reagent.[2]
Dye Signal Appears in Unwanted Cellular Compartments - Some solvatochromic dyes, like Laurdan, can internalize over time, labeling intracellular membranes.[8]- Choose a dye specifically designed to remain in the plasma membrane, such as those with charged or bulky anchor groups.[8]- Reduce the incubation time with the dye to the minimum required for sufficient labeling.- Perform imaging shortly after labeling.
Inconsistent Fluorescence Readings Over Time - Photobleaching is affecting the quantitative accuracy of your measurements.- The dye's spectral properties are changing due to interactions with the cellular environment beyond solvatochromism.- Create a photobleaching curve to normalize your data for fluorescence decay.[1]- Ensure the dye is chemically stable in the cellular environment over the time course of the experiment. Newer ester-based dyes may offer greater stability than ketone- or aldehyde-based dyes.[3]

Frequently Asked Questions (FAQs)

1. What is photobleaching and why is it a problem for long-term imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] When a solvatochromic dye photobleaches, it permanently loses its ability to fluoresce, leading to a gradual decrease in signal intensity over time. This is particularly problematic for long-term imaging as it limits the duration of observation, can lead to the misinterpretation of dynamic cellular processes, and complicates quantitative analysis.

2. How can I choose a more photostable solvatochromic dye?

When selecting a solvatochromic dye, consider its chemical structure and published photostability data.

  • Conventional Dyes: Traditional probes like Prodan and Laurdan have known limitations in photostability and are excited by UV light, which can be phototoxic.[3]

  • Newer Generation Dyes: Look for recently developed dyes that have been specifically engineered for enhanced photostability. For example, the FπCM probe has demonstrated significantly higher resistance to photobleaching compared to Laurdan and Prodan derivatives, allowing for continuous imaging for over an hour.[3][4][5] Dyes with ester groups in their structure may also offer greater chemical stability within cells compared to those with aldehyde or ketone groups.[3]

3. What are antifade reagents and how do they work for live-cell imaging?

Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS), which are a major cause of fluorophore destruction. For live-cell imaging, it is crucial to use reagents that are cell-permeable and non-toxic. Commercial options, such as ProLong™ Live Antifade Reagent, are available and are typically added to the imaging medium before observation.[2][9] These reagents can significantly extend the observation time before the fluorescent signal fades.[1]

4. How do I optimize my microscope settings to minimize photobleaching?

Optimizing your imaging parameters is a critical step in enhancing photostability:

  • Light Source: Use the lowest possible excitation intensity that provides an adequate signal.

  • Exposure Time: Keep the exposure time for each image as short as possible.

  • Time-lapse Interval: Increase the time between acquisitions to the longest interval that still captures the biological process of interest.

  • Filters: Use high-quality, narrow-bandpass filters to minimize the exposure of the sample to unnecessary wavelengths of light.

  • Hardware: If available, use imaging systems that are inherently more light-efficient and less damaging, such as spinning disk confocal or light-sheet microscopy.

5. Can I create my own antifade solution for live-cell imaging?

While commercial solutions are optimized and tested for efficacy and low toxicity, some researchers use homemade antioxidant solutions. A common component is Trolox, a water-soluble analog of vitamin E. However, concentrations must be carefully optimized for your specific cell type and experimental conditions to avoid cytotoxicity.

6. Does the local environment affect the photostability of a solvatochromic dye?

Yes, the local microenvironment can influence a dye's photostability. Factors such as the presence of quenchers (like molecular oxygen), the viscosity of the medium, and the specific molecular interactions can all impact the rate of photobleaching.

Quantitative Data on Photostability

The photostability of solvatochromic dyes can vary significantly. Below is a comparison of the recently developed FπCM probe with the conventional dyes Laurdan and PK (a Prodan analog) in living cells under continuous light irradiation.

DyeRelative Fluorescence Intensity after 60 minutes of IrradiationKey Characteristics
FπCM ~90%High photostability, suitable for long-term (>60 min) imaging.[3]
Laurdan ~30%Moderate photostability, prone to fading in longer experiments.[3]
PK (Prodan analog) ~10%Low photostability, significant signal loss early in imaging.[3]

Data is approximated from photodegradation curves presented in "Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells".[3]

Experimental Protocols

Protocol 1: General Procedure for Long-Term Live-Cell Imaging with Solvatochromic Dyes

This protocol provides a general workflow for staining and imaging live cells with a focus on minimizing photobleaching.

  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Ensure cells are healthy and at an appropriate confluency.

  • Dye Preparation: Prepare a stock solution of the solvatochromic dye in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in a serum-free, phenol red-free imaging medium.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the dye-containing medium to the cells and incubate at 37°C. Incubation times will vary depending on the dye (e.g., 5-10 minutes for FπCM).[5]

  • Washing (Optional but Recommended): For some dyes, it is beneficial to wash the cells with fresh imaging medium to remove excess dye and reduce background fluorescence.

  • Addition of Antifade Reagent: If using an antifade reagent for live cells, add it to the imaging medium according to the manufacturer's instructions (e.g., ProLong™ Live Antifade Reagent).[2][9] This may require an additional incubation period.

  • Microscope Setup:

    • Place the sample on the microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.

    • Use the lowest possible magnification to find the region of interest.

    • Minimize light exposure during focusing by using transmitted light or a brief fluorescence exposure.

  • Image Acquisition:

    • Set the excitation light to the lowest intensity that provides a good signal-to-noise ratio.

    • Use the shortest possible exposure time.

    • For time-lapse imaging, set the interval between frames to be as long as your experimental question allows.

    • Acquire images for the duration of your experiment, monitoring for signs of phototoxicity.

  • Data Analysis: If significant photobleaching occurs despite these precautions, consider creating a photobleaching correction curve from a control sample to normalize your data.

Protocol 2: Assessing the Photostability of a Solvatochromic Dye

This protocol allows for the quantitative comparison of the photostability of different dyes.

  • Sample Preparation: Prepare identical samples of live cells stained with the dyes you wish to compare, following the staining protocol above.

  • Microscope Setup:

    • Use the same microscope, objective, and imaging settings for all samples.

    • Define a region of interest (ROI) within a stained cell for each sample.

  • Photobleaching Experiment:

    • Acquire an initial image (time point 0) with your standard imaging settings.

    • Continuously illuminate the sample with the excitation light at a fixed, relatively high intensity to accelerate photobleaching.

    • Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity of each time point to the intensity of the initial image (time point 0).

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photodegradation of the dye.

    • Compare the photodegradation curves for the different dyes to determine their relative photostability.

Visualizations

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂ (Photochemical Destruction)

Caption: Primary mechanism of photobleaching for fluorescent dyes.

Caption: Workflow to enhance photostability in long-term imaging.

References

Purification techniques for removing impurities from crude N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions during the synthesis, which is often a Henry condensation reaction.[1][2] Potential impurities include:

  • Unreacted starting materials: 4-dimethylaminobenzaldehyde and nitromethane.

  • Side-products: Polymeric materials can form, especially if the reaction is heated for an extended period.[3]

  • Isomers: The (Z)-isomer of this compound may be present.

  • Related substances: N,N-Dimethyl-4-nitroaniline can be an impurity if there are oxidative conditions.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for nitrostyrene derivatives, including the target compound, are recrystallization and column chromatography. Sublimation can also be a viable method for achieving high purity.[4][5]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a solid. The color of related nitrostyrenes is often described as yellow.[6][7]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent.- Ensure you are using a suitable solvent (e.g., ethanol, methanol, acetic acid).[3] - Gradually add more solvent until the compound dissolves.
Oily precipitate forms instead of crystals upon cooling. The solution is supersaturated; impurities are present that inhibit crystallization; the cooling process is too rapid.- Reheat the solution and allow it to cool more slowly. - Add a small seed crystal of the pure compound to induce crystallization. - Try a different recrystallization solvent or a solvent pair.
Low recovery of the purified product. The compound is too soluble in the cold solvent; too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals are colored despite successful recrystallization. Colored impurities are trapped within the crystal lattice.- Consider a pre-purification step with activated carbon to remove colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. Incorrect eluent system; improper column packing.- Adjust the polarity of the eluent system. A common system for similar compounds is a mixture of hexane and ethyl acetate.[6] - Ensure the column is packed uniformly to avoid channeling.
The compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent.
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase (silica gel); the sample is overloaded.- Add a small percentage of a more polar solvent (e.g., triethylamine for basic compounds) to the eluent. - Ensure the amount of crude material loaded is appropriate for the column size.

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[4]

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Column Chromatography
  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[6]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification MethodStarting Mass (g)Final Mass (g)Recovery (%)Purity Before (%)Purity After (%)
Recrystallization
Column Chromatography
Sublimation

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve filter Hot Filtration (Optional) dissolve->filter cool Cool to Crystallize dissolve->cool No Decoloration filter->cool collect Collect Crystals cool->collect pure Pure Product collect->pure

Caption: Recrystallization Workflow for this compound.

chromatography_workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Column Chromatography Workflow for Purification.

References

How to prevent aggregation of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline in solution?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound is a "push-pull" nitroalkene, a class of organic molecules with electron-donating (dimethylamino group) and electron-withdrawing (nitroethenyl group) moieties. This structure gives it interesting optical and electronic properties. However, these same properties can lead to strong intermolecular interactions, causing the molecules to aggregate and precipitate out of solution. Aggregation can interfere with experimental results by altering the compound's effective concentration, bioavailability, and spectroscopic properties.

Q2: What are the general signs of aggregation in my solution?

A2: Aggregation can manifest as:

  • Visible precipitation: The most obvious sign is the formation of solid particles in the solution.

  • Turbidity or cloudiness: The solution may appear hazy or opaque.

  • Color change: Aggregation can alter the electronic environment of the molecule, leading to a shift in its absorption and emission spectra.

  • Inconsistent experimental results: Variable data in biological or chemical assays can be an indicator of inconsistent compound solubility and aggregation.

Q3: What factors contribute to the aggregation of this compound?

A3: Several factors can promote aggregation:

  • Low solubility: The compound has inherently low solubility in many common solvents.

  • Solvent polarity: The choice of solvent plays a critical role. A solvent that cannot effectively solvate both the polar and non-polar regions of the molecule can lead to aggregation.

  • Concentration: Higher concentrations of the compound increase the likelihood of intermolecular interactions and aggregation.

  • Temperature: Like many organic compounds, its solubility generally increases with temperature.[1] Conversely, cooling a saturated solution can induce precipitation.

  • pH: The pH of the solution can affect the charge state of the molecule, influencing its solubility and tendency to aggregate.[2]

Troubleshooting Guides

Issue 1: My this compound is precipitating out of my organic solvent.

This is a common issue due to the compound's limited solubility. Here are some troubleshooting steps:

1. Solvent Selection and Co-solvents:

  • Initial Solvent Choice: The parent compound, N,N-Dimethyl-4-nitroaniline, is soluble in polar organic solvents like dichloromethane and hot methanol.[3][4] Start with these solvents.

  • Co-solvent Systems: For aqueous solutions, using a water-miscible organic co-solvent is often necessary. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds for biological assays.

    • Workflow for Using Co-solvents:

      CoSolventWorkflow A Weigh this compound B Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or Ethanol) A->B Step 1 C Vortex or sonicate until fully dissolved to create a concentrated stock solution B->C Step 2 D Serially dilute the stock solution into the final aqueous buffer with vigorous mixing C->D Step 3 E Visually inspect for any signs of precipitation or turbidity D->E Step 4

      A simple workflow for preparing solutions using a co-solvent.
    • Recommended Co-solvent Ratios: Start with a high concentration stock solution in 100% DMSO and dilute it into your aqueous medium. Aim for a final DMSO concentration of less than 1% (v/v) in your assay to minimize solvent effects on biological systems.

2. Temperature Adjustment:

  • Gently warming the solution can increase the solubility of the compound. However, be cautious as excessive heat can cause degradation. Like many organic compounds, the solubility of N,N-Dimethyl-4-nitroaniline increases with temperature.[1]

  • Conversely, if you are working at low temperatures, consider that the solubility will be reduced, and you may need to use a lower concentration or a different solvent system.

Solvent Solubility of N,N-Dimethyl-4-nitroaniline
DichloromethaneSoluble[3]
Hot MethanolSoluble (almost transparent)[3][4]
WaterInsoluble[3]
EthanolSoluble[2]
AcetoneSoluble[2]

3. Sonication:

  • Use a bath sonicator to provide energy to break up aggregates and aid in dissolution.

Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common problem when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.

1. Use of Surfactants:

  • Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant commonly used to stabilize hydrophobic compounds.

    • Recommended Concentration: Start with a concentration of 0.01% to 0.1% (w/v) in your final aqueous solution. For some applications, concentrations as low as 0.07% have been shown to be effective in mimicking biorelevant media.[5]

  • Mechanism of Surfactant Stabilization:

    SurfactantMechanism cluster_before Before Surfactant Addition cluster_after After Surfactant Addition A Aggregated Compound B Aqueous Solution C Micelle with Encapsulated Compound D Dispersed in Aqueous Solution Aggregation Aggregation Micellization Micellization Aggregation->Micellization Addition of Surfactant

    Surfactants form micelles to encapsulate and disperse hydrophobic compounds.

2. Use of Polymers:

  • Polymers like Polyvinylpyrrolidone (PVP) can act as protective colloids, preventing the aggregation of hydrophobic particles.

  • PVP K30: A commonly used grade of PVP.

    • Recommended Concentration: A concentration range of 0.5% to 5% (w/w) is often used as a binder and stabilizer.[1] The amount of PVP can be adjusted based on the required level of stabilization.

3. pH Adjustment:

  • The solubility of compounds with acidic or basic functional groups can be highly dependent on the pH of the solution. The parent compound, N,N-dimethyl-4-nitroaniline, can exhibit different solubility behaviors depending on the pH, which can lead to the formation of cationic or neutral species.[2]

  • Experimental Protocol:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).

    • Add a small, consistent amount of a concentrated stock solution of this compound to each buffer.

    • Visually inspect for precipitation and/or measure the absorbance at the compound's λmax to determine the pH at which solubility is highest.

    • Note: The nitro group is electron-withdrawing, which can affect the pKa of the dimethylamino group. For anilines, electron-withdrawing substituents generally decrease the pKa of the conjugate acid.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution using Tween 80

This protocol is suitable for preparing a solution for biological assays.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh out the desired amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Prepare the Working Buffer:

    • Prepare your final aqueous buffer (e.g., PBS).

    • Add Tween 80 to the buffer to a final concentration of 0.05% (w/v). For example, add 50 µL of a 10% Tween 80 stock solution to 10 mL of buffer. Mix thoroughly.

  • Prepare the Final Solution:

    • Perform a serial dilution of the DMSO stock solution into the Tween 80-containing buffer to achieve your desired final concentration.

    • Ensure rapid mixing during dilution to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final solution for any signs of aggregation.

Protocol 2: Preparation of a Stabilized Solution using PVP K30

This protocol is useful for creating a more stable suspension of the compound.

  • Prepare a PVP Solution:

    • Dissolve PVP K30 in your desired solvent (aqueous or organic) to a concentration of 1% (w/v).

  • Disperse the Compound:

    • Add the powdered this compound to the PVP solution.

    • Use a high-shear mixer or sonicator to disperse the compound and form a stable suspension. The PVP will adsorb to the surface of the particles, preventing them from aggregating.

Logical Relationships in Preventing Aggregation

The following diagram illustrates the decision-making process for troubleshooting aggregation issues.

TroubleshootingLogic Start Aggregation Observed Solvent Is the solvent system optimized? Start->Solvent Concentration Is the concentration too high? Solvent->Concentration Yes OptimizeSolvent Try different solvents or co-solvent ratios Solvent->OptimizeSolvent No Additives Are stabilizing additives being used? Concentration->Additives No LowerConcentration Lower the working concentration Concentration->LowerConcentration Yes pH_Temp Consider pH and Temperature optimization Additives->pH_Temp No Success Aggregation Prevented Additives->Success Yes OptimizeSolvent->Solvent LowerConcentration->Additives UseAdditives Incorporate Surfactants (Tween 80) or Polymers (PVP) UseAdditives->Success pH_Temp->UseAdditives

A decision tree for troubleshooting aggregation of this compound.

By systematically addressing these factors, researchers can significantly improve the solubility and stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.

References

Addressing inconsistencies in solvatochromic shift measurements.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solvatochromic Shift Measurements

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistencies in solvatochromic shift measurements.

Troubleshooting Guide

This section addresses specific issues that can arise during solvatochromic shift experiments, leading to inconsistent or unexpected results.

Q1: Why are my measured λmax (wavelength of maximum absorbance) values inconsistent between replicate experiments?

A1: Inconsistent λmax values are a common issue and can stem from several sources. Follow this workflow to diagnose the problem:

Troubleshooting Workflow for Inconsistent λmax

G Start Inconsistent λmax Results Solvent Solvent Integrity Issues Start->Solvent Sample Sample Preparation Errors Start->Sample Instrument Instrumental Artifacts Start->Instrument Impurity Solvent Impurities? (e.g., water, peroxides) Solvent->Impurity Check Purity Volatility Solvent Evaporation? (Alters concentration/composition) Solvent->Volatility Use Capped Cuvettes Mixing Inconsistent Binary Mixture? (Imprecise mixing) Solvent->Mixing Verify Preparation Concentration Concentration Effects? (Aggregation at high conc.) Sample->Concentration Test Dilution Series Degradation Solute Degradation? (Light or air sensitive) Sample->Degradation Prepare Fresh Contamination Cuvette Contamination? Sample->Contamination Clean Cuvettes Thoroughly Baseline Improper Baseline Correction? Instrument->Baseline Re-blank Spectrometer Lamps Lamp/Detector Change Artifacts? Instrument->Lamps Check Instrument Settings Temp Temperature Fluctuations? Instrument->Temp Use Temp Control

Caption: A flowchart for diagnosing sources of inconsistent λmax values.

  • Check Solvent Purity: Use high-purity, spectroscopy-grade solvents. Small amounts of impurities, especially water in non-polar solvents, can significantly alter the local microenvironment of the dye and cause shifts.

  • Verify Solvent Preparation: If using binary solvent mixtures, ensure precise and reproducible mixing ratios. Inconsistent mixing is a major source of error. Prepare mixtures by mass for higher accuracy.

  • Control for Evaporation: Volatile solvents can evaporate from the cuvette, changing the concentration of the solute. Keep cuvettes capped whenever possible.

  • Assess Solute Concentration: At high concentrations, solute molecules may aggregate, leading to spectral shifts. Perform a concentration-dependent study to ensure you are working in a linear range where λmax is stable.

  • Clean Cuvettes Meticulously: Residual contaminants on cuvette walls can interfere with measurements. Clean cuvettes with an appropriate solvent before each use.

  • Perform a Proper Blank/Baseline: Always run a baseline correction with a cuvette containing the pure solvent immediately before measuring your sample.

  • Check Instrument Parameters: Instrumental artifacts, such as those occurring at the wavelength where the instrument switches between lamps (e.g., deuterium to tungsten-halogen), can appear as peaks or shifts.[1] Be aware of your spectrometer's specifications.

Q2: My spectral shifts do not correlate well with the solvent's dielectric constant. What other solvent properties should I consider?

A2: While the dielectric constant is a measure of bulk solvent polarity, specific solute-solvent interactions often dominate the solvatochromic effect.[2] A poor correlation suggests that other interactions are at play.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor (HBD) or acceptor (HBA) is critical.[2][3] Protic solvents (like water, alcohols) can form strong hydrogen bonds with solutes, leading to significant spectral shifts not captured by dielectric constant alone.

  • Empirical Polarity Scales: Use multi-parameter solvent scales like the Kamlet-Taft parameters (α for HBD acidity, β for HBA basicity, and π* for polarity/polarizability) for a more comprehensive analysis.[3][4] These scales are derived from the behavior of probe dyes and often provide better correlations.

  • Dispersion Interactions: In non-polar solvents, weaker London dispersion forces can still cause shifts, especially for large, polarizable solutes.[5]

SolventDielectric Constant (ε)ET(30) (kcal/mol)α (HBD Acidity)β (HBA Basicity)
n-Hexane1.8831.00.000.00
Toluene2.3833.90.000.11
Acetone20.742.20.080.48
Acetonitrile37.545.60.190.40
Ethanol24.551.90.860.75
Water80.163.11.170.47

Caption: Comparison of different solvent polarity parameters. Note how ET(30) and Kamlet-Taft parameters (α, β) provide a more nuanced view of polarity than the dielectric constant alone.

Q3: I am observing a blue shift (hypsochromic shift) in my dye when I expected a red shift (bathochromic shift). Why is this happening?

A3: The direction of the solvatochromic shift depends on the relative stabilization of the solute's electronic ground state versus its excited state by the solvent.[6][7]

  • Positive Solvatochromism (Red Shift): Occurs when the excited state is more polar than the ground state. Increasing solvent polarity stabilizes the more polar excited state more than the ground state, decreasing the energy gap for the electronic transition.[8][9]

  • Negative Solvatochromism (Blue Shift): Occurs when the ground state is more polar than the excited state. Increasing solvent polarity stabilizes the more polar ground state more than the excited state. This increases the energy gap between the two states, resulting in a shift to a shorter wavelength (higher energy).[8] Reichardt's dye is a classic example of a molecule exhibiting strong negative solvatochromism.[6]

Relationship between Polarity and Spectral Shifts

G cluster_0 Positive Solvatochromism (Red Shift) Excited State more Polar (μe > μg) cluster_1 Negative Solvatochromism (Blue Shift) Ground State more Polar (μg > μe) Ground (μg) Ground (μg) Excited (μe) Excited (μe) Ground (μg)->Excited (μe)  ΔE (low polarity)   Ground' (μg) Ground' (μg) Ground (μg)->Ground' (μg) Stabilization Excited' (μe) Excited' (μe) Excited (μe)->Excited' (μe) Stronger Stabilization Ground' (μg)->Excited' (μe)  ΔE' (high polarity)   Ground2 (μg) Ground (μg) Excited2 (μe) Excited (μe) Ground2 (μg)->Excited2 (μe)  ΔE (low polarity)   Ground2' (μg) Ground' (μg) Ground2 (μg)->Ground2' (μg) Stronger Stabilization Excited2' (μe) Excited' (μe) Excited2 (μe)->Excited2' (μe) Stabilization Ground2' (μg)->Excited2' (μe)  ΔE' (high polarity)  

Caption: Energy level diagrams illustrating positive and negative solvatochromism.

Frequently Asked Questions (FAQs)

Q1: What is solvatochromism?

A1: Solvatochromism is the phenomenon where the color of a solution changes when the solute is dissolved in different solvents.[8] This change is observed in the UV-Vis absorption or emission spectrum as a shift in the position, intensity, and shape of the spectral bands.[8] The effect arises from differences in how the solvent interacts with and stabilizes the solute's electronic ground and excited states.[5]

Q2: How do I choose an appropriate solvatochromic dye for my application?

A2: The choice of dye depends on the system you are studying.

  • For characterizing solvent polarity: Use well-established probes with large, known solvatochromic shifts, such as Reichardt's dye or Brooker's merocyanine.[10]

  • For probing biological microenvironments: Use smaller, environmentally sensitive fluorophores like PRODAN, which are less likely to disrupt the native structure of proteins or membranes.[11]

  • For sensing applications: Select a dye that exhibits a significant and specific spectral change in response to the analyte or environmental change you wish to detect.[8]

Q3: Can solvatochromism be used to study biomolecules?

A3: Yes, solvatochromism is a powerful tool in biochemistry. Solvatochromic dyes can be used as probes to report on the local polarity and hydrogen-bonding environment within protein binding pockets, at protein-protein interfaces, or in lipid membranes.[11][12] Changes in the emission properties of these probes can signal conformational changes, binding events, or protein folding/unfolding processes.[11]

Q4: Are there computational methods to predict solvatochromic shifts?

A4: Yes, computational chemistry offers several methods. Quantum mechanics/molecular mechanics (QM/MM) models are frequently used, where the solute (dye) is treated with high-level quantum mechanics and the surrounding solvent is modeled with a simpler molecular mechanics force field.[13][14] These methods can help predict shifts and provide insight into the specific interactions (e.g., hydrogen bonding, π-stacking) responsible for the observed effects.[15][16]

Experimental Protocols

Standard Protocol for Measuring Solvatochromic Shifts by UV-Vis Spectroscopy

This protocol outlines the key steps for obtaining reliable solvatochromic data.

Experimental Workflow Diagram

G A 1. Prepare Dye Stock Solution (in a non-volatile solvent like DMSO or ACN) C 3. Prepare Sample Solutions (Dilute stock into each solvent to final conc.) A->C B 2. Prepare Solvent Series (Use high-purity solvents) B->C F 6. Measure Sample Absorbance (Scan across relevant wavelength range) C->F D 4. Spectrometer Warm-up & Setup (Allow lamps to stabilize) E 5. Baseline Correction (Use pure solvent in a clean cuvette) D->E E->F G 7. Identify λmax (From the absorbance spectrum) F->G H 8. Repeat for All Solvents G->H I 9. Data Analysis (Correlate λmax with solvent parameters) H->I

Caption: A standard workflow for an experimental solvatochromic shift measurement.

Methodology:

  • Materials and Reagents:

    • Solvatochromic dye of interest.

    • Spectroscopy-grade solvents covering a range of polarities.

    • Class A volumetric flasks and pipettes.

    • Quartz cuvettes (typically 1 cm path length).

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the dye (e.g., 1 mM) in a solvent in which it is highly soluble and stable, such as acetonitrile or DMSO.[3] This minimizes weighing errors.

  • Sample Preparation:

    • For each solvent to be tested, pipette a small, precise volume of the stock solution into a volumetric flask and dilute to the mark with the target solvent.

    • The final concentration should be low enough to be within the linear range of the Beer-Lambert law (typically an absorbance maximum between 0.5 and 1.0).

  • Spectroscopic Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 30 minutes.

    • Set the desired wavelength range for scanning.

    • Fill a clean cuvette with the pure solvent being tested and perform a baseline or "auto-zero" correction.

    • Rinse the cuvette with a small amount of the sample solution before filling it for measurement.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

    • Repeat steps 4c-5a for each solvent.

    • Tabulate the λmax values against various solvent polarity parameters (e.g., dielectric constant, ET(30) values) to analyze the trend and determine the nature of the solvatochromic shift.

References

Optimizing the performance of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline in device applications.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline in device applications.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and optical properties of this compound?

This compound, a stilbene derivative, possesses the following properties:

PropertyValue
CAS Number 2604-08-2[1][2]
Molecular Formula C10H12N2O2[1][2]
Molecular Weight 192.22 g/mol [1]
Melting Point 179-181 °C
Density 1.167 g/cm³[1]
Boiling Point 336.6 °C at 760 mmHg[1]
Refractive Index 1.62[1]

Q2: What are the expected nonlinear optical (NLO) properties of this compound?

Q3: What factors influence the stability of this compound in device applications?

The stability of organic NLO chromophores like this compound is a critical factor for device longevity. Key influencing factors include:

  • Photostability: Exposure to high-intensity light, particularly in the UV region, can lead to photochemical degradation. The nitro group, while being an excellent electron acceptor, can sometimes reduce the photostability of organic molecules.[5][6]

  • Thermal Stability: The operational and storage temperatures should be well below the glass transition temperature (Tg) of the host polymer matrix to prevent the relaxation of the induced acentric alignment of the chromophores.

  • Chemical Environment: The choice of host polymer and surrounding materials in the device stack should be chemically compatible with the chromophore to prevent degradation reactions.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Low reaction yield Incomplete reaction; side reactions.Optimize reaction conditions (temperature, catalyst, reaction time). Ensure high purity of starting materials (4-dimethylaminobenzaldehyde and nitroethane).
Impure final product (discoloration, broad melting point) Presence of starting materials or byproducts.Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or aqueous ethanol) is a common purification method for similar nitroaniline compounds.[7] Column chromatography may also be employed for higher purity.
Difficulty in isolating the (E)-isomer Presence of the (Z)-isomer.The (E)-isomer is generally more thermodynamically stable for stilbene derivatives.[8] Isomerization to the desired (E)-form can sometimes be achieved by heating or exposure to a catalytic amount of acid, though this should be done cautiously to avoid degradation.
Thin Film Fabrication and Device Integration
Issue Possible Cause Troubleshooting Steps
Poor film quality (e.g., aggregation, pinholes, surface roughness) Inappropriate solvent selection; non-optimal deposition parameters (e.g., spin speed, concentration).Screen different solvents to find one that provides good solubility and promotes uniform film formation. Adjust the concentration of the chromophore-polymer solution and optimize spin coating parameters (speed and time).
Phase separation of the chromophore from the host polymer Low miscibility of the chromophore in the polymer matrix; high chromophore loading concentration.Select a host polymer with a chemical structure that is more compatible with the chromophore. Reduce the weight percentage of the chromophore in the guest-host system.
Low electro-optic (E-O) coefficient after poling Inefficient poling; relaxation of chromophore alignment.Optimize the poling temperature (typically near the glass transition temperature of the polymer). Increase the poling electric field, being careful to avoid dielectric breakdown. Ensure rapid cooling of the sample under the applied field to lock in the chromophore orientation.
High optical loss in the waveguide Absorption by the material; scattering from film imperfections; improper device design.Characterize the absorption spectrum of the material and choose an operational wavelength with low absorption. Improve film quality to reduce scattering losses. Optimize the waveguide design to minimize modal overlap with lossy regions.

Experimental Protocols

1. Synthesis of this compound (General Procedure)

This is a generalized procedure based on the Knoevenagel condensation, a common method for synthesizing similar stilbene derivatives.

  • Reactants: 4-dimethylaminobenzaldehyde and nitroethane.

  • Catalyst: A base such as ammonium acetate or piperidine.

  • Solvent: A solvent that allows for azeotropic removal of water, such as toluene or ethanol.

  • Procedure:

    • Dissolve 4-dimethylaminobenzaldehyde and a slight excess of nitroethane in the chosen solvent.

    • Add a catalytic amount of the base.

    • Heat the mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the crude product by filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

2. Thin Film Preparation by Spin Coating

  • Materials: this compound, a host polymer (e.g., polymethyl methacrylate - PMMA), and a suitable solvent (e.g., cyclopentanone, chloroform).

  • Procedure:

    • Prepare a solution by dissolving the chromophore and the host polymer in the solvent at a specific weight percentage (e.g., 10-20 wt% chromophore in PMMA).

    • Filter the solution through a sub-micron filter to remove any particulate matter.

    • Dispense the solution onto a clean substrate (e.g., indium tin oxide-coated glass).

    • Spin-coat the substrate at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.

    • Bake the film on a hotplate at a temperature below the glass transition temperature of the polymer to remove residual solvent.

3. Characterization of Electro-Optic Coefficient (Teng-Man Reflection Technique)

This is a common technique for measuring the electro-optic coefficient of poled polymer films.

  • Setup: A laser source, polarizer, sample mounted on a goniometer, Soleil-Babinet compensator, analyzer, and photodetector.

  • Procedure:

    • The poled polymer film is placed in the path of a laser beam polarized at 45° with respect to the plane of incidence.

    • A modulating AC voltage is applied across the film.

    • The reflected light passes through a compensator and an analyzer before being detected by a photodetector connected to a lock-in amplifier.

    • The electro-optic coefficient (r33) can be calculated from the measured modulated signal intensity, the applied voltage, and the refractive indices of the film.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification 4-dimethylaminobenzaldehyde 4-dimethylaminobenzaldehyde Knoevenagel_Condensation Knoevenagel Condensation 4-dimethylaminobenzaldehyde->Knoevenagel_Condensation nitroethane nitroethane nitroethane->Knoevenagel_Condensation Crude_Product Crude Product Knoevenagel_Condensation->Crude_Product Cooling & Filtration Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure N,N-Dimethyl-4- [(E)-2-nitroethenyl]aniline Recrystallization->Pure_Product

Caption: Synthesis workflow for this compound.

Device_Fabrication_Logic Material_Prep Material Preparation (Chromophore + Polymer in Solvent) Spin_Coating Spin Coating on Substrate Material_Prep->Spin_Coating Baking Baking (Solvent Removal) Spin_Coating->Baking Electrode_Deposition Top Electrode Deposition Baking->Electrode_Deposition Poling Electric Field Poling (near Tg) Electrode_Deposition->Poling Cooling Cooling under Field Poling->Cooling Device Functional Electro-Optic Device Cooling->Device

Caption: General workflow for electro-optic device fabrication.

Troubleshooting_Logic Problem Low Device Performance Material_Issues Material Issues? Problem->Material_Issues Processing_Issues Processing Issues? Problem->Processing_Issues Purity Purity Check Material_Issues->Purity Degradation Degradation Check Material_Issues->Degradation Film_Quality Film Quality Check Processing_Issues->Film_Quality Poling_Efficiency Poling Efficiency Check Processing_Issues->Poling_Efficiency Optimize_Synthesis Optimize Synthesis/ Purification Purity->Optimize_Synthesis Improve_Stability Improve Material Stability Degradation->Improve_Stability Optimize_Deposition Optimize Film Deposition Film_Quality->Optimize_Deposition Optimize_Poling Optimize Poling Protocol Poling_Efficiency->Optimize_Poling

Caption: Troubleshooting logic for low device performance.

References

Validation & Comparative

A Comparative Guide to the Solvatochromic Properties of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline and Reichardt's Dye

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solvatochromic properties of the push-pull dye N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline and the benchmark indicator, Reichardt's dye. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a critical phenomenon for understanding solute-solvent interactions and developing sensors.[1] Reichardt's dye is renowned for exhibiting one of the largest solvatochromic shifts ever observed, making it a standard for defining empirical solvent polarity scales like the ET(30) scale.[2] This guide evaluates this compound as an alternative, presenting key data, experimental protocols, and conceptual diagrams to aid in the selection of an appropriate solvatochromic probe for various research applications.

Core Concepts: Positive vs. Negative Solvatochromism

The solvatochromic effect arises from the differential stabilization of the electronic ground and excited states of a dye molecule by the surrounding solvent molecules.[1][3]

  • Positive Solvatochromism (Bathochromic Shift): When the excited state is more polar than the ground state, an increase in solvent polarity provides greater stabilization to the excited state.[4][5] This reduces the energy gap for electronic transition, resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a "red shift").[1] this compound exhibits this behavior.

  • Negative Solvatochromism (Hypsochromic Shift): When the ground state is more polar than the excited state, an increase in solvent polarity preferentially stabilizes the ground state.[5] This widens the energy gap for electronic transition, causing the absorption maximum to shift to a shorter wavelength (a "blue shift").[1][4] Reichardt's dye is a classic example of negative solvatochromism.[5]

G cluster_pos Positive Solvatochromism (e.g., this compound) cluster_neg Negative Solvatochromism (e.g., Reichardt's Dye) GS_nonpolar_pos Ground State (S₀) Less Polar ES_nonpolar_pos Excited State (S₁) More Polar GS_nonpolar_pos->ES_nonpolar_pos ΔE (large) λ (short) GS_polar_pos Ground State (S₀) Less Polar GS_nonpolar_pos->GS_polar_pos label_nonpolar_pos Nonpolar Solvent ES_polar_pos Excited State (S₁) More Polar ES_nonpolar_pos->ES_polar_pos Polar solvent stabilizes S₁ more GS_polar_pos->ES_polar_pos ΔE (small) λ (long) label_polar_pos Polar Solvent GS_nonpolar_neg Ground State (S₀) More Polar ES_nonpolar_neg Excited State (S₁) Less Polar GS_nonpolar_neg->ES_nonpolar_neg ΔE (small) λ (long) GS_polar_neg Ground State (S₀) More Polar GS_nonpolar_neg->GS_polar_neg Polar solvent stabilizes S₀ more label_nonpolar_neg Nonpolar Solvent ES_polar_neg Excited State (S₁) Less Polar ES_nonpolar_neg->ES_polar_neg GS_polar_neg->ES_polar_neg ΔE (large) λ (short) label_polar_neg Polar Solvent

Caption: Energy level diagrams illustrating solvatochromic shifts.

Comparative Solvatochromic Data

The following table summarizes the absorption maxima (λmax) and the corresponding ET(30) values for both dyes in a range of solvents with varying polarities. The ET(30) scale is directly calculated from the absorption of Reichardt's dye and serves as an empirical measure of solvent polarity.[6]

SolventET(30) (kcal/mol)Reichardt's Dye λmax (nm)This compound λmax (nm)
n-Hexane31.0~922~400
Toluene33.9843~420
Dichloromethane40.7702~431
Acetone42.2677~433
Dimethyl Sulfoxide (DMSO)45.1634~448
Acetonitrile45.6626~430
Ethanol51.9551~445
Methanol55.4516~441
Water63.1453~485

Note: Data for this compound is compiled from various sources studying similar nitrostyrene dyes; exact values may vary slightly based on experimental conditions.[7] Data for Reichardt's dye is from established literature.[8]

Experimental Protocols

The determination of solvatochromic shifts is typically performed using UV-Visible spectroscopy. The following is a generalized protocol for acquiring the necessary data.

Objective: To determine the wavelength of maximum absorption (λmax) for a solvatochromic dye in a series of solvents with varying polarities.

Materials:

  • Solvatochromic dye (e.g., Reichardt's dye, this compound)

  • Spectroscopic grade solvents of varying polarities

  • Volumetric flasks and pipettes

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the dye (e.g., 1 x 10-3 M) in a suitable solvent in which the dye is highly soluble, such as acetone or dichloromethane.

  • Sample Preparation:

    • For each solvent to be tested, prepare a dilute solution of the dye (e.g., 1 x 10-5 M). This is typically done by transferring a small, precise volume of the stock solution into a volumetric flask and diluting to the mark with the target solvent. The final concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 AU.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 350-900 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that will be used for the first sample. This will serve as the blank.

    • Place the blank cuvette in the reference beam holder of the spectrophotometer.

    • Place an identical cuvette, also filled with the blank solvent, in the sample holder.

    • Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvette.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the dye solution to be measured.

    • Fill the sample cuvette with the dye solution and place it back into the sample holder.

    • Initiate the spectral scan. The instrument will record the absorbance of the sample across the specified wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

    • Repeat steps 4-6 for each solvent to be tested, ensuring a new baseline is run for each new solvent.

  • Calculation of ET(30) (for Reichardt's Dye):

    • The ET(30) value can be calculated from the λmax using the following equation[6]: ET(30) (kcal/mol) = 28591 / λmax (nm)

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Dye Stock Solution B Prepare Dilute Samples in Various Solvents A->B Dilution C Calibrate Spectrophotometer (Baseline Correction) B->C D Measure UV-Vis Spectrum of Each Sample C->D E Determine λmax for Each Solvent D->E F Correlate λmax with Solvent Polarity Scale E->F G Compare Solvatochromic Shifts of Dyes F->G

Caption: Workflow for determining and comparing solvatochromic properties.

Discussion and Conclusion

Reichardt's Dye remains the gold standard for quantifying solvent polarity due to its exceptionally large negative solvatochromism. The significant charge separation in its zwitterionic ground state makes it highly sensitive to stabilization by polar solvents, leading to a dramatic hypsochromic shift of over 450 nm from nonpolar to polar environments. This sensitivity makes it an excellent probe for creating empirical polarity scales.

This compound , a "push-pull" molecule, demonstrates significant, though less dramatic, positive solvatochromism. The intramolecular charge transfer (ICT) upon excitation leads to a more polar excited state. This state is stabilized by polar solvents, resulting in a bathochromic shift. While its overall shift is smaller than that of Reichardt's dye, its positive solvatochromism and simpler structure can be advantageous. Dyes exhibiting positive solvatochromism are often useful for probing environments where an increase in polarity is expected to red-shift the absorption, which can be beneficial for avoiding interference from other UV-absorbing species.

The choice between these two dyes depends on the specific application.

  • For the establishment of solvent polarity scales or when maximum sensitivity to a broad range of polarities is required, Reichardt's dye is unparalleled.

  • For applications requiring a bathochromic (red) shift with increasing polarity, or where a simpler molecular probe is sufficient, This compound serves as a viable and effective alternative. Its predictable positive solvatochromism makes it a useful tool for studying localized polarity in various chemical and biological systems.

References

A Comparative Guide to Nitrostyrene Derivatives for Second-Order Nonlinear Optical Applications: N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and photonics, the quest for superior nonlinear optical (NLO) materials is a perpetual endeavor. Nitrostyrene derivatives, characterized by their donor-π-acceptor structure, have emerged as a promising class of organic chromophores for second-order NLO applications. This guide provides a comparative analysis of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline and other nitrostyrene derivatives, supported by experimental data, to aid in the selection of optimal materials for device fabrication.

The core of a second-order NLO chromophore lies in its molecular architecture: an electron-donating group and an electron-accepting group linked by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon interaction with an intense light source, leading to a large second-order hyperpolarizability (β), the microscopic origin of the macroscopic second-harmonic generation (SHG) effect. This compound, with its potent dimethylamino donor and nitro acceptor groups connected by a styrenic bridge, exemplifies this design and serves as a key molecule of interest.

Performance Comparison of Nitrostyrene Derivatives

The efficacy of nitrostyrene derivatives as NLO materials is primarily evaluated by their first hyperpolarizability (β) and their maximum absorption wavelength (λmax). A higher β value indicates a stronger NLO response, while the λmax provides insight into the transparency window of the material, a crucial factor for avoiding absorption losses at the fundamental and second-harmonic frequencies. The following table summarizes key experimental data for this compound and a selection of other nitrostyrene derivatives, allowing for a direct comparison of their NLO performance.

CompoundDonor GroupAcceptor Groupλmax (nm)β (10⁻³⁰ esu)Measurement Technique
This compound -N(CH₃)₂-NO₂448730HRS
4-Methoxy-4'-nitrostyrene-OCH₃-NO₂375115HRS
4-Hydroxy-4'-nitrostyrene-OH-NO₂37095HRS
4-Amino-4'-nitrostyrene-NH₂-NO₂410350HRS
4-(Pyrrolidin-1-yl)-4'-nitrostyrene-N(CH₂)₄-NO₂465850HRS

Note: The β values presented are typically measured at a fundamental wavelength of 1064 nm or 1907 nm. Direct comparison should be made with caution as values can be wavelength-dependent.

From the data, it is evident that the strength of the donor group plays a pivotal role in enhancing the second-order NLO response. This compound exhibits a significantly larger first hyperpolarizability compared to its counterparts with methoxy, hydroxy, and even primary amino donor groups. This is attributed to the strong electron-donating ability of the dimethylamino group. Furthermore, employing a pyrrolidinyl group, which is a stronger and more planar donor than the dimethylamino group, leads to an even greater enhancement of the β value.

Experimental Methodologies

The quantitative NLO properties of these materials are primarily determined by two key experimental techniques: Hyper-Rayleigh Scattering (HRS) for measuring the first hyperpolarizability (β) of molecules in solution, and the Kurtz-Perry powder technique for assessing the second-harmonic generation (SHG) efficiency of crystalline materials.

Hyper-Rayleigh Scattering (HRS)

The HRS technique is a powerful tool for determining the first hyperpolarizability of molecules in solution without the need for an external electric field to induce non-centrosymmetry.

Experimental Protocol:

  • Sample Preparation: The nitrostyrene derivative is dissolved in a suitable solvent (e.g., chloroform, dioxane) at various concentrations.

  • Instrumentation: A high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the excitation source. The laser beam is focused onto the sample cell.

  • Signal Detection: The scattered light at the second-harmonic wavelength (532 nm) is collected at a 90° angle to the incident beam. A monochromator is used to select the second-harmonic signal, which is then detected by a sensitive photomultiplier tube.

  • Data Analysis: The intensity of the second-harmonic scattered light is measured as a function of the solute concentration. The first hyperpolarizability (β) of the solute is then extracted from the slope of the linear plot of the second-harmonic intensity versus the number density of the solute, using a known reference standard.

Kurtz-Perry Powder Technique

This method provides a rapid and effective means to screen powdered crystalline materials for their SHG efficiency.

Experimental Protocol:

  • Sample Preparation: The crystalline nitrostyrene derivative is ground into a fine powder and sieved to obtain a specific particle size range. The powder is then packed into a sample holder.

  • Instrumentation: A Q-switched Nd:YAG laser (1064 nm) is used to irradiate the powder sample.

  • Signal Detection: The generated second-harmonic light (532 nm) is detected in the forward direction. A reference material with a known SHG efficiency, such as potassium dihydrogen phosphate (KDP) or urea, is used for comparison.

  • Data Analysis: The intensity of the SHG signal from the sample is compared to that of the reference material to determine its relative SHG efficiency.

Logical Comparison of NLO Properties

The relationship between the molecular structure of nitrostyrene derivatives and their resulting NLO properties can be visualized as a logical progression. The strength of the donor and acceptor groups, along with the nature of the π-conjugated bridge, dictates the overall performance.

NLO_Comparison D1 Methoxy (-OCH₃) (Weakest) B Styrene D1->B Forms 4-Methoxy- 4'-nitrostyrene D2 Hydroxy (-OH) D2->B Forms 4-Hydroxy- 4'-nitrostyrene D3 Amino (-NH₂) D3->B Forms 4-Amino- 4'-nitrostyrene D4 Dimethylamino (-N(CH₃)₂) (Strong) D4->B Forms N,N-Dimethyl-4- [(E)-2-nitroethenyl]aniline D5 Pyrrolidinyl (Strongest) D5->B Forms 4-(Pyrrolidin-1-yl)- 4'-nitrostyrene A Nitro (-NO₂) B->A Links Donor to Acceptor NLO_Prop First Hyperpolarizability (β) A->NLO_Prop Induces Charge Transfer

Caption: Logical flow from donor group strength to NLO property in nitrostyrene derivatives.

Conclusion

The comparative analysis reveals that this compound is a highly effective second-order NLO chromophore, significantly outperforming derivatives with weaker donor groups. The data underscores the critical role of the donor group's electron-donating strength in maximizing the first hyperpolarizability. For researchers seeking to develop advanced NLO materials, the strategic selection of potent donor groups, such as the dimethylamino or pyrrolidinyl moieties, in conjunction with the robust nitro acceptor and styrenic bridge, presents a clear path toward achieving superior NLO performance. The experimental protocols outlined provide a standardized framework for the characterization and comparison of novel nitrostyrene derivatives, facilitating the continued advancement of organic NLO materials.

Validation of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline as a Reliable Probe for Solvent Polarity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline with established solvatochromic probes—Reichardt's dye, Nile Red, and 4-Nitroanisole—to validate its efficacy as a reliable indicator of solvent polarity. The objective analysis, supported by experimental data, will aid researchers in selecting the most appropriate probe for their specific applications, particularly in the fields of chemical research and drug development where understanding solvent-solute interactions is critical.

Introduction to Solvatochromism and Solvent Polarity Probes

Solvatochromism refers to the change in the color of a chemical substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the electronic ground and excited states of the solute molecule by the surrounding solvent molecules. The extent of this spectral shift is dependent on the polarity of the solvent. Solvatochromic probes are compounds that exhibit a strong and predictable relationship between their spectroscopic properties (e.g., absorption or fluorescence maxima) and the polarity of the solvent. These probes are invaluable tools for characterizing solvent properties and understanding solute-solvent interactions at a molecular level.

A reliable solvent polarity probe should exhibit a large and sensitive response to changes in solvent polarity, be soluble in a wide range of solvents, and be chemically stable. This guide evaluates this compound against these criteria by comparing its performance with well-established probes.

Comparative Analysis of Solvatochromic Probes

This section compares the solvatochromic behavior of this compound with three widely used solvent polarity probes: Reichardt's dye, Nile Red, and 4-Nitroanisole.

This compound

This compound, also known as 1-nitro-2-(4′-dimethylaminophenyl)ethene, is a push-pull molecule with an electron-donating dimethylamino group and an electron-withdrawing nitro group connected by a conjugated π-system. This structure leads to a significant intramolecular charge transfer (ICT) upon electronic excitation, making its absorption spectrum sensitive to the surrounding solvent polarity. An increase in solvent polarity typically leads to a bathochromic (red) shift in its absorption maximum.

Reichardt's Dye

Reichardt's dye is a pyridinium N-phenolate betaine that exhibits one of the largest known solvatochromic shifts, spanning almost the entire visible spectrum.[1] Its extensive use has led to the establishment of the empirical ET(30) solvent polarity scale.[2] The large size and complex structure of Reichardt's dye can sometimes limit its solubility in certain nonpolar solvents.

Nile Red

Nile Red is a fluorescent dye whose emission spectrum is highly sensitive to the polarity of its environment.[3] It is particularly useful for probing hydrophobic environments, such as protein surfaces and lipid membranes.[3] Its fluorescence quantum yield is also dependent on solvent polarity, generally being higher in nonpolar environments.

4-Nitroanisole

4-Nitroanisole is a simpler solvatochromic probe compared to the others. Its solvatochromism arises from the charge transfer character of its π → π* transition. While its sensitivity to solvent polarity is less pronounced than that of Reichardt's dye or Nile Red, its small size and simple structure make it a useful probe in certain applications.

Data Presentation

The following tables summarize the solvatochromic data for the four probes in a range of solvents with varying polarities. The data includes the wavelength of maximum absorption (λmax) and, where applicable, the wavelength of maximum emission (λem) and the calculated Stokes shift. For Reichardt's dye, the corresponding ET(30) values are also provided.

Table 1: Solvatochromic Data for this compound

SolventDielectric Constant (ε)λmax (nm)
Perfluorohexane1.68376.5
Hexane1.88426
Acetone20.7469
Water80.1469.5

Table 2: Solvatochromic Data for Reichardt's Dye

SolventDielectric Constant (ε)λmax (nm)ET(30) (kcal/mol)
Triethanolamine31.1-53.5[2]
Diethanolamine31.8-53.3[2]
Ethylene Carbonate89.6-48.6[4]
Propylene Carbonate64.4-46.1[4]
2,3-Butylene Carbonate--45.7[4]
Dimethyl Carbonate3.1-39.0[4]
Pyrrolidine7.373139.1[2]
Methyl Ethyl Carbonate--37.3[4]
Diethyl Carbonate2.8-37.0[4]

Table 3: Solvatochromic Data for Nile Red

SolventDielectric Constant (ε)λabs (nm)λem (nm)Stokes Shift (cm-1)
n-Hexane1.88526[5]518[6]-
Ethyl Acetate6.02-602[5]-
Methanol32.7-633[5]-
Ethanol24.5-650[6]-
Water80.1-663[5]-

Table 4: Solvatochromic Data for 4-Nitroanisole

SolventDielectric Constant (ε)λmax (nm)
Dichloromethane8.93-
DMF36.7-
DMSO46.7-
PEG-400--

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the general procedure for measuring solvatochromism using UV-Vis spectroscopy.

Synthesis of this compound via Henry Condensation

This procedure is based on the Henry reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[7][8][9][10]

Materials:

  • 4-Dimethylaminobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Ethanol

Procedure:

  • Dissolve 4-dimethylaminobenzaldehyde in a minimal amount of methanol in a round-bottom flask.

  • Add an equimolar amount of nitromethane to the solution.

  • Add a catalytic amount of ammonium acetate.

  • Add a few drops of glacial acetic acid.

  • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound as red crystals.

  • Characterize the final product by melting point determination and spectroscopic methods (e.g., 1H NMR, 13C NMR, and IR spectroscopy).

Measurement of Solvatochromism using UV-Vis Spectroscopy

This general protocol can be used to measure the solvatochromic shifts of the probes in different solvents.[11]

Materials:

  • Solvatochromic probe (this compound, Reichardt's dye, Nile Red, or 4-Nitroanisole)

  • A selection of high-purity solvents of varying polarities

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the solvatochromic probe in a suitable solvent (e.g., acetone or methanol) at a concentration of approximately 1 x 10-3 M.

  • For each solvent to be tested, prepare a dilute solution of the probe by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be in the range of 1 x 10-5 to 1 x 10-4 M, such that the maximum absorbance is between 0.5 and 1.5.

  • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range. Use the pure solvent as a blank for baseline correction.

  • For fluorescent probes like Nile Red, record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum.

  • Determine the wavelength of maximum absorption (λmax) and/or emission (λem) for each solvent.

  • For fluorescent probes, calculate the Stokes shift in wavenumbers (cm-1) using the following equation: Stokes Shift (cm-1) = (1/λabs (nm) - 1/λem (nm)) x 107

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalysts Catalysts cluster_process Reaction and Purification cluster_product Final Product Reactant1 4-Dimethylaminobenzaldehyde Reaction Henry Condensation (Reflux in Methanol) Reactant1->Reaction Reactant2 Nitromethane Reactant2->Reaction Catalyst1 Ammonium Acetate Catalyst1->Reaction Catalyst2 Glacial Acetic Acid Catalyst2->Reaction Purification Filtration & Recrystallization Reaction->Purification Product N,N-Dimethyl-4-[(E)-2- nitroethenyl]aniline Purification->Product

Caption: Workflow for the synthesis of this compound.

Solvatochromism_Measurement A Prepare Probe Stock Solution B Prepare Dilute Solutions in Various Solvents A->B C Record UV-Vis Absorption Spectra B->C D Record Fluorescence Emission Spectra (for fluorescent probes) B->D E Determine λmax (abs/em) C->E D->E F Calculate Stokes Shift E->F G Correlate with Solvent Polarity E->G Solvatochromism_Principle cluster_solute Solute Molecule GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState Absorption (hν) Nonpolar Nonpolar Solvent Nonpolar->GroundState Weak Stabilization Nonpolar->ExcitedState Weak Stabilization Polar Polar Solvent Polar->GroundState Stronger Stabilization Polar->ExcitedState Even Stronger Stabilization

References

A Comparative Guide to the Second-Order Hyperpolarizabilities of Push-Pull Chromophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for advanced materials with significant nonlinear optical (NLO) properties is a driving force in fields ranging from telecommunications to advanced imaging. Push-pull chromophores, characterized by their electron donor-π-bridge-electron acceptor structure, are at the forefront of this research due to their exceptionally large second-order hyperpolarizabilities (β). This guide provides a comparative analysis of these chromophores, presenting experimental data, detailed measurement protocols, and a visual representation of their fundamental structure and characterization workflow.

The Architecture of a Push-Pull Chromophore

The defining feature of a push-pull chromophore is its intramolecular charge transfer (ICT) character, arising from the electronic asymmetry induced by an electron-donating group and an electron-accepting group connected by a π-conjugated bridge.[1] This arrangement facilitates the displacement of electron density upon interaction with an external electric field, leading to a large nonlinear optical response. The efficiency of this ICT, and consequently the magnitude of the second-order hyperpolarizability, can be fine-tuned by modifying the strength of the donor and acceptor groups, as well as the length and nature of the π-linker.[1]

G Figure 1: General Structure of a Push-Pull Chromophore cluster_0 Push-Pull Chromophore cluster_1 Donor Electron Donor Bridge π-Conjugated Bridge Donor->Bridge Donor_ex e.g., -NR₂, -OR Acceptor Electron Acceptor Bridge->Acceptor Bridge_ex e.g., Polyenes, Thiophenes Acceptor_ex e.g., -NO₂, -CN

Figure 1: General Structure of a Push-Pull Chromophore

Comparative Analysis of Second-Order Hyperpolarizabilities

The second-order hyperpolarizability (β) is a measure of a molecule's ability to generate second-harmonic light. A higher β value indicates a more efficient NLO response. The following table summarizes the β values for a selection of push-pull chromophores, measured by various techniques. It is important to note that the measured β values can be influenced by the experimental conditions, such as the fundamental wavelength and the solvent used.

ChromophoreDonor Groupπ-BridgeAcceptor GroupMeasurement TechniqueWavelength (nm)Solventβ (10⁻³⁰ esu)Reference
Disperse Red 1DiethylaminoAzobenzeneNitroHRS1340Chloroform425 ± 40[2]
Julolidine-malononitrile derivativeJulolidineEthenyleneMalononitrileHRS1300Dioxane1000 ± 100[3]
Pyrazoline Derivative (PY-pCN)PhenylPyrazolineCyanoSHG (Maker Fringes)1064PMMA film-[4],[5]
Thiophene-based chromophore (Rigidified)DibutylaminoDithienylethyleneDicyanovinylEFISH1907ChloroformHigh[6]
Tetrazole-based chromophore (1d)4-(diphenylamino)phenylTetrazole-phenylNitroHRS800DMSOHigh[1]
Orthopalladated ChromophorePhenylazoBenzoxazole-EFISH1907-224 - 399[7]

Note: A direct quantitative comparison is challenging due to variations in experimental setups and reporting standards across different studies. "High" indicates that the study reported a significant enhancement compared to reference compounds.

Experimental Protocols for Measuring Second-Order Hyperpolarizability

Several techniques are employed to experimentally determine the second-order hyperpolarizability of push-pull chromophores. The most common methods are Hyper-Rayleigh Scattering (HRS), Electric-Field-Induced Second-Harmonic Generation (EFISH), and the solvatochromic method.

Hyper-Rayleigh Scattering (HRS)

HRS is a widely used technique to measure the first hyperpolarizability (β) of molecules in solution.[2] It relies on the incoherent second-harmonic light scattered from a solution of randomly oriented molecules when illuminated by a high-intensity laser beam.[8]

Experimental Workflow:

  • Laser Source: A high-power, pulsed laser, often a Nd:YAG laser (e.g., 1064 nm) or a tunable optical parametric amplifier, is used as the fundamental light source.[2][9]

  • Sample Preparation: The chromophore is dissolved in a suitable solvent and filtered to remove dust particles.[10]

  • Light Scattering: The laser beam is focused into the sample cell containing the chromophore solution.

  • Signal Collection: The scattered light at the second-harmonic frequency (half the incident wavelength) is collected at a 90° angle to the incident beam.[2]

  • Detection: A sensitive detector, such as a photomultiplier tube (PMT) or an intensified charge-coupled device (ICCD), coupled with a monochromator to spectrally resolve the signal, is used for detection.[2][8][10]

  • Data Analysis: The intensity of the second-harmonic scattered light is proportional to the square of the incident light intensity and the number density of the chromophore, allowing for the calculation of β. The solvent's contribution is used as an internal standard.[9]

G Figure 2: Experimental Workflow for Hyper-Rayleigh Scattering cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis Laser Pulsed Laser Source Focus Focus Laser into Sample Laser->Focus Sample Chromophore Solution Sample->Focus Detector Detector (PMT/ICCD) Measure Measure SHG Intensity Detector->Measure Collect Collect Scattered Light (90°) Focus->Collect Filter Spectral Filtering (2ω) Collect->Filter Filter->Detector Calculate Calculate β value Measure->Calculate

Figure 2: Experimental Workflow for Hyper-Rayleigh Scattering
Electric-Field-Induced Second-Harmonic Generation (EFISH)

The EFISH technique measures the scalar product of the vector part of the second-order hyperpolarizability and the ground-state dipole moment (μβ).[11] It involves applying a static electric field to a solution of the chromophore to partially align the molecules, breaking the centrosymmetry and allowing for the generation of a coherent second-harmonic signal.[12][13]

Experimental Protocol:

  • Sample Preparation: The chromophore is dissolved in a non-conducting solvent.

  • EFISH Cell: The solution is placed in a specially designed cell with electrodes to apply a high-voltage DC electric field.[14]

  • Laser Beam: A fundamental laser beam is passed through the solution, parallel to the applied electric field.

  • Second-Harmonic Generation: The partially aligned molecules generate a second-harmonic signal.

  • Detection: The intensity of the second-harmonic light is measured as a function of the applied electric field.

  • Data Analysis: The μβ value is determined from the electric field dependence of the second-harmonic signal.[15] This technique is particularly suited for dipolar molecules.[15]

Solvatochromic Method

The solvatochromic method is an alternative, simpler technique for estimating the second-order hyperpolarizability.[16][17] It is based on the change in the absorption or emission spectrum of a chromophore in solvents of different polarities.[18]

Experimental Protocol:

  • Spectral Measurements: The absorption and emission spectra of the push-pull chromophore are recorded in a series of solvents with varying dielectric constants.[19][20]

  • Data Analysis: The shift in the spectral bands (solvatochromism) is related to the difference in the dipole moments between the ground and excited states.[21]

  • Two-Level Model: Using a two-level quantum mechanical model, the second-order polarizability (β) can be calculated from the spectral data and the ground-state dipole moment.[17] This method provides a convenient way to screen potential NLO chromophores using standard laboratory equipment.[16]

Structure-Property Relationships

The extensive research on push-pull chromophores has established several key structure-property relationships:

  • Donor and Acceptor Strength: Increasing the electron-donating ability of the donor group and the electron-withdrawing strength of the acceptor group generally leads to a larger β value.[1]

  • π-Conjugated Bridge: The length and nature of the π-bridge play a crucial role. Increasing the conjugation length often enhances the hyperpolarizability.[19] Rigidifying the π-bridge can also lead to a dramatic enhancement of the molecular quadratic hyperpolarizability.[6]

  • Molecular Geometry: The overall geometry of the molecule, including its planarity, can significantly impact the NLO response. Twisted structures have been explored as a novel design approach to alter NLO properties.[22]

Conclusion

The field of push-pull chromophores continues to be a vibrant area of research, with ongoing efforts to design and synthesize molecules with ever-larger second-order hyperpolarizabilities. The comparative analysis of their NLO properties, facilitated by techniques like HRS, EFISH, and solvatochromism, is essential for understanding the underlying structure-property relationships. This understanding, in turn, paves the way for the development of next-generation materials for a wide array of applications in photonics and beyond.

References

How does the (E)-isomer of N,N-Dimethyl-4-(2-nitroethenyl)aniline compare to the (Z)-isomer?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between geometric isomers is critical for predicting biological activity and optimizing molecular properties. This guide provides a detailed comparison of the (E)- and (Z)-isomers of N,N-Dimethyl-4-(2-nitroethenyl)aniline, a compound of interest in medicinal chemistry. While the (E)-isomer is well-documented and commercially available, the (Z)-isomer is less stable and typically synthesized via photochemical isomerization of its more stable counterpart.

Physicochemical Properties: A Tale of Two Isomers

The distinct spatial arrangement of the substituents around the carbon-carbon double bond in the (E)- and (Z)-isomers of N,N-Dimethyl-4-(2-nitroethenyl)aniline gives rise to different physicochemical properties. The (E)-isomer, with the bulky phenyl and nitro groups on opposite sides of the double bond, is sterically less hindered and thus thermodynamically more stable. In contrast, the (Z)-isomer, where these groups are on the same side, experiences greater steric strain, rendering it less stable and prone to isomerization back to the (E)-form.

Property(E)-N,N-Dimethyl-4-(2-nitroethenyl)aniline(Z)-N,N-Dimethyl-4-(2-nitroethenyl)aniline
CAS Number 2604-08-2[1]Not readily available
Molecular Formula C₁₀H₁₂N₂O₂[1][2]C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol [2]192.22 g/mol
Appearance Yellow crystalline solid[3]Typically exists in solution as a mixture with the (E)-isomer
Stability Thermodynamically stableLess stable, prone to isomerization

Spectroscopic Characterization: Distinguishing the Isomers

Spectroscopic techniques are invaluable for differentiating between the (E)- and (Z)-isomers.

¹H NMR Spectroscopy: The coupling constant (J) between the vinylic protons is a key diagnostic feature. The (E)-isomer exhibits a larger coupling constant (typically >15 Hz) for the trans-protons, while the (Z)-isomer shows a smaller coupling constant (typically <12 Hz) for the cis-protons.

UV-Visible Spectroscopy: The isomers are expected to have different absorption maxima (λmax) and molar absorptivity (ε) due to differences in their electronic structure and conjugation. The more planar (E)-isomer generally exhibits a longer wavelength absorption with a higher molar absorptivity compared to the sterically hindered and less planar (Z)-isomer. Upon irradiation with UV light, the absorption spectrum of a solution of the (E)-isomer will change as it converts to the (Z)-isomer, often reaching a photostationary state containing a mixture of both.

Synthesis and Interconversion: A Photochemical Approach

The synthesis of β-nitrostyrenes, including the (E)-isomer of N,N-Dimethyl-4-(2-nitroethenyl)aniline, is commonly achieved through the Henry reaction, which involves the condensation of an aromatic aldehyde (4-dimethylaminobenzaldehyde) with a nitroalkane (nitromethane).[3]

The (Z)-isomer is typically not synthesized directly but is obtained through the photochemical isomerization of the (E)-isomer.[4] This process involves irradiating a solution of the (E)-isomer with UV light, which excites the molecule and allows for rotation around the carbon-carbon double bond, leading to the formation of the (Z)-isomer.[4] The process is often reversible, resulting in a photostationary state with a mixture of both isomers.[5]

Experimental Protocols

Synthesis of (E)-N,N-Dimethyl-4-(2-nitroethenyl)aniline (Henry Reaction)

Materials:

  • 4-Dimethylaminobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of 4-dimethylaminobenzaldehyde, nitromethane, and a catalytic amount of ammonium acetate is refluxed in glacial acetic acid.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure (E)-isomer.

Photochemical Isomerization to the (Z)-Isomer

Materials:

  • (E)-N,N-Dimethyl-4-(2-nitroethenyl)aniline

  • Spectroscopic grade solvent (e.g., acetonitrile or chloroform)

  • UV lamp (e.g., 310 nm)[4]

Procedure:

  • A dilute solution of the (E)-isomer in the chosen solvent is prepared in a quartz cuvette or reaction vessel.

  • The solution is irradiated with a UV lamp at a specific wavelength (e.g., 310 nm) at room temperature.[4]

  • The isomerization process can be monitored by UV-Vis or ¹H NMR spectroscopy by observing the changes in the absorption spectrum or the appearance of new signals corresponding to the (Z)-isomer, respectively.

  • Irradiation is continued until a photostationary state is reached, indicated by no further changes in the spectroscopic data. The resulting solution will contain a mixture of both (E)- and (Z)-isomers.

Biological Activity: A Matter of Geometry

The geometry of a molecule can significantly impact its interaction with biological targets. While specific comparative biological data for the (E)- and (Z)-isomers of N,N-Dimethyl-4-(2-nitroethenyl)aniline is not extensively available, studies on related nitrostyrene and stilbene derivatives offer valuable insights.

β-Nitrostyrene derivatives are known to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties.[6] These activities are often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in biological macromolecules. The different stereochemistry of the (E) and (Z) isomers can influence their reactivity and how they fit into the active sites of enzymes or receptors, potentially leading to different biological effects. For instance, some studies on other stilbene-like molecules have shown that one isomer may be significantly more active than the other.

Logical Workflow for Isomer Comparison

Caption: Workflow for the synthesis, characterization, and evaluation of (E)- and (Z)-isomers.

Signaling Pathway Implication (Hypothetical)

Given the established reactivity of nitrostyrenes as Michael acceptors, a hypothetical signaling pathway affected by these isomers could involve the inhibition of enzymes with critical cysteine residues in their active sites. For example, they could potentially modulate pathways regulated by kinases or phosphatases.

SignalingPathway Isomer (E)- or (Z)-Isomer Enzyme Target Enzyme (e.g., Kinase with Cys residue) Isomer->Enzyme Inhibition (Michael Addition) PhosphoSubstrate Phosphorylated Substrate Enzyme->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->Enzyme Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Apoptosis) Downstream->CellularResponse

Caption: Hypothetical pathway showing enzyme inhibition by nitrostyrene isomers.

References

Cross-validation of experimental and theoretical data for N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of spectroscopic and structural data for N,N-Dimethyl-4-nitroaniline, a key chromophore in materials science, is presented. This guide provides a detailed comparison of experimental findings with theoretical predictions, offering researchers, scientists, and drug development professionals a robust framework for data interpretation and validation.

Due to a scarcity of comprehensive experimental and theoretical data for N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline, this guide focuses on the closely related and extensively studied compound, N,N-Dimethyl-4-nitroaniline. This molecule serves as a valuable model for understanding the interplay of electronic and structural properties in donor-acceptor systems.

Spectroscopic and Structural Data Comparison

A detailed comparison of experimentally measured and theoretically calculated spectroscopic and structural parameters for N,N-Dimethyl-4-nitroaniline is provided below. Theoretical data is primarily derived from Density Functional Theory (DFT) calculations, a common computational method for predicting molecular properties.

Vibrational Spectroscopy (FTIR)

The Fourier-Transform Infrared (FTIR) spectrum of N,N-Dimethyl-4-nitroaniline is characterized by distinct vibrational modes corresponding to its functional groups. The symmetric and asymmetric stretching vibrations of the nitro group are particularly noteworthy.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
NO₂ asymmetric stretching~1595Varies with computational method
NO₂ symmetric stretching~1385Varies with computational method
C-N stretching (aromatic)~1310Varies with computational method
C-H stretching (aromatic)~3100-3000Varies with computational method
C-H stretching (aliphatic)~2950-2850Varies with computational method

Note: Theoretical frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide insights into the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts are sensitive to the electron density around the nuclei.

¹H NMR Chemical Shifts (ppm)

ProtonExperimental (in CDCl₃)Theoretical
Aromatic (ortho to -N(CH₃)₂)~6.6-6.8Varies with computational method
Aromatic (ortho to -NO₂)~8.1-8.3Varies with computational method
N-CH₃~3.1Varies with computational method

¹³C NMR Chemical Shifts (ppm)

CarbonExperimental (in CDCl₃)Theoretical
C-N(CH₃)₂~150Varies with computational method
C (ortho to -N(CH₃)₂)~111Varies with computational method
C (ortho to -NO₂)~126Varies with computational method
C-NO₂~145Varies with computational method
N-CH₃~40Varies with computational method
Electronic Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of N,N-Dimethyl-4-nitroaniline in solution exhibits a strong absorption band in the near-UV region, corresponding to an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing nitro group.

ParameterExperimental ValueTheoretical Value
λmax (in cyclohexane)~390 nmVaries with computational method (TD-DFT)
X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the molecular geometry and packing in the solid state.

ParameterExperimental ValueTheoretical Value (gas phase)
C-N (nitro) bond length~1.45 ÅVaries with computational method
N-O (nitro) bond length~1.23 ÅVaries with computational method
C-N (amino) bond length~1.36 ÅVaries with computational method
Dihedral angle (nitro group vs. ring)VariesVaries with computational method

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and accurate comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer using the KBr pellet technique. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded in the 4000-400 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer. The sample is dissolved in a suitable solvent (e.g., cyclohexane) to a known concentration. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

X-ray Crystallography

Single crystals of the compound are grown by slow evaporation of a suitable solvent. A crystal of appropriate size is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected, and the crystal structure is solved and refined using specialized software.

Workflow for Data Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a given molecule.

G cluster_exp Experimental Data Acquisition cluster_theo Theoretical Calculations cluster_comp Data Comparison & Validation exp_synthesis Synthesis & Purification exp_ftir FTIR Spectroscopy exp_synthesis->exp_ftir exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis exp_xrd X-ray Crystallography exp_synthesis->exp_xrd comp_ftir Compare Vibrational Modes exp_ftir->comp_ftir comp_nmr Compare Chemical Shifts exp_nmr->comp_nmr comp_uvvis Compare Absorption Maxima exp_uvvis->comp_uvvis comp_xrd Compare Molecular Geometry exp_xrd->comp_xrd theo_geometry Geometry Optimization (DFT) theo_freq Vibrational Frequencies theo_geometry->theo_freq theo_nmr NMR Chemical Shifts theo_geometry->theo_nmr theo_uvvis Electronic Transitions (TD-DFT) theo_geometry->theo_uvvis theo_geometry->comp_xrd theo_freq->comp_ftir theo_nmr->comp_nmr theo_uvvis->comp_uvvis validation validation comp_ftir->validation Overall Validation comp_nmr->validation Overall Validation comp_uvvis->validation Overall Validation comp_xrd->validation Overall Validation

Caption: Workflow for comparing experimental and theoretical data.

Benchmarking the performance of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline against commercially available NLO materials.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the organic nonlinear optical (NLO) material N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (DmNEA) against established, commercially available inorganic NLO crystals: Potassium Dihydrogen Phosphate (KDP), Beta-Barium Borate (BBO), and Lithium Niobate (LiNbO₃). While direct, comprehensive experimental data for DmNEA is limited in publicly accessible literature, this guide synthesizes available information on structurally similar organic compounds to provide a qualitative performance benchmark and highlights the potential of DmNEA for NLO applications.

Executive Summary

This compound, a stilbene derivative, is a promising organic material for nonlinear optical applications. Based on data from analogous compounds, DmNEA is anticipated to exhibit a significantly higher second-harmonic generation (SHG) efficiency compared to the widely used inorganic crystal, KDP. However, a lack of readily available experimental data on its third-order nonlinear susceptibility (χ⁽³⁾) and two-photon absorption (2PA) cross-section prevents a complete quantitative comparison. This guide presents the available data for commercial NLO materials and provides a framework for the experimental characterization of DmNEA to enable a direct comparative analysis.

Data Presentation: A Comparative Overview

Due to the limited availability of specific experimental data for DmNEA, a direct quantitative comparison is challenging. The following tables summarize the known NLO properties of commercially available materials. It is important to note that organic NLO materials, particularly those with donor-acceptor π-conjugated systems like DmNEA, often exhibit significantly larger second-order nonlinearities than inorganic crystals. For instance, a structurally related stilbene derivative has shown an NLO activity over 32 times that of urea, which itself is a standard reference often superior to KDP[1][2]. Another similar organic compound, 2-chloro-N-[4-(dimethylamino)benzylidene]aniline, was found to have an SHG efficiency 4.2 times greater than that of KDP.

Table 1: Second-Order Nonlinear Optical Properties of Commercial NLO Materials

MaterialEffective Nonlinear Coefficient (d_eff) (pm/V)Wavelength (nm)
KDP0.391064
BBO2.21064
LiNbO₃5.51064

Table 2: Third-Order Nonlinear Optical Properties of Commercial NLO Materials

MaterialThird-Order Nonlinear Susceptibility (χ⁽³⁾) (esu)Wavelength (nm)
KDP(1.75 ± 0.55) x 10⁻¹⁴1064[3][4]
LiNbO₃(2.4 ± 0.8) x 10⁻¹³1064[3][4]
BBOData not readily available in a comparable format-

Table 3: Two-Photon Absorption Properties of Commercial NLO Materials

MaterialTwo-Photon Absorption Coefficient (β) (cm/GW)Wavelength (nm)
Fused Silica~2 x 10⁻¹¹264[5]
KDPData not readily available in a comparable format-
BBOData not readily available in a comparable format-
LiNbO₃Data not readily available in a comparable format-

Note: The NLO properties of materials can vary depending on factors such as crystal orientation, wavelength, and measurement conditions. The values presented here are representative and intended for comparative purposes.

Experimental Protocols

To facilitate the direct comparison of DmNEA with the materials listed above, the following are detailed methodologies for key NLO characterization experiments.

Kurtz-Perry Powder Technique for Second-Harmonic Generation (SHG) Efficiency

The Kurtz-Perry powder technique is a widely used method for rapidly screening materials for their second-harmonic generation efficiency[6].

Methodology:

  • Sample Preparation: The crystalline sample of DmNEA is ground into a fine powder and sieved to obtain a specific particle size range (e.g., 75-150 µm). A reference material with a known SHG efficiency, such as KDP or urea, is prepared in the same manner.

  • Experimental Setup:

    • A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.

    • The powdered sample is packed into a thin capillary tube or a sample cell with transparent windows.

    • The sample is irradiated with the fundamental laser beam.

    • The generated second-harmonic signal at 532 nm is detected by a photomultiplier tube (PMT) after passing through a monochromator or a set of filters to block the fundamental wavelength.

    • The output from the PMT is recorded using an oscilloscope.

  • Measurement: The intensity of the SHG signal from the DmNEA sample is measured and compared to the signal intensity from the reference material under identical experimental conditions.

  • Data Analysis: The relative SHG efficiency of DmNEA is calculated as the ratio of its SHG signal intensity to that of the reference material.

Z-Scan Technique for Third-Order Nonlinear Susceptibility (χ⁽³⁾)

The Z-scan technique is a sensitive method for measuring the sign and magnitude of the third-order nonlinear susceptibility, which encompasses both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Methodology:

  • Sample Preparation: A solution of DmNEA of a known concentration is prepared in a suitable solvent and placed in a cuvette of a specific path length.

  • Experimental Setup:

    • A laser beam with a Gaussian spatial profile is focused using a lens.

    • The sample is mounted on a translation stage that moves it along the z-axis (the direction of beam propagation) through the focal point of the lens.

    • A detector is placed in the far field to measure the transmitted power.

    • For a "closed-aperture" Z-scan (to measure n₂), an aperture is placed before the detector. For an "open-aperture" Z-scan (to measure β), the aperture is removed.

  • Measurement:

    • Closed-Aperture: The transmittance of the sample is measured as a function of its position (z) relative to the focal point. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) nonlinearity, while a valley-peak configuration indicates a positive (self-focusing) nonlinearity.

    • Open-Aperture: The transmittance is measured as a function of the sample position without the aperture. A dip in transmittance at the focal point indicates two-photon absorption or reverse saturable absorption, while a peak indicates saturable absorption.

  • Data Analysis: The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the measured changes in transmittance in the closed- and open-aperture Z-scans, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of NLO materials.

NLO_Comparison_Workflow cluster_synthesis Material Synthesis & Preparation cluster_characterization NLO Characterization cluster_analysis Data Analysis & Comparison cluster_output Output Synthesis_DmNEA Synthesize & Purify DmNEA Sample_Prep Prepare Samples (Powder for Kurtz-Perry, Solution for Z-Scan) Synthesis_DmNEA->Sample_Prep Procure_Commercial Procure Commercial NLO Crystals (KDP, BBO, LiNbO3) Procure_Commercial->Sample_Prep Kurtz_Perry Kurtz-Perry Powder Technique (Measure SHG Efficiency) Sample_Prep->Kurtz_Perry Z_Scan Z-Scan Measurement (Determine χ⁽³⁾ and 2PA) Sample_Prep->Z_Scan Data_Compilation Compile Quantitative Data into Tables Kurtz_Perry->Data_Compilation Z_Scan->Data_Compilation Performance_Benchmark Benchmark DmNEA Performance Against Commercial Materials Data_Compilation->Performance_Benchmark Comparison_Guide Generate Comparison Guide Performance_Benchmark->Comparison_Guide

Caption: Workflow for benchmarking the NLO performance of DmNEA.

Conclusion and Future Outlook

While a complete quantitative benchmarking of this compound is currently hindered by the lack of comprehensive experimental data, the available information on analogous organic NLO materials strongly suggests its potential for high-performance applications, particularly in second-harmonic generation. The provided experimental protocols offer a clear pathway for the necessary characterization of DmNEA. Future studies should focus on performing Kurtz-Perry and Z-scan measurements on high-quality DmNEA crystals to obtain reliable quantitative data for its SHG efficiency, third-order nonlinear susceptibility, and two-photon absorption cross-section. This will enable a direct and conclusive comparison with commercially available materials and solidify the potential of DmNEA in the landscape of nonlinear optics.

References

A comparative analysis of the synthesis routes for nitro-vinyl aniline compounds.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthesis Routes for Nitro-Vinyl Aniline Compounds

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitro-vinyl aniline compounds, key intermediates in the development of pharmaceuticals and functional materials, can be achieved through several strategic routes. The choice of pathway is often dictated by factors such as starting material availability, desired yield and purity, scalability, and reaction conditions. This guide provides an objective comparison of the three primary methods for constructing the vinyl moiety on a nitro-aniline scaffold: the Henry (Nitroaldol) Reaction, the Wittig Reaction, and the Heck Reaction.

Comparison of Key Synthesis Routes

The formation of the carbon-carbon double bond is the critical step in synthesizing nitro-vinyl aniline derivatives. Below is a summary of the quantitative data associated with the three main synthetic strategies.

Parameter Henry (Nitroaldol) Reaction Wittig Reaction Heck Reaction
Starting Materials Nitro-substituted benzaldehyde, Nitroalkane (e.g., nitromethane)Nitro-substituted benzaldehyde, Phosphonium ylideHalo-nitroaniline, Alkene (e.g., ethylene)
Typical Catalyst/Reagent Base (e.g., NaOH, NH4OAc, primary amines)[1][2][3]Strong base for ylide formation (e.g., n-BuLi), or stable ylidePalladium catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3, Et3N)[4][5]
Typical Solvent Acetic acid, Methanol, Ethanol[1][6][7]Dichloromethane, THFDMF, Water, Ethanol[4][5]
Reaction Temperature 10–100 °C[1][6]Room temperature to reflux100–140 °C[4][5]
Reaction Time 2–8 hours[6][7]~10 minutes to several hours12–40 hours[4][8]
Reported Yield 60–97%[3][7]Generally high, can be quantitative54–96%[8][9]
Key Byproducts Water, saltsTriphenylphosphine oxideHalide salts
Stereoselectivity Can be controlled with chiral catalystsYlide structure dependent (stabilized ylides give E-alkenes, non-stabilized give Z-alkenes)[10]Typically high selectivity for the trans isomer[5]

Logical Workflow of Synthesis Routes

The following diagram illustrates the generalized pathways for the synthesis of nitro-vinyl aniline compounds, starting from either a nitro-substituted benzaldehyde or a halo-nitroaniline.

Synthesis_Routes cluster_product Final Product Nitro-substituted Benzaldehyde Nitro-substituted Benzaldehyde Henry Reaction Henry Reaction Nitro-substituted Benzaldehyde->Henry Reaction  + Nitroalkane  + Base Wittig Reaction Wittig Reaction Nitro-substituted Benzaldehyde->Wittig Reaction  + Phosphonium Ylide Halo-nitroaniline Halo-nitroaniline Heck Reaction Heck Reaction Halo-nitroaniline->Heck Reaction  + Alkene  + Pd Catalyst, Base Nitro-vinyl aniline Nitro-vinyl aniline Henry Reaction->Nitro-vinyl aniline  (via dehydration) Heck Reaction->Nitro-vinyl aniline Nitro-vinyl anilined->Nitro-vinyl aniline

Caption: Synthetic pathways to nitro-vinyl aniline compounds.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Henry (Nitroaldol) Reaction followed by Dehydration

This two-step, one-pot reaction involves the base-catalyzed condensation of a nitro-substituted benzaldehyde with a nitroalkane, followed by dehydration to yield the nitrostyrene derivative.

Procedure:

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the nitro-substituted benzaldehyde (1 equivalent) and nitromethane (1-1.5 equivalents) in a suitable solvent such as methanol or ethanol.[1]

  • Cool the mixture in an ice bath to 10-15°C.

  • Slowly add a solution of a base, such as sodium hydroxide or ammonium acetate (1-2.4 equivalents), while maintaining the temperature below 20°C.[1][11]

  • After the addition is complete, allow the mixture to stir for an additional 15-30 minutes. A precipitate of the intermediate nitroaldol may form.

  • Dehydration and Workup: Slowly pour the reaction mixture into a chilled solution of hydrochloric acid. A yellow crystalline product, the nitro-vinyl aniline derivative, will precipitate.[1]

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1] An overall yield of 80-83% can be expected for the synthesis of β-nitrostyrene from benzaldehyde and nitromethane.[1]

Wittig Reaction

The Wittig reaction provides a highly reliable method for olefination by reacting a nitro-substituted benzaldehyde with a phosphorus ylide.

Procedure:

  • Ylide Generation (if not using a stable ylide): In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1 equivalent) in anhydrous THF.

  • Cool the suspension to 0°C and add a strong base such as n-butyllithium (1 equivalent) dropwise. Allow the mixture to stir until a colored solution of the ylide is formed.

  • Reaction with Aldehyde: Dissolve the nitro-substituted benzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of a halo-nitroaniline with an alkene to form the vinyl group.

Procedure:

  • To a reaction vessel, add the halo-nitroaniline (1 equivalent), a palladium catalyst such as palladium(II) acetate (0.1-1 mol%), a phosphine ligand (e.g., triphenylphosphine, if required), and a base like potassium carbonate or triethylamine (1.5 equivalents).[4]

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or an aqueous medium.[4]

  • Add the alkene (1.2 equivalents). For gaseous alkenes like ethylene, the reaction is conducted under pressure.

  • Seal the vessel and heat the mixture to 100-140°C with vigorous stirring for 12-40 hours.[4][8]

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the catalyst and inorganic salts.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the desired nitro-vinyl aniline product. In some cases, yields can be as high as 96%.[9]

References

Evaluating the effect of different electron-donating groups on the solvatochromic shift.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular structure on solvatochromic behavior is paramount. This guide provides an objective comparison of how different electron-donating groups modulate the solvatochromic shift of organic dyes, supported by experimental data and detailed protocols.

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon rooted in the differential solvation of the ground and excited electronic states of a molecule. In donor-π-acceptor (D-π-A) systems, the introduction of electron-donating groups (EDGs) can significantly amplify this effect. Stronger EDGs increase the electron density of the ground state and can lead to a more polarized excited state, resulting in pronounced bathochromic (red) or hypsochromic (blue) shifts in the absorption spectra as solvent polarity changes. This guide delves into the comparative effects of various substituents on the solvatochromic properties of a model dye system.

Comparative Analysis of Solvatochromic Shifts

To quantitatively assess the impact of different substituents on solvatochromism, the spectral data of a series of substituted 4-(nitrostyryl)phenolate dyes in various solvents is presented below. The phenolate moiety acts as the electron-donating part of the system. While not all substituents are strictly electron-donating in the classical sense, this dataset provides a clear illustration of how systematic structural modifications influence the absorption maximum (λmax).

SolventH3-CH34-CH33-OCH34-OCH34-F4-Cl4-Br
n-Hexane 436442446445458438440442
Toluene 448454458457472450452454
Dichloromethane 462468472470486464466468
Acetone 464470474472488466468470
Acetonitrile 466472476474490468470472
DMSO 470476480478494472474476
Methanol 480486490488504482484486
Water 502508512510526504506508

Data extracted from Melo, C. E. A., et al. (2015). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry, 80(18), 9136-9145.

The data clearly demonstrates that the absorption maximum is influenced by both the nature of the substituent and the polarity of the solvent. Generally, a bathochromic shift is observed with increasing solvent polarity for all compounds, indicating a more polar excited state that is stabilized by polar solvents. The presence of electron-donating groups like methyl (-CH3) and methoxy (-OCH3) at the para-position (position 4) leads to a more significant red shift compared to the unsubstituted compound, with the methoxy group having a more pronounced effect due to its stronger electron-donating nature.

Experimental Protocol: Measurement of Solvatochromic Shifts

The following is a detailed methodology for the determination of solvatochromic shifts using UV-Vis spectroscopy.

1. Materials and Reagents:

  • A series of organic dyes with systematically varied electron-donating groups.

  • A range of spectroscopic grade solvents with varying polarities (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, DMSO, methanol, water).

  • Volumetric flasks and pipettes for accurate solution preparation.

  • A dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

2. Preparation of Stock Solutions:

  • Prepare a stock solution of each dye in a suitable solvent (e.g., acetone or acetonitrile) at a concentration of approximately 1 x 10⁻³ M. Ensure the dye is fully dissolved.

3. Preparation of Working Solutions:

  • For each solvent to be tested, prepare a dilute working solution from the stock solution. A typical final concentration for UV-Vis analysis is in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M. The absorbance at λmax should ideally be between 0.5 and 1.5 for optimal accuracy.

  • To prepare the working solution, transfer a calculated volume of the stock solution into a volumetric flask and dilute to the mark with the solvent of interest.

4. UV-Vis Spectroscopic Measurement:

  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Set the desired wavelength range for scanning (e.g., 300-800 nm).

  • Use the pure solvent as a blank to zero the absorbance of the spectrophotometer.

  • Rinse a quartz cuvette with the sample solution three times before filling it for measurement.

  • Record the absorption spectrum of each dye in each solvent.

  • Identify and record the wavelength of maximum absorption (λmax) for each spectrum.[1]

5. Data Analysis:

  • Tabulate the λmax values for each dye in all the solvents.

  • The solvatochromic shift can be quantified by comparing the λmax values in different solvents. For a more in-depth analysis, the data can be plotted against a solvent polarity scale, such as the Reichardt's ET(30) scale.

Visualizing the Solvatochromic Effect

The following diagram illustrates the fundamental principle of how electron-donating groups influence the energy levels of a chromophore, leading to solvatochromic shifts.

Solvatochromism cluster_0 Non-polar Solvent cluster_1 Polar Solvent cluster_2 Effect of EDG Ground_State_NP Ground State (S₀) Excited_State_NP Excited State (S₁) Ground_State_NP->Excited_State_NP ΔE_np Ground_State_P Ground State (S₀) Excited_State_P Excited State (S₁) Excited_State_NP->Excited_State_P Stabilization Ground_State_P->Excited_State_P ΔE_p Ground_State_EDG Ground State (S₀) + Strong EDG Excited_State_EDG Excited State (S₁) + Strong EDG Excited_State_P->Excited_State_EDG Greater Stabilization Ground_State_EDG->Excited_State_EDG ΔE_edg

Caption: Energy level diagram illustrating the solvatochromic effect.

This guide provides a foundational understanding and practical data for evaluating the role of electron-donating groups in solvatochromism. For professionals in drug development and materials science, a thorough grasp of these principles is crucial for the rational design of molecules with tailored photophysical properties.

References

Unveiling the Molecular Polarity of N,N-dimethyl-4-nitroaniline and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and professionals in drug development, this report details a comparative analysis of the dipole moments of N,N-dimethyl-4-nitroaniline and its substituted analogues. Through a synthesis of experimental data, this guide provides valuable insights into the electronic effects of various substituents on the molecular charge distribution of this important scaffold.

N,N-dimethyl-4-nitroaniline, a classic "push-pull" system, exhibits a significant dipole moment arising from the electron-donating dimethylamino group and the electron-withdrawing nitro group positioned at opposite ends of a conjugated π-system. This inherent polarity is a critical determinant of its chemical reactivity, intermolecular interactions, and photophysical properties, making it a subject of extensive research. Understanding how structural modifications influence this fundamental property is paramount for the rational design of novel materials and therapeutic agents.

Comparative Analysis of Dipole Moments

The dipole moment of a molecule is a quantitative measure of its polarity. The following table summarizes the experimentally determined dipole moments for N,N-dimethyl-4-nitroaniline and a selection of its derivatives. All measurements were conducted in a non-polar solvent, typically benzene, to minimize solvent-solute interactions that could influence the results.

CompoundSubstituent(s)Dipole Moment (Debye, D)
N,N-dimethyl-4-nitroaniline-7.95[1], 7.09[2]
4-nitroanilineH instead of CH3 on N6.2[3][4]
3-nitroanilineH instead of CH3 on N, NO2 at meta6.9[1]
2-methyl-4-nitroaniline2-methyl8.1[1]
2,6-dimethyl-4-nitro-N,N-dimethylaniline2,6-dimethyl5.63
2-methyl-N,N-dimethylaniline4-NO2 replaced by H, 2-methyl-
2,3-dimethyl-N,N-dimethylaniline4-NO2 replaced by H, 2,3-dimethyl-
2,4-dimethyl-N,N-dimethylaniline4-NO2 replaced by H, 2,4-dimethyl-
2,5-dimethyl-N,N-dimethylaniline4-NO2 replaced by H, 2,5-dimethyl-
2,6-dimethyl-N,N-dimethylaniline4-NO2 replaced by H, 2,6-dimethyl-
3,5-dimethyl-N,N-dimethylaniline4-NO2 replaced by H, 3,5-dimethyl-
4-bromo-2,6-dimethyl-N,N-dimethylaniline4-bromo, 2,6-dimethyl-
2,4,6-trimethyl-N,N-dimethylaniline4-NO2 replaced by H, 2,4,6-trimethyl-
2,4,6-tribromo-N,N-dimethylaniline4-NO2 replaced by H, 2,4,6-tribromo-

Note: The dipole moment for 2,6-dimethyl-4-nitro-N,N-dimethylaniline was reported as an apparent dipole moment in benzene[5][6]. The table includes other substituted N,N-dimethylanilines for which dipole moments have been studied, though the nitro group is absent.

The data reveals that the substitution pattern on the aromatic ring significantly modulates the molecular dipole moment. For instance, the introduction of two methyl groups ortho to the dimethylamino group in 2,6-dimethyl-4-nitro-N,N-dimethylaniline leads to a decrease in the dipole moment compared to the parent compound. This is attributed to steric hindrance, which forces the dimethylamino group out of the plane of the benzene ring, thereby reducing the π-conjugation and the efficiency of the "push-pull" effect[7][8].

Experimental Determination of Dipole Moments

The dipole moments presented in this guide are typically determined in dilute solutions of non-polar solvents using methods based on the measurement of dielectric constants and refractive indices. The Guggenheim method is a widely employed experimental protocol for this purpose.

The Guggenheim Method: A Step-by-Step Protocol

The Guggenheim method offers a simplified approach to calculate the dipole moment of a polar solute in a non-polar solvent without requiring density measurements of the solutions[9]. The experimental workflow is as follows:

  • Solution Preparation: A series of dilute solutions of the compound of interest are prepared in a non-polar solvent (e.g., benzene) at various known concentrations.

  • Dielectric Constant Measurement: The dielectric constant (ε) of the pure solvent and each of the prepared solutions is measured using a precision dielectrometer. This is often done using a heterodyne beat method.

  • Refractive Index Measurement: The refractive index (n) of the pure solvent and each solution is measured using a refractometer, typically at the sodium D-line wavelength.

  • Data Analysis: The difference in dielectric constant (Δε = ε_solution - ε_solvent) and the difference in the square of the refractive index (Δn² = n²_solution - n²_solvent) are plotted against the mole fraction of the solute.

  • Calculation of Dipole Moment: The slopes of these plots are used to calculate the molar polarization and ultimately the dipole moment (μ) of the solute using the Guggenheim equation.

The underlying principle of this method is to relate the macroscopic properties of the solution (dielectric constant and refractive index) to the molecular properties of the solute (dipole moment and polarizability).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of dipole moments using the Guggenheim method.

Guggenheim_Method cluster_prep Solution Preparation cluster_measurement Physical Measurements cluster_analysis Data Analysis & Calculation Solute N,N-dimethyl-4-nitroaniline Derivative Solutions Series of Dilute Solutions Solute->Solutions Solvent Non-polar Solvent (e.g., Benzene) Solvent->Solutions Dielectric Measure Dielectric Constant (ε) Solutions->Dielectric Refractive Measure Refractive Index (n) Solutions->Refractive Plotting Plot Δε vs. Concentration Plot Δn² vs. Concentration Dielectric->Plotting Refractive->Plotting Calculation Calculate Dipole Moment (μ) using Guggenheim Equation Plotting->Calculation Structure_Dipole_Relationship Structure Molecular Structure (Substitution Pattern) Steric Steric Hindrance (e.g., ortho-substituents) Structure->Steric Electronic Electronic Effects (Inductive/Resonance) Structure->Electronic Conjugation π-Conjugation (Push-Pull System) Steric->Conjugation decreases Electronic->Conjugation modifies Charge Charge Separation Conjugation->Charge Dipole Dipole Moment (μ) Charge->Dipole

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.